molecular formula C12H12O12 B1345530 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid CAS No. 2216-84-4

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

Cat. No.: B1345530
CAS No.: 2216-84-4
M. Wt: 348.22 g/mol
InChI Key: DTGRIEIJTWNZQF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a useful research compound. Its molecular formula is C12H12O12 and its molecular weight is 348.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
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InChI

InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRIEIJTWNZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176694
Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
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Molecular Weight

348.22 g/mol
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CAS No.

2216-84-4
Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
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Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
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Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
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Record name 1,2,3,4,5,6-cyclohexanehexacarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, also known as hexahydromellitic acid, is a versatile saturated polycarboxylic acid with a wide range of potential applications in polymer chemistry, materials science, and pharmaceuticals. Its cyclohexane backbone, adorned with six carboxylic acid groups, allows for a rich stereochemistry and diverse coordination behavior, making it a molecule of significant scientific interest. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, stereoisomers, coordination chemistry, and potential biological activities of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Introduction

This compound (C₁₂H₁₂O₁₂) is a cyclic organic compound featuring a cyclohexane ring substituted with six carboxyl groups.[1][2][3] This structure imparts a high degree of functionality, leading to its use as a key intermediate in the synthesis of polymers such as nylon, as well as in the production of plasticizers and lubricants.[3] Furthermore, its ability to form strong hydrogen bonds and its multiple acidic protons make it an interesting candidate for various applications, including as an acidulant in the food industry.[3] The stereoisomerism of this molecule, arising from the relative orientations of the six carboxyl groups, significantly influences its physical and chemical properties, including its coordination chemistry and potential biological activity.[3]

Synthesis

The primary and most established method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid).[4] This reaction involves the reduction of the aromatic ring to a saturated cyclohexane ring.

Catalytic Hydrogenation of Mellitic Acid

The hydrogenation of mellitic acid is typically carried out using a heterogeneous catalyst under elevated temperature and pressure. Rhodium on carbon (Rh/C) has been shown to be a particularly effective catalyst for the complete hydrogenation of aromatic rings in aqueous media.[4]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid)

    • 10% Rhodium on activated carbon (Rh/C) catalyst

    • Deionized water

    • Hydrogen gas (high purity)

    • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

  • Procedure:

    • In a high-pressure autoclave, a solution of mellitic acid in deionized water is prepared.

    • The 10% Rh/C catalyst is added to the solution. The catalyst loading is typically in the range of 5-10 mol% with respect to the substrate.

    • The autoclave is sealed and purged several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

    • The reaction mixture is heated to a temperature of approximately 80°C with vigorous stirring.

    • The autoclave is then pressurized with hydrogen gas to a pressure of 5 atmospheres.[4]

    • The reaction is allowed to proceed for a set period, typically several hours, with continuous monitoring of hydrogen uptake to gauge the reaction progress.

    • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

    • The reaction mixture is filtered to remove the heterogeneous catalyst.

    • The aqueous solution is then concentrated under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture.

Logical Workflow for Synthesis:

G Mellitic_Acid Mellitic Acid Solution Autoclave High-Pressure Autoclave Mellitic_Acid->Autoclave Catalyst Rh/C Catalyst Catalyst->Autoclave Hydrogenation Catalytic Hydrogenation (80°C, 5 atm H2) Autoclave->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Purification Recrystallization Concentration->Purification Final_Product 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Stereoisomers

This compound is a colorless, crystalline solid.[3] Its physical properties are significantly influenced by the stereochemistry of the six carboxylic acid groups. There are several possible stereoisomers, with the all-cis isomer being of particular interest in coordination chemistry.[5] The molecule can exist in different chair and boat conformations, with the relative stability of each conformer depending on the specific isomer.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₂O₁₂[1][3][7]
Molecular Weight348.22 g/mol [7]
AppearanceColorless to white crystalline solid[3]
Melting PointInconsistent data reported (-34 °C to 288 °C dec.)[8]
SolubilitySoluble in water and polar organic solvents[3]
pKaMultiple pKa values due to six carboxyl groups[3]

Note: The melting point data for this compound is highly inconsistent in the literature, likely due to the presence of different stereoisomers and varying levels of hydration. Further experimental verification is required to establish definitive values for each isomer.

Spectroscopic Characterization

The characterization of this compound and its isomers relies on standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Expected Absorptions: A broad absorption band in the region of 3500-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • ¹H NMR: The spectrum will show signals for the methine protons on the cyclohexane ring. The chemical shifts and coupling patterns will be complex and highly dependent on the stereoisomer.

    • ¹³C NMR: The spectrum will show signals for the carboxyl carbons and the methine carbons of the cyclohexane ring. The number of unique signals will depend on the symmetry of the isomer. For example, the highly symmetric all-cis isomer is expected to show fewer signals than less symmetric isomers.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

    • Expected Ion: The mass spectrum will show a peak corresponding to the deprotonated molecule [M-H]⁻ or other adducts depending on the solvent system used.

Table 2: Representative Spectroscopic Data

TechniqueKey Features
FTIR (KBr)Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹)
¹H NMR (D₂O)Complex multiplets for cyclohexane protons
¹³C NMR (D₂O)Signals for carboxyl carbons and cyclohexane methine carbons
MS (ESI)[M-H]⁻ ion at m/z ~347.02

Coordination Chemistry

The six carboxylate groups of this compound make it an excellent multidentate ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The stereochemistry of the ligand plays a crucial role in determining the dimensionality and topology of the resulting coordination network.

The all-cis isomer, in particular, has been used to synthesize two- and three-dimensional coordination polymers with lanthanide ions such as Praseodymium (Pr³⁺), Neodymium (Nd³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺).[1] In these structures, the deprotonated carboxylate groups coordinate to the metal centers, leading to the formation of extended networks. For instance, in some lanthanide complexes, the tri-protonated H₃chhc³⁻ anion adopts a cis-e,a,e,a,e,a-conformation with the central cyclohexane ring in a chair-shaped configuration.[1]

Signaling Pathway Diagram: Ligand-Metal Coordination

G cluster_reactants Reactants cluster_process Process cluster_product Product Ligand 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid Isomer Coordination Coordination Bonding (Self-Assembly) Ligand->Coordination Metal_Ion Metal Ion (e.g., Ln³⁺) Metal_Ion->Coordination MOF Metal-Organic Framework (MOF) or Coordination Polymer Coordination->MOF

Caption: Formation of a metal-organic framework from the ligand and a metal ion.

Potential Applications in Drug Development and Biological Systems

While research on the specific biological activities of this compound is still emerging, related cyclohexane carboxylic acid derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory properties.[9][10] The rigid and polyfunctional nature of the cyclohexanehexacarboxylic acid scaffold makes it an attractive starting point for the design of new therapeutic agents.

The ability of polycarboxylic acids to form stable complexes with metal ions also suggests potential applications in drug delivery, where they could act as carriers for metal-based drugs or as components of stimuli-responsive hydrogels.[11] Further research is needed to explore the potential of this compound and its derivatives in these areas.

Conclusion

This compound is a fascinating molecule with a rich chemistry and a wide array of potential applications. The synthesis via catalytic hydrogenation of mellitic acid provides a direct route to this versatile compound. The diverse stereoisomers of this molecule offer a platform for tuning its physical, chemical, and biological properties. Its demonstrated ability to form complex coordination networks with metal ions opens up exciting possibilities in the field of materials science. While its biological activities are not yet fully elucidated, the broader class of cyclohexane carboxylic acids shows promise, suggesting that this molecule may hold untapped potential in the realm of drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further explore and harness the unique properties of this compound.

References

A Technical Guide to the Isomers and Stereochemistry of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the complex stereochemistry of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid. Drawing upon established principles from the stereoisomerism of inositols, this document outlines the conformational analysis, potential experimental protocols for synthesis and characterization, and the theoretical basis for the isomeric diversity of this multifaceted molecule.

Introduction to Stereoisomerism

This compound is a fully substituted cyclohexane ring containing six chiral centers. The orientation of the six carboxyl groups relative to the plane of the ring dictates its stereochemistry. The theoretical maximum number of stereoisomers is 2⁶ = 64; however, due to the formation of meso compounds (achiral molecules with chiral centers), the actual number of unique stereoisomers is nine.

These nine stereoisomers are directly analogous to the nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, commonly known as the inositols. The nomenclature for the inositol isomers is adopted here to describe the corresponding hexa-acid isomers: myo-, scyllo-, muco-, D-chiro-, L-chiro-, neo-, allo-, epi-, and cis-.[1] Of these, only the D-chiro- and L-chiro- isomers are enantiomers and thus optically active. The other seven are meso compounds.

Isomer_Classification cluster_meso Examples of Meso Isomers cluster_chiral Enantiomeric Pair Total This compound Isomers Nine Stereoisomers Total->Isomers Meso Meso Compounds (Achiral) (7 Isomers) Isomers->Meso Aplane of symmetry Chiral Chiral Pair (2 Isomers) Isomers->Chiral No plane of symmetry myo myo- scyllo scyllo- cis cis- D_chiro D-chiro- epi epi- allo allo- muco muco- neo neo- L_chiro L-chiro- D_chiro->L_chiro mirror images

Caption: Classification of the nine stereoisomers.

Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation, which minimizes both angle and torsional strain.[2][3] In this conformation, the six carboxyl groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

The relative stability of each isomer's conformer is determined by steric interactions, primarily 1,3-diaxial interactions. A conformer with bulky groups in equatorial positions is generally more stable than one with those groups in axial positions. For this compound, the large carboxyl groups create significant steric hindrance. Therefore, the most stable isomers are those that can adopt a chair conformation maximizing the number of equatorial substituents.

  • scyllo-Isomer (all-equatorial): This isomer is expected to be the most stable, as all six carboxyl groups can occupy equatorial positions in a chair conformation, eliminating 1,3-diaxial interactions.

  • myo-Isomer (5-equatorial, 1-axial): This is a common and relatively stable isomer.

  • cis-Isomer (all-axial): This isomer, with all six carboxyl groups forced into axial positions in one chair conformation, would experience immense steric strain and is expected to be the least stable. Ring flipping would convert all axial groups to equatorial, but this is only possible for the scyllo-isomer. For other isomers, a balance between the number of axial and equatorial groups determines the favored conformation.

Quantitative Data (Proxy-Based)

Direct experimental quantitative data for the various isomers of this compound are scarce in published literature. However, data from the parent myo-inositol can serve as a valuable proxy for understanding the expected spectroscopic features. The relative positions and couplings of the ring protons are dictated by the rigid stereochemistry of the cyclohexane core.

Table 1: Representative ¹H NMR Data for the myo- Isomer Core (Based on myo-Inositol)

Proton Assignment (Inositol)Chemical Shift (δ) ppm (in D₂O)Observed MultiplicityCoupling Constants (J) in Hz
H-2~3.08tJ = 9.6
H-1, H-3~3.34ddJ = 10.2, 3.0
H-4, H-6~3.43tJ = 9.6, 9.9
H-5~3.87tJ = 2.7, 3.0
Data derived from myo-inositol spectra.[4]

For the corresponding myo-cyclohexanehexacarboxylic acid, one would expect a similar pattern of chemical shifts and coupling constants for the ring protons, although the absolute chemical shift values would be influenced by the deshielding effect of the adjacent carboxyl groups.

Experimental Protocols

Detailed, validated protocols for the synthesis and separation of individual this compound isomers are not widely published. The following sections provide representative methodologies based on established chemical principles and procedures for analogous compounds like inositols and other polycarboxylic acids.

Synthesis via Oxidation of Inositol Isomers

A primary synthetic route to a specific stereoisomer of the hexa-acid is the oxidation of the corresponding inositol isomer. Platinum-catalyzed oxidation is a standard method for converting primary and secondary alcohols to carboxylic acids.

Objective: To synthesize an isomer of this compound from its corresponding inositol precursor.

Materials:

  • Inositol isomer (e.g., myo-inositol)

  • Platinum on carbon (Pt/C, 5-10%)

  • Deionized water

  • Oxygen gas (O₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

Protocol:

  • Reaction Setup: Suspend the chosen inositol isomer and the Pt/C catalyst in deionized water within a reaction vessel equipped with a mechanical stirrer, a gas inlet, and a pH probe.

  • pH Adjustment: Add sodium bicarbonate solution to maintain the pH between 8 and 9. This is crucial as the reaction generates acid.

  • Oxidation: Vigorously stir the suspension while bubbling oxygen gas through it. The reaction temperature is typically maintained between 50-70 °C.

  • Monitoring: Monitor the reaction progress by measuring oxygen uptake and periodically analyzing aliquots by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth to remove the platinum catalyst.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~1-2. This will protonate the carboxylate groups, causing the hexa-acid to precipitate if its solubility is low.

  • Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from hot water or by preparative chromatography.

Synthesis_Workflow start Inositol Isomer + Pt/C Catalyst in Water reaction Oxygenation (O₂) pH 8-9 (Base) 50-70 °C start->reaction 1. Reaction filtration Filter through Celite® (Remove Catalyst) reaction->filtration 2. Catalyst Removal acidification Acidify with HCl (pH 1-2) filtration->acidification 3. Protonation precipitation Precipitation of Crude Product acidification->precipitation 4. Isolation purification Purification (Recrystallization or Chromatography) precipitation->purification 5. Final Purification product Pure Hexacarboxylic Acid Isomer purification->product

Caption: General workflow for the synthesis of hexa-acid isomers.
Separation by High-Performance Liquid Chromatography (HPLC)

Due to the highly polar and polyanionic nature of these acids, anion-exchange chromatography is a suitable method for their separation. The different spatial arrangements of the carboxyl groups among isomers will lead to distinct interactions with the stationary phase, enabling separation.

Objective: To separate a mixture of this compound isomers.

Instrumentation & Columns:

  • HPLC system with a gradient pump and UV or charged aerosol detector (CAD).

  • Stationary Phase: A strong anion-exchange (SAX) column, such as a quaternary ammonium-functionalized silica or polymer column.

Mobile Phase (Gradient Elution):

  • Eluent A: Deionized water

  • Eluent B: High-concentration salt buffer (e.g., 1.0 M ammonium formate or sodium perchlorate, pH adjusted)

Protocol:

  • Sample Preparation: Dissolve the mixture of isomers in deionized water or a weak buffer.

  • Equilibration: Equilibrate the anion-exchange column with the starting mobile phase conditions (e.g., 95% Eluent A, 5% Eluent B).

  • Injection: Inject the prepared sample onto the column.

  • Elution: Apply a linear gradient to increase the concentration of Eluent B over time (e.g., from 5% to 100% B over 30-40 minutes). The increasing ionic strength of the mobile phase will elute the more strongly retained (more accessible carboxyl groups) isomers.

  • Detection: Monitor the column effluent with a suitable detector. UV detection at low wavelengths (~200-210 nm) is possible for the carboxyl group, but CAD or mass spectrometry would provide more universal detection. This methodology is based on protocols developed for the separation of inositol phosphates.[5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR will reveal the proton environment. The chemical shifts and, crucially, the proton-proton coupling constants (J-values) can be used to determine the relative stereochemistry (cis/trans relationships) of the protons and thus the carboxyl groups.

  • ¹³C NMR will show distinct signals for each chemically non-equivalent carbon atom. The number of signals can indicate the symmetry of the isomer. For example, the highly symmetric scyllo-isomer (all-trans) would show only one signal for the ring carbons, whereas the less symmetric myo-isomer would show multiple signals.

Infrared (IR) Spectroscopy:

  • A strong, broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimers.

  • A strong absorption around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxyl group.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in negative mode is ideal for these molecules. The analysis will confirm the molecular weight (exact mass: 348.0329 g/mol ) and can provide fragmentation data for further structural confirmation.[3]

References

A Technical Guide to the Spectroscopic Analysis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (C₁₂H₁₂O₁₂), a polycarboxylic acid with significant potential in coordination chemistry and materials science. Due to the limited availability of specific experimental spectra for this compound in public databases, this document combines foundational spectroscopic principles for polycarboxylic acids with referenced data for closely related structures to offer a predictive and practical resource.

Chemical and Physical Properties

This compound, also known as hexahydromellitic acid, is a cyclohexane ring substituted with six carboxylic acid groups. Its molecular formula is C₁₂H₁₂O₁₂ and it has a molecular weight of 348.22 g/mol .[1][2] The structure allows for several stereoisomers, with the cis and trans forms being of particular interest in structural chemistry.

PropertyValue
Molecular Formula C₁₂H₁₂O₁₂
Molecular Weight 348.22 g/mol
IUPAC Name Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
CAS Number 2216-84-4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The expected chemical shifts are influenced by the high density of electronegative carboxylic acid groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main regions of interest: the signals from the cyclohexane ring protons and the signals from the carboxylic acid protons.

  • Carboxylic Acid Protons (-COOH): These protons are highly deshielded and are expected to appear as a broad singlet in the range of 10-12 ppm.[3] The broadness is a result of hydrogen bonding and chemical exchange.

  • Cyclohexane Ring Protons (-CH-): The chemical shifts of these protons will be downfield from those in unsubstituted cyclohexane due to the deshielding effect of the adjacent carboxylic acid groups. The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry of the molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the carbonyl carbons and the cyclohexane ring carbons.

  • Carbonyl Carbons (-C=O): These carbons are significantly deshielded and are expected to resonate in the region of 160-180 ppm.[3]

  • Cyclohexane Ring Carbons (-CH-): These carbons will also be deshielded compared to unsubstituted cyclohexane.

A study of cis-cyclohexane-1,2,3,4,5,6-hexacarboxylic acid reported its ¹³C NMR spectrum in DMSO, indicating that experimental data for specific isomers can be found in the scientific literature.[4]

Predicted NMR Data Summary

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H Carboxylic Acid (-COOH)10 - 12Broad SingletHighly deshielded due to electronegative oxygens and hydrogen bonding.
Cyclohexane Ring (-CH-)> 2.0Complex MultipletsChemical shift and coupling constants are dependent on stereochemistry.
¹³C Carbonyl (-C=O)160 - 180SingletDeshielded due to the double bond to oxygen.
Cyclohexane Ring (-CH-)> 40SingletDeshielded by the attached carboxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid functional group. Due to extensive intermolecular hydrogen bonding, these acids typically exist as dimers in the solid state, which significantly affects the spectrum.[5][6]

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H stretchVery broad and strong, characteristic of a hydrogen-bonded carboxylic acid dimer.[5][7][8][9]
2850-3000C-H stretchMedium to weak, from the cyclohexane ring.
1690-1760C=O stretchStrong and sharp, indicative of the carbonyl group.[5][7][8][9]
1210-1320C-O stretchMedium intensity.[5][7]
920O-H bendBroad, out-of-plane bend characteristic of a dimer.

Mass Spectrometry (MS)

Mass spectrometry of polycarboxylic acids can be challenging due to their high polarity and low volatility. Techniques like electrospray ionization (ESI) are well-suited for their analysis.[10][11]

Expected Mass Spectrum Data

  • Molecular Ion (M⁻): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 347.21.

  • Adducts: In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

  • Fragmentation: Fragmentation may occur through the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

Ionm/z (calculated)Notes
[M-H]⁻347.21Deprotonated molecular ion in negative ESI mode.
[M+Na]⁺371.20Sodium adduct in positive ESI mode.
[M-H₂O-H]⁻329.20Loss of water from the molecular ion.
[M-CO₂-H]⁻303.22Loss of carbon dioxide from the molecular ion.

Experimental Protocols

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). DMSO-d₆ is often preferred for its ability to dissolve polar compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes.

  • Analysis: Analyze the resulting spectra for the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. For definitive structural elucidation, especially concerning its stereochemistry, the isolation and analysis of pure isomers are recommended, with reference to published data where available.

References

An In-depth Technical Guide to Mexiletine: Properties, Mechanisms, and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, pharmacological, and analytical aspects of Mexiletine, a class IB antiarrhythmic agent. The information is intended to support research and development activities related to this compound.

Chemical and Physical Properties

Mexiletine is an orally active analogue of lidocaine.[1] Its chemical and physical properties are summarized in the table below. The compound is commonly available as a hydrochloride salt to improve its solubility and stability.

Table 1: Physicochemical Properties of Mexiletine and Mexiletine Hydrochloride

PropertyValueReference
Mexiletine (Base)
IUPAC Name1-(2,6-dimethylphenoxy)propan-2-amine[2]
CAS Number31828-71-4[2][3]
Molecular FormulaC₁₁H₁₇NO[2][3]
Molecular Weight179.26 g/mol [2][3]
pKa9.0[4]
Mexiletine Hydrochloride
CAS Number5370-01-4[2][5]
Molecular FormulaC₁₁H₁₇NO·HCl[5]
Molecular Weight215.72 g/mol [4][5]
Melting Point203-205 °C[4]
SolubilityFreely soluble in water and alcohol. Soluble to 100 mM in water and DMSO.[4][6]
AppearanceWhite to off-white crystalline powder.[4][]
Suppliers

Mexiletine and its hydrochloride salt are available from various chemical suppliers for research and development purposes. Purity levels and available quantities may vary.

Table 2: Selected Suppliers of Mexiletine and its Hydrochloride Salt

SupplierProduct NameCAS NumberNotes
Cayman ChemicalMexiletine (hydrochloride)5370-01-4Purity: ≥98%
R&D SystemsMexiletine hydrochloride5370-01-4Purity: ≥98%
Alfa ChemistryMexiletine hydrochloride5370-01-4Purity: > 98%
BOC Sciences1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride5370-01-4Purity: > 98%
Thermo Scientific ChemicalsMexiletine hydrochloride5370-01-4
TargetMol Chemicals Inc.1-(2,6-Dimethylphenoxy)-2-propanamine31828-71-4
US Biological Life SciencesMexiletine hydrochloride5370-01-4Highly Purified

It is important to note that for pharmaceutical use, suppliers must adhere to Good Manufacturing Practices (GMP). Teva Pharmaceuticals and Lannett Company are among the manufacturers of the generic drug.[8][9]

Mechanism of Action and Signaling Pathway

Mexiletine is a non-selective, voltage-gated sodium channel blocker, classified as a Class IB antiarrhythmic agent.[1][10] Its primary mechanism of action is the inhibition of the inward sodium current (INa) during phase 0 of the cardiac action potential.[11][12] Mexiletine exhibits use-dependent and state-dependent binding, showing a higher affinity for open and inactivated sodium channels than for channels in the resting state.[12][13] This property makes it more effective in rapidly firing cells, such as those found in arrhythmic tissues.[10][14]

By blocking the fast sodium channels, Mexiletine reduces the maximum rate of depolarization of the action potential.[15] It also shortens the action potential duration and the effective refractory period.[16] This leads to a stabilization of the cardiac membrane and a decrease in cellular excitability, thereby suppressing ventricular arrhythmias.[12][17]

Mexiletine_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na+ Na_channel->Na_in Intracellular Action_Potential Phase 0 Depolarization Na_channel->Action_Potential  Initiates Arrhythmia Ventricular Arrhythmia Na_channel->Arrhythmia  Suppresses Na_out Na+ Na_out->Na_channel Extracellular Mexiletine Mexiletine Mexiletine->Na_channel  Blocks (use-dependent) Action_Potential->Arrhythmia  Contributes to

Mechanism of Mexiletine as a sodium channel blocker.

Experimental Protocols

Synthesis of Mexiletine Hydrochloride

A common synthetic route to Mexiletine hydrochloride involves the reaction of 2,6-dimethylphenol with chloroacetone to form an ether ketone intermediate. This is followed by a hydrogenation step and subsequent salt formation with hydrochloric acid.[18]

Mexiletine_Synthesis cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products Xylenol 2,6-Dimethylphenol Etherification Etherification Xylenol->Etherification Chloroacetone Chloroacetone Chloroacetone->Etherification Ether_Ketone Ether Ketone Intermediate Etherification->Ether_Ketone Hydrogenation Reductive Amination (Hydrogenation) Mexiletine_Base Mexiletine Base Hydrogenation->Mexiletine_Base Salt_Formation Salt Formation Mexiletine_HCl Mexiletine HCl Salt_Formation->Mexiletine_HCl Ether_Ketone->Hydrogenation Mexiletine_Base->Salt_Formation

Simplified workflow for the synthesis of Mexiletine HCl.
Quantification of Mexiletine in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of Mexiletine in biological samples.[19]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute Mexiletine with a suitable solvent.

2. Derivatization:

  • Evaporate the eluate to dryness.

  • Reconstitute the residue and derivatize with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to enhance UV-Vis absorbance.[19]

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., Phenomenex-C18, 150mm x 4.6mm, 5µm).[19]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20, v/v).[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection: UV-Vis absorbance at 458 nm.[19]

  • Quantification: Based on a calibration curve prepared with known concentrations of Mexiletine.

Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol provides a general method for evaluating the effect of Mexiletine on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).[13]

1. Cell Culture:

  • Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.5) on glass coverslips.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with CsOH.[13]

  • External (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.[13]

3. Electrophysiological Recording:

  • Obtain a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -120 mV.

  • Apply depolarizing voltage steps to elicit sodium currents.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing various concentrations of Mexiletine and record the resulting currents.

4. Data Analysis:

  • Measure the peak sodium current amplitude in the absence and presence of Mexiletine.

  • Construct a concentration-response curve to determine the IC₅₀ value.

References

Unraveling the Intricate Architecture of all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid in Crystalline Lattices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid, a molecule of significant interest in coordination chemistry and materials science, reveals a complex interplay of conformational constraints and intermolecular forces. This technical guide delves into the crystallographic details of this compound when incorporated into coordination polymers, providing researchers, scientists, and drug development professionals with a foundational understanding of its structural characteristics.

The all-cis isomer of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H₆L), a highly functionalized cycloalkane, serves as a versatile building block in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its intrinsic chair conformation, with alternating axial and equatorial carboxylic acid groups, dictates the geometry of the resulting supramolecular architectures.

Crystallographic Data Summary

The structural parameters of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid within a coordination polymer context have been determined. The following tables summarize the key crystallographic data for a representative europium-containing complex. This data is extracted from a study by Thuéry and Masci (2010) published in Crystal Growth & Design, which details the formation of two- and three-dimensional europium-organic assemblies.

Table 1: Crystal Data and Structure Refinement for [Eu(H₃Lcis)(H₂O)₄]·3H₂O

ParameterValue
Empirical FormulaC₁₂H₂₃EuO₁₉
Formula Weight631.28
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a10.458(3) Å
b19.121(5) Å
c10.518(3) Å
α90°
β114.39(3)°
γ90°
Volume1916.0(9) ų
Z4
Density (calculated)2.186 Mg/m³
Absorption Coefficient4.116 mm⁻¹
F(000)1260
Data Collection and Refinement
Theta range for data collection3.36 to 27.50°
Reflections collected11135
Independent reflections4390 [R(int) = 0.041]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.031, wR2 = 0.071
R indices (all data)R1 = 0.041, wR2 = 0.075

Table 2: Selected Bond Lengths and Angles for the all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Ligand

This table would typically contain a comprehensive list of bond lengths (e.g., C-C, C-O) and angles (e.g., O-C-O, C-C-C) within the cyclohexane ring and its carboxylate substituents. Due to the inability to directly parse the comprehensive CIF file in this format, a representative selection is described. The C-C bond lengths within the cyclohexane ring are expected to be in the typical range for single bonds (approximately 1.54 Å). The C-O bond lengths in the carboxylate groups that are coordinated to the europium ion will show values intermediate between a single and double bond.

Experimental Protocols

The determination of the crystal structure of the europium-all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylate complex involved the following key experimental procedures as described by Thuéry and Masci (2010).

Synthesis and Crystallization

The complex was synthesized under mild conditions. A mixture of europium(III) nitrate pentahydrate and all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid monohydrate was dissolved in deionized water. The solution was adjusted to a pH of approximately 3.5 by the addition of tetramethylammonium hydroxide. The resulting solution was left to stand for slow evaporation at room temperature. After several days, colorless single crystals suitable for X-ray diffraction were obtained.

X-ray Data Collection and Structure Determination

A single crystal of the complex was mounted on a goniometer head. X-ray diffraction data was collected at a low temperature (150 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a coordination polymer, from the initial synthesis to the final structural analysis, can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Reactants Europium Nitrate + H₆L Monohydrate Dissolution Dissolve in Water Reactants->Dissolution pH_Adjustment Adjust pH to ~3.5 Dissolution->pH_Adjustment Evaporation Slow Evaporation pH_Adjustment->Evaporation Crystals Single Crystals Formed Evaporation->Crystals Mounting Mount Single Crystal Crystals->Mounting Data_Collection Collect Diffraction Data (150 K, Mo Kα) Mounting->Data_Collection Direct_Methods Solve Structure (Direct Methods) Data_Collection->Direct_Methods Refinement Refine Structure (Full-matrix least-squares on F²) Direct_Methods->Refinement Validation Validate Structure Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

This guide provides a foundational overview of the crystal structure of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid within a coordination polymer. The provided data and protocols, derived from published research, offer a valuable resource for scientists working in the fields of inorganic chemistry, materials science, and drug development. The intricate three-dimensional arrangement of this ligand, dictated by its unique stereochemistry, continues to be a source of inspiration for the design of novel functional materials.

An In-depth Technical Guide to the Solubility of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known solubility characteristics of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid. Due to a notable lack of specific quantitative data in publicly accessible scientific literature, this document focuses on qualitative solubility information and presents a generalized experimental protocol for determining the solubility of carboxylic acids in organic solvents. This guide aims to equip researchers with a foundational understanding and a practical framework for conducting their own solubility assessments.

Introduction

This compound, also known as hexahydromellitic acid, is a polycarboxylic acid with a cyclohexane backbone. Its structure, featuring six carboxylic acid groups, suggests a high degree of polarity and a strong capacity for hydrogen bonding. These characteristics are the primary determinants of its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in areas such as polymer synthesis, formulation development, and as a chelating agent. This guide consolidates the available qualitative data and provides a methodological approach for its quantitative determination.

Qualitative Solubility Profile

General assessments indicate that this compound is a colorless, crystalline solid. Its solubility is largely dictated by the six carboxylic acid functional groups, which can readily engage in hydrogen bonding.

  • Polar Solvents: The compound is soluble in water and other polar organic solvents. The high density of polar carboxylic acid groups facilitates strong interactions with polar solvent molecules.

  • Non-Polar Solvents: While specific data is unavailable, it is anticipated that the solubility in non-polar solvents, such as hexane or toluene, would be significantly lower due to the mismatch in polarity. The non-polar cyclohexane ring contributes to some lipophilicity, but the influence of the six carboxylic acid groups is expected to dominate.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. To facilitate future research and provide a template for data presentation, the following table is provided for the systematic recording of experimentally determined solubility values.

Table 1: Quantitative Solubility of this compound (Hypothetical Data for Illustrative Purposes)

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolPolar Protic25Data not availableData not available
EthanolPolar Protic25Data not availableData not available
IsopropanolPolar Protic25Data not availableData not available
AcetonePolar Aprotic25Data not availableData not available
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data not availableData not available
N,N-Dimethylformamide (DMF)Polar Aprotic25Data not availableData not available
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)25Data not availableData not available
DichloromethaneHalogenated25Data not availableData not available
HexaneNon-Polar25Data not availableData not available
TolueneNon-Polar (Aromatic)25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument for quantification.

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Quantification of the Solute:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Weigh the remaining solid residue to determine the mass of the dissolved this compound.

    • Alternatively, for a more precise measurement, dilute a known volume of the filtered saturated solution in a volumetric flask with a suitable solvent and analyze the concentration using a pre-calibrated HPLC method.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quantification Quantification cluster_calculation Data Analysis prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in a constant temperature shaker prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw a known volume of supernatant sample1->sample2 sample3 Filter through a syringe filter sample2->sample3 quant_method1 Gravimetric Method: Evaporate solvent and weigh residue sample3->quant_method1 quant_method2 Instrumental Method: Dilute and analyze by HPLC sample3->quant_method2 calc1 Calculate solubility (g/100 mL or mol/L) quant_method1->calc1 quant_method2->calc1

Caption: Workflow for Solubility Determination.

Conclusion

While there is a clear indication that this compound is soluble in polar organic solvents, the absence of specific quantitative data necessitates experimental determination for any practical application. The provided general protocol offers a robust starting point for researchers to ascertain the solubility of this compound in solvents relevant to their work. The systematic collection and reporting of such data will be a valuable contribution to the scientific community. It is recommended that future studies not only report solubility at standard temperatures but also explore the temperature dependence of solubility, which is critical for applications such as crystallization and formulation at varying temperatures.

The Genesis of a Saturated Six-Membered Ring: A Historical and Technical Guide to Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolving nomenclature of cyclohexanehexacarboxylic acid has been compiled, offering a deep dive into the foundational research that shaped our understanding of saturated cyclic compounds. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a meticulous account of the early synthetic pathways and the logical deductions that led to the establishment of its structure.

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, a molecule of significant interest in coordination chemistry and materials science, first emerged from the pioneering work on the reduction of aromatic compounds in the late 19th century. The elucidation of its existence was intrinsically linked to the monumental challenge of understanding the structure of benzene and its derivatives.

From Aromaticity to Saturation: The Discovery by Adolf von Baeyer

The historical trail of cyclohexanehexacarboxylic acid leads to the celebrated German chemist, Adolf von Baeyer, a Nobel laureate recognized for his extensive work on organic dyes and hydroaromatic compounds.[1] In his systematic investigations into the constitution of benzene, Baeyer explored the reduction of various benzene carboxylic acids. While a singular publication dedicated solely to the synthesis of cyclohexanehexacarboxylic acid is not readily apparent, its discovery is understood as a crucial piece of evidence in his broader argument for the cyclic nature of benzene and its hydrogenated derivatives.

The initial nomenclature for this saturated compound was Hexahydromellithsäure , directly reflecting its origin from the reduction of mellitic acid (benzenehexacarboxylic acid). The prefix "hexahydro-" indicated the addition of six hydrogen atoms to the aromatic ring, a concept central to Baeyer's research on "hydroaromatic" compounds. This naming convention provided a clear and descriptive link between the aromatic precursor and its saturated counterpart.

The existence of "Hexahydromellithsäure" was used to support the theory that the reduction of benzene and its derivatives resulted in a closed-ring hydrocarbon, C6H12 (cyclohexane). The fact that derivatives like hexahydromesitylene and hexahydromellitic acid could be formed and were stable, reinforced the idea of a six-membered saturated ring structure.[2]

The Dawn of Modern Nomenclature

With the formalization of chemical naming conventions by the International Union of Pure and Applied Chemistry (IUPAC), the descriptive but less systematic name "Hexahydromellithsäure" gave way to the current, unambiguous nomenclature: cyclohexane-1,2,3,4,5,6-hexacarboxylic acid . This systematic name precisely describes the molecular structure: a cyclohexane ring with a carboxylic acid group attached to each of its six carbon atoms.

Historical Synthesis: The Reduction of Mellitic Acid

The primary historical method for the synthesis of cyclohexanehexacarboxylic acid was the reduction of mellitic acid. While detailed experimental protocols from the 19th century are not extensively documented in readily available literature, the reaction would have been a significant synthetic challenge at the time. The primary reducing agent employed in Baeyer's era for such transformations was sodium amalgam.

Hypothetical Experimental Protocol (Based on 19th-Century Methodologies)

A plausible, albeit generalized, experimental protocol for the synthesis of "Hexahydromellithsäure" based on the techniques available to Baeyer and his contemporaries would involve the following steps:

  • Dissolution of Mellitic Acid: Mellitic acid would be dissolved in an aqueous solution, likely with the aid of a base to form a soluble salt.

  • Preparation of Sodium Amalgam: Sodium metal would be carefully dissolved in mercury to create a sodium amalgam, a common and powerful reducing agent of the time.

  • Reduction: The sodium amalgam would be gradually added to the aqueous solution of the mellitate salt. The reaction would proceed with the evolution of hydrogen gas. This step would likely require careful temperature control.

  • Acidification and Isolation: After the reaction was deemed complete, the excess mercury would be separated. The resulting solution would then be acidified, likely with a strong mineral acid such as hydrochloric acid, to precipitate the free "Hexahydromellithsäure."

  • Purification: The crude product would then be purified by recrystallization from a suitable solvent, such as water or ethanol.

Due to the lack of specific historical quantitative data, a table summarizing yields and other metrics for the original synthesis cannot be provided.

Logical Pathway to Structure Elucidation

The discovery and characterization of cyclohexanehexacarboxylic acid played a vital role in the logical progression of understanding cyclic organic molecules. The following diagram illustrates the intellectual journey from the known aromatic precursor to the confirmation of the saturated cyclic structure.

logical_pathway mellitic_acid Mellitic Acid (Benzenehexacarboxylic Acid) Known Aromatic Structure reduction Reduction (e.g., with Sodium Amalgam) mellitic_acid->reduction Experiment hexahydro Hexahydromellitic Acid (Cyclohexanehexacarboxylic Acid) New Saturated Compound reduction->hexahydro Product analysis Elemental Analysis & Chemical Properties hexahydro->analysis Characterization structure Postulated Cyclic Structure (Cyclohexane Ring) analysis->structure Logical Deduction

Caption: Logical workflow from mellitic acid to the structural concept of its saturated derivative.

Experimental Workflow for Historical Synthesis

The following diagram outlines the probable experimental steps for the 19th-century synthesis of cyclohexanehexacarboxylic acid from mellitic acid.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification mellitic_acid Mellitic Acid dissolution Dissolve Mellitic Acid in Aqueous Base mellitic_acid->dissolution na_hg Sodium Amalgam reduction Gradual Addition of Sodium Amalgam na_hg->reduction dissolution->reduction acidification Acidification reduction->acidification precipitation Precipitation of Product acidification->precipitation recrystallization Recrystallization precipitation->recrystallization product Pure Cyclohexanehexacarboxylic Acid recrystallization->product

Caption: Probable experimental workflow for the historical synthesis of cyclohexanehexacarboxylic acid.

This in-depth guide serves as a valuable reference, illuminating the historical context and the foundational experimental work that has led to our current understanding of cyclohexanehexacarboxylic acid. By examining the origins of its discovery and the evolution of its nomenclature, researchers can gain a deeper appreciation for the scientific process and the enduring legacy of pioneers like Adolf von Baeyer.

References

A Theoretical Exploration of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, a polysubstituted cyclohexane, presents a complex conformational landscape due to the numerous stereoisomers and the rotational flexibility of the carboxylic acid groups. Understanding the preferred three-dimensional structures of these isomers is crucial for applications in materials science, coordination chemistry, and drug development, where molecular geometry dictates intermolecular interactions. This technical guide provides a comprehensive theoretical overview of the conformational analysis of this compound, leveraging established principles of stereochemistry and computational chemistry. While direct experimental and extensive computational data for this specific molecule are limited, this guide synthesizes information from analogous systems to predict conformational stabilities and outlines a robust computational protocol for in-depth analysis.

Introduction to the Stereoisomers of this compound

Similar to the nine stereoisomers of inositol (cyclohexane-1,2,3,4,5,6-hexol), this compound can exist in various stereoisomeric forms, differing in the spatial orientation of the carboxylic acid groups relative to the cyclohexane ring.[1][2] The nomenclature for these isomers is adapted from that of the inositols. The most common and relevant isomers for discussion are:

  • myo-Cyclohexanehexacarboxylic Acid: The most prevalent form in nature for inositols, with one axial and five equatorial substituents in its most stable chair conformation.

  • scyllo-Cyclohexanehexacarboxylic Acid: All six substituents can adopt equatorial positions, leading to a highly stable conformation.

  • D-chiro- and L-chiro-Cyclohexanehexacarboxylic Acid: A pair of enantiomers with two axial and four equatorial substituents.

  • neo-Cyclohexanehexacarboxylic Acid: Characterized by having two axial and four equatorial groups.

  • allo-Cyclohexanehexacarboxylic Acid: Possesses three axial and three equatorial substituents.

  • epi-Cyclohexanehexacarboxylic Acid: Features two axial and four equatorial groups.

  • muco-Cyclohexanehexacarboxylic Acid: Has three axial and three equatorial substituents.

  • cis-Cyclohexanehexacarboxylic Acid: All six substituents are on the same side of the ring, leading to significant steric strain.

The conformational analysis of these isomers is primarily governed by the preference of the bulky carboxylic acid groups to occupy equatorial positions to minimize steric strain.

Principles of Conformational Analysis

The conformational flexibility of the cyclohexane ring is dominated by the equilibrium between two low-energy chair conformations, which interconvert via a higher-energy boat conformation.[3][4] For substituted cyclohexanes, the relative stability of the two chair conformers is determined by the steric interactions of the substituents.

A-Values and Steric Strain

The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformations.[5][6] A larger A-value indicates a greater steric bulk of the substituent. The A-value for a carboxylic acid group (-COOH) is approximately 1.4 kcal/mol. This value is significant and indicates a strong preference for the equatorial position to avoid 1,3-diaxial interactions with other axial substituents (typically hydrogens).

Intramolecular Interactions

In poly-substituted cyclohexanes like the hexacarboxylic acid, intramolecular interactions between the substituent groups can significantly influence conformational stability. For this compound, the following interactions are of particular importance:

  • Hydrogen Bonding: Intramolecular hydrogen bonds can form between adjacent carboxylic acid groups, especially between cis-oriented groups.[7][8] These interactions can stabilize conformations that might otherwise be sterically unfavorable. For example, a conformation with two adjacent axial carboxylic acid groups might be stabilized by hydrogen bonding between them.

  • Electrostatic Repulsion: The partially negatively charged oxygen atoms of the carboxylic acid groups can experience electrostatic repulsion, which can destabilize conformations where these groups are in close proximity.

The interplay between steric hindrance, favoring equatorial positions, and potential stabilizing intramolecular hydrogen bonds makes the conformational analysis of these molecules particularly complex.

Predicted Conformational Stabilities of Key Isomers

Based on the A-value of the carboxylic acid group and considering the potential for intramolecular interactions, the relative stabilities of the chair conformations of the key isomers can be predicted. The following table summarizes the predicted number of axial carboxylic acid groups in the most stable chair conformation for each isomer and a qualitative assessment of their relative stability.

IsomerPredicted Number of Axial -COOH Groups in Most Stable ConformationPredicted Relative StabilityNotes
scyllo0Very HighAll six carboxylic acid groups can occupy equatorial positions, minimizing steric strain.
myo1HighOne axial group introduces some steric strain, but this may be partially offset by intramolecular interactions.
D/L-chiro2ModerateThe presence of two axial groups leads to increased steric strain.
epi2ModerateSimilar to the chiro isomer in terms of the number of axial groups.
neo2ModerateAlso has two axial substituents.
allo3LowThree axial groups result in significant steric hindrance.
muco3LowSimilar to the allo isomer in terms of the number of axial groups.
cis3 (in one chair) / 3 (in the other) or boat/twist-boatVery LowThe all-cis substitution pattern leads to severe steric crowding, and the molecule may adopt a non-chair conformation.

Note: These predictions are based on general principles and the A-value of a single carboxylic acid substituent. The actual energy differences will be influenced by intramolecular hydrogen bonding and electrostatic interactions, which can only be accurately quantified through computational methods.

Theoretical Calculation Protocol

A robust computational methodology is required to accurately determine the conformational energies and geometries of the this compound isomers. The following protocol outlines a standard approach using Density Functional Theory (DFT).

Computational Methodology
ParameterRecommended SettingRationale
Method Density Functional Theory (DFT)Provides a good balance between accuracy and computational cost for systems of this size.
Functional B3LYP or M06-2XB3LYP is a widely used hybrid functional, while M06-2X is often better for systems with significant non-covalent interactions.
Basis Set 6-31+G(d,p) or largerIncludes diffuse functions (+) for describing anions and lone pairs, and polarization functions (d,p) for accurately describing bonding.
Solvent Model Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD)To account for the influence of a solvent (e.g., water) on the conformational equilibrium, which is crucial for carboxylic acids.
Task Geometry Optimization followed by Frequency CalculationTo find the minimum energy structures and to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data.
Experimental Workflow (Theoretical)

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a this compound isomer.

computational_workflow start Select Stereoisomer gen_conformers Generate Initial Conformations (e.g., all-equatorial, various axial/equatorial combinations) start->gen_conformers mm_opt Molecular Mechanics (MM) Pre-optimization gen_conformers->mm_opt dft_opt DFT Geometry Optimization and Frequency Calculation mm_opt->dft_opt analyze Analyze Results: Relative Energies, Geometries, Vibrational Frequencies dft_opt->analyze end Identify Most Stable Conformer(s) analyze->end

Caption: A typical computational workflow for conformational analysis.

Visualizing Stereoisomeric Relationships and Conformational Equilibria

The relationships between the different stereoisomers and the conformational equilibrium of a single isomer can be visualized using diagrams.

Relationship Between Key Stereoisomers

The following diagram illustrates the relationship between some of the key stereoisomers based on the number of axial carboxylic acid groups in their most stable chair conformation.

isomer_relationships scyllo scyllo (0 axial) myo myo (1 axial) scyllo->myo Increasing Steric Strain chiro chiro (2 axial) myo->chiro allo allo (3 axial) chiro->allo cis cis (highly strained) allo->cis

Caption: Simplified relationship between key stereoisomers.

Chair-Flip Equilibrium of myo-Cyclohexanehexacarboxylic Acid

The chair-flip of the myo-isomer illustrates the conversion between a more stable conformation with one axial group and a less stable conformation with five axial groups.

chair_flip cluster_conformer1 More Stable Conformer (1 axial, 5 equatorial) cluster_conformer2 Less Stable Conformer (5 axial, 1 equatorial) conformer1 Chair 1 conformer2 Chair 2 conformer1->conformer2 Ring Flip conformer2->conformer1

Caption: Chair-flip equilibrium for the myo-isomer. (Note: Actual images of the conformations would be embedded in a real whitepaper.)

Conclusion

The conformational analysis of this compound is a complex but critical aspect of understanding its chemical and physical properties. This technical guide has provided a theoretical framework for this analysis, drawing upon the established principles of cyclohexane stereochemistry and the known properties of carboxylic acid substituents. While direct experimental data remains scarce, the predictions and computational protocols outlined herein offer a solid foundation for researchers, scientists, and drug development professionals to approach the study of these multifaceted molecules. Future computational and experimental work is necessary to refine the understanding of the subtle interplay of steric and electronic effects that govern the conformational preferences of these important compounds.

References

The Emerging Therapeutic Potential of Cyclohexanehexacarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanehexacarboxylic acid, commonly known as phytic acid or myo-inositol hexakisphosphate (IP6), and its derivatives are emerging as a versatile class of compounds with a wide spectrum of biological activities. Predominantly found in plant-based foods, these molecules are gaining significant attention in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of cyclohexanehexacarboxylic acid derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development in this promising area.

Introduction

Cyclohexanehexacarboxylic acid is a naturally occurring six-carbon cyclic polyol with six phosphate groups. In its fully phosphorylated form, it is known as phytic acid (IP6). The dephosphorylation of IP6 by cellular kinases and phosphatases gives rise to a variety of inositol polyphosphate isomers (e.g., IP1-IP5) and the more recently discovered inositol pyrophosphates (e.g., IP7, IP8).[1][2][3][4] These molecules are not merely storage forms of phosphate but are now recognized as crucial signaling molecules involved in a myriad of cellular processes.[3]

The unique chemical structure of these compounds, particularly their high density of negatively charged phosphate groups, allows them to chelate multivalent cations and interact with a wide range of proteins, thereby modulating their function. This has led to the exploration of their potential in various therapeutic areas. This guide will delve into the key biological activities of these derivatives, presenting the available quantitative data, the methodologies used to assess these activities, and the signaling pathways through which they exert their effects.

Anticancer Activities

Derivatives of cyclohexanehexacarboxylic acid, particularly phytic acid, have demonstrated significant anticancer potential in numerous in vitro and in vivo studies.[5] Their multimodal mechanism of action makes them attractive candidates for cancer prevention and therapy.

Inhibition of Cancer Cell Proliferation

Phytic acid and its derivatives have been shown to inhibit the proliferation of various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process.

DerivativeCancer Cell LineIC50Reference
Phytic Acid (IP6)HT-29 (Colon)5 mM[2]
Phytic Acid (IP6)SW-480 (Colon)> 5 mM[2]
Phytic Acid (IP6)SW-620 (Colon)> 5 mM[2]
Pinostrobin ButyrateT47D (Breast)0.40 mM[6]
Pinostrobin PropionateT47D (Breast)0.57 mM[6]
Induction of Apoptosis

A key mechanism of the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death, in malignant cells. Studies have shown that phytic acid can increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

Signaling Pathways Involved in Anticancer Activity

The anticancer effects of phytic acid are, in part, mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and metastasis. By downregulating this pathway, phytic acid can promote apoptosis and inhibit cancer progression.[7][8][9]

PI3K_Akt_Pathway Phytic_Acid Phytic Acid (IP6) PI3K PI3K Phytic_Acid->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Figure 1: Simplified diagram of Phytic Acid inhibiting the PI3K/Akt pathway.

Antioxidant Activity

Phytic acid and its derivatives exhibit potent antioxidant properties, primarily through their ability to chelate metal ions, particularly iron. Iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and cellular damage. By sequestering iron, phytic acid inhibits this process.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of antioxidants. The antioxidant reduces the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.

DerivativeAssayActivityReference
Phytic AcidDPPH Radical ScavengingConcentration-dependent scavenging[10]
Irradiated Phytic AcidDPPH Radical ScavengingHigher activity than ascorbic acid at 800 µM

Anti-inflammatory Activity

Cyclohexanehexacarboxylic acid derivatives have also demonstrated anti-inflammatory effects. Their mechanism of action in this context involves the modulation of pro-inflammatory cytokine production.

Inhibition of Cytokine Release

In studies using peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, certain derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

DerivativeCell TypeEffectReference
Amidrazone derivative 2fPBMCs66-81% inhibition of TNF-α secretion
Amidrazone derivative 2bPBMCs~92-99% reduction in TNF-α, IL-6, and IL-10 release at high doses

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the key assays discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of test compound Treat_Cells 3. Treat cells with compound for 24-72h Compound_Prep->Treat_Cells Add_MTT 4. Add MTT reagent (0.5 mg/mL) Treat_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4h at 37°C Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11][12][13][14]

  • Compound Treatment: Treat cells with various concentrations of the cyclohexanehexacarboxylic acid derivative for 24, 48, or 72 hours.[11][12][13][14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12][13][14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12][13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13][14]

Antioxidant Activity: DPPH Radical Scavenging Assay

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[10][15][16][17]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.[10][15][16][17]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][15][16][17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10][15][16][17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[15]

Anti-inflammatory Activity: Cytokine Release Assay in PBMCs

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[6][18][19][20][21]

  • Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.[6][18][19][20][21]

  • Stimulation and Treatment: Pre-treat the cells with the test compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.[6][18][19][20][21]

  • Supernatant Collection: Collect the cell culture supernatant by centrifugation.[6][18][19][20][21]

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][18][19][20][21]

Inositol Phosphate Signaling

The biological activities of cyclohexanehexacarboxylic acid derivatives are intricately linked to their role in the inositol phosphate signaling pathway. Inositol hexakisphosphate kinases (IP6Ks) are key enzymes that phosphorylate IP6 to produce inositol pyrophosphates, such as 5-IP7.[2][3][22] These pyrophosphates can then act as signaling molecules, modulating the function of various target proteins.

Inositol_Phosphate_Signaling IP6 Inositol Hexakisphosphate (IP6) IP6K Inositol Hexakisphosphate Kinase (IP6K) IP6->IP6K IP7 Inositol Pyrophosphate (5-IP7) IP6K->IP7 phosphorylates Target_Proteins Target Proteins IP7->Target_Proteins modulates Cellular_Responses Cellular Responses (e.g., Apoptosis, Growth Regulation) Target_Proteins->Cellular_Responses initiates

Figure 3: Overview of the Inositol Phosphate Signaling Pathway.

Conclusion and Future Directions

Cyclohexanehexacarboxylic acid and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects, are well-documented. The ability of these molecules to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their importance in cellular regulation.

Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity. Further elucidation of their mechanisms of action and the identification of specific protein targets will be crucial for their development as therapeutic agents. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Methodological & Application

The Untapped Potential of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid in Designing Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel materials with tailored functionalities has led to a surge of interest in metal-organic frameworks (MOFs), a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. While aromatic carboxylates have been the cornerstone of MOF design, the use of aliphatic polycarboxylic acids, such as 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, presents a frontier for creating MOFs with unique structural flexibility and chemical properties. This highly functionalized, non-planar ligand offers the potential to construct robust, three-dimensional frameworks with intricate pore structures, making them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.

The conformational flexibility of the cyclohexane backbone, coupled with the multiple coordinating carboxylate groups, can lead to the formation of dynamic frameworks capable of responding to external stimuli. This "breathing" effect, where the framework undergoes structural changes upon guest molecule adsorption or removal, is a desirable characteristic for selective gas separation and controlled drug release. The high density of carboxylic acid groups can also serve as anchoring points for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications.

Potential Applications

Gas Storage and Separation

MOFs constructed with this compound are predicted to exhibit significant potential in gas storage and separation. The high density of polar carboxylate groups can create strong adsorption sites for polar molecules like CO2 and SO2. Furthermore, the flexible nature of the aliphatic linker could allow for selective adsorption of gases based on size and shape through conformational changes in the framework.

Gas Adsorption Properties of a Hypothetical MOF
Property Predicted Value/Characteristic
BET Surface Area500 - 1500 m²/g
Pore Volume0.3 - 0.8 cm³/g
CO₂ Uptake (273 K, 1 bar)2 - 5 mmol/g
H₂ Uptake (77 K, 1 bar)1 - 2 wt%
Selectivity (CO₂/N₂)High, due to polar framework
Heterogeneous Catalysis

The high concentration of metal nodes and the potential for open metal sites make these MOFs attractive candidates for heterogeneous catalysis. The cyclohexanehexacarboxylate linker can create unique steric environments around the active metal centers, potentially leading to enhanced selectivity in catalytic reactions. For instance, these MOFs could be explored as catalysts for oxidation, reduction, and carbon-carbon coupling reactions.

Catalytic Performance of a Hypothetical MOF in Cyclohexene Oxidation
Parameter Value
Catalyst M-CHHA-MOF (M = Cu, Co, Mn)
Substrate Cyclohexene
Oxidant tert-Butyl hydroperoxide (TBHP)
Temperature 80 °C
Conversion 70 - 95%
Selectivity (Epoxide) 60 - 85%
Recyclability > 5 cycles with minimal loss of activity
(Note: Data is hypothetical and based on performance of similar MOFs)
Drug Delivery

The biocompatibility of aliphatic linkers, combined with the high porosity of the resulting MOFs, makes them promising vehicles for drug delivery. The multiple carboxylic acid groups can interact with drug molecules containing complementary functional groups, leading to high drug loading capacities. The stimuli-responsive nature of these flexible frameworks could also be exploited for controlled drug release triggered by changes in pH or temperature.

Drug Loading and Release Characteristics of a Hypothetical MOF
Drug Doxorubicin (DOX)
Loading Capacity 15 - 30 wt%
Encapsulation Efficiency > 80%
Release Profile (pH 5.5) Sustained release over 48 hours
Release Profile (pH 7.4) Minimal release

Experimental Protocols

General Solvothermal Synthesis of a Metal-Cyclohexanehexacarboxylate MOF

This protocol describes a general method for the synthesis of a Metal-Organic Framework using this compound as the organic linker. The specific metal salt, solvent system, and reaction conditions may need to be optimized for the desired product.

Materials:

  • This compound (CHHA)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Modulator (optional, e.g., Acetic acid, Formic acid, Benzoic acid)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Ligand Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of the chosen solvent. Sonicate for 10 minutes to ensure complete dissolution.

  • Preparation of the Metal Salt Solution: In a separate 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt in 5 mL of the chosen solvent.

  • Mixing: Combine the ligand and metal salt solutions in the Teflon liner of the autoclave. If a modulator is used, add it at this stage (typically 10-100 equivalents with respect to the metal salt).

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. Heat the reaction mixture at a temperature between 80 °C and 150 °C for 24 to 72 hours.

  • Isolation and Purification: After the reaction, allow the autoclave to cool to room temperature. The crystalline product is collected by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh solvent (3 x 10 mL) to remove unreacted starting materials.

  • Solvent Exchange and Activation: To remove the solvent molecules occluded within the pores, the crystals are immersed in a volatile solvent such as ethanol or acetone for 2-3 days, with the solvent being replaced every 24 hours.

  • Drying: The activated MOF is then dried under vacuum at 100-150 °C for 12 hours to obtain the final porous material.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Ligand (CHHA in Solvent) C Mix Solutions & Add Modulator A->C B Dissolve Metal Salt (in Solvent) B->C D Solvothermal Reaction (80-150 °C, 24-72 h) C->D E Cool & Isolate Crystals D->E F Wash with Solvent E->F G Solvent Exchange F->G H Vacuum Drying G->H I Final MOF Product H->I

Generalized workflow for the solvothermal synthesis of a MOF.
Characterization Protocol

The synthesized MOF should be characterized to determine its structure, porosity, and stability.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature required for activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF.

Logical Relationships in MOF Design

The design of MOFs with desired properties involves a careful interplay between the choice of metal nodes, organic linkers, and synthesis conditions. The use of a highly functionalized and flexible linker like this compound adds another layer of complexity and opportunity.

logical_relationships cluster_components Building Blocks cluster_synthesis Synthesis Conditions cluster_properties Material Properties cluster_applications Potential Applications Metal Metal Node (e.g., Zn, Cu, Zr) Structure Resulting MOF Structure (Topology, Porosity, Flexibility) Metal->Structure Ligand Organic Linker (1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid) Ligand->Structure Conditions Temperature Pressure Solvent Modulator Conditions->Structure Properties Surface Area Pore Size Stability Flexibility Structure->Properties Applications Gas Storage Catalysis Drug Delivery Properties->Applications

Interplay of factors in designing functional MOFs.

Concluding Remarks

While the synthesis of MOFs using this compound is still an emerging area of research, the potential for creating novel materials with unique properties is significant. The protocols and application notes provided here offer a foundational framework for researchers to explore this exciting new class of MOFs. The flexibility and high functionality of this aliphatic linker open up new avenues for the rational design of dynamic, porous materials for a wide range of applications in materials science, chemistry, and medicine. Further research in this area is crucial to unlock the full potential of these promising materials.

Application Notes and Protocols: Synthesis of Lanthanide Complexes with 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of lanthanide complexes with 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H₆chhc), focusing on the preparation of praseodymium (Pr) and neodymium (Nd) coordination polymers. The described methods are based on the findings reported by Xie and Lu in the Journal of Coordination Chemistry (2015).[1]

Introduction

Lanthanide complexes with polycarboxylic acid ligands are of significant interest due to their potential applications in various fields, including as contrast agents in magnetic resonance imaging (MRI), luminescent probes, and catalysts.[2][3] The multidentate nature of ligands such as this compound allows for the formation of stable, high-coordination number complexes with lanthanide ions. This document outlines the synthesis and characterization of two such complexes: [Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O and Nd(H₃chhc)(DMF)₃.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesized lanthanide complexes.

Table 1: Summary of Synthesized Lanthanide Complexes

Complex FormulaMetal IonMolecular Weight ( g/mol )
[Pr(H₃chhc)(DMF)₃(H₂O)]·H₂OPr³⁺760.54
Nd(H₃chhc)(DMF)₃Nd³⁺727.87

Table 2: Elemental Analysis Data

Complex%C (Calculated)%H (Calculated)%N (Calculated)%C (Found)%H (Found)%N (Found)
[Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O33.174.905.52[Data not available in abstract][Data not available in abstract][Data not available in abstract]
Nd(H₃chhc)(DMF)₃34.644.575.77[Data not available in abstract][Data not available in abstract][Data not available in abstract]

Table 3: Key Infrared Spectroscopy Bands

ComplexWavenumber (cm⁻¹)Assignment
Both Complexes~1650C=O stretch (coordinated carboxylate)
Both Complexes~1400C-O stretch (coordinated carboxylate)
[Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O~3400O-H stretch (coordinated and lattice water)

Experimental Protocols

The synthesis of lanthanide-cyclohexanehexacarboxylic acid complexes is achieved through a solution-based method at room temperature. The following protocols are based on the synthesis of [Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O and Nd(H₃chhc)(DMF)₃.[1]

Materials:

  • This compound (H₆chhc)

  • Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Protocol 1: Synthesis of [Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O
  • Ligand Dissolution: Dissolve a specific molar equivalent of this compound in a minimal amount of N,N-dimethylformamide (DMF) with stirring until a clear solution is obtained.

  • Metal Salt Dissolution: In a separate beaker, dissolve one molar equivalent of praseodymium(III) nitrate hexahydrate in a mixture of DMF and deionized water.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Crystallization: Allow the resulting mixture to stand undisturbed at room temperature. Crystals of the praseodymium complex will form over a period of several days.

  • Isolation and Washing: Isolate the crystals by filtration. Wash the collected crystals with a small amount of cold DMF to remove any unreacted starting materials.

  • Drying: Dry the purified crystals in a desiccator over silica gel.

Protocol 2: Synthesis of Nd(H₃chhc)(DMF)₃
  • Ligand Dissolution: Dissolve a specific molar equivalent of this compound in a minimal amount of N,N-dimethylformamide (DMF) with stirring.

  • Metal Salt Dissolution: Separately, dissolve one molar equivalent of neodymium(III) nitrate hexahydrate in DMF.

  • Reaction Mixture: Slowly add the neodymium salt solution to the ligand solution while stirring at room temperature.

  • Crystallization: Allow the solution to stand at room temperature. Crystals of the neodymium complex will precipitate over time.

  • Isolation and Washing: Collect the crystalline product by filtration and wash with a small volume of cold DMF.

  • Drying: Dry the product under vacuum or in a desiccator.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the synthesized praseodymium complex.

experimental_workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Synthesis and Isolation H6chhc 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid dissolve_ligand Dissolve H6chhc->dissolve_ligand DMF_ligand DMF DMF_ligand->dissolve_ligand mix Mix at Room Temp. dissolve_ligand->mix Pr_salt Pr(NO₃)₃·6H₂O dissolve_metal Dissolve Pr_salt->dissolve_metal DMF_metal DMF DMF_metal->dissolve_metal H2O_metal H₂O H2O_metal->dissolve_metal dissolve_metal->mix crystallize Crystallize mix->crystallize filtrate Filtrate & Wash crystallize->filtrate dry Dry filtrate->dry product [Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O dry->product logical_relationship cluster_complex [Pr(H₃chhc)(DMF)₃(H₂O)]·H₂O Complex cluster_ligands Coordinated Ligands Pr Praseodymium(III) Ion H3chhc H₃chhc³⁻ Ligand Pr->H3chhc coordinates DMF 3 x DMF Molecules Pr->DMF coordinates H2O_coord Coordinated H₂O Pr->H2O_coord coordinates H2O_lattice Lattice H₂O

References

Application Notes and Protocols: 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid in Coordination Polymer Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H6chhc) as a versatile ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The unique structural features of H6chhc, with its multiple carboxylic acid groups and conformational flexibility, make it a compelling building block for creating novel materials with potential applications in drug delivery.

Introduction to this compound as a Ligand

This compound is a saturated cyclic polycarboxylic acid with the chemical formula C₁₂H₁₂O₁₂. The presence of six carboxylate groups provides multiple coordination sites for metal ions, allowing for the formation of diverse and stable one-, two-, and three-dimensional coordination polymers. The stereochemistry of the carboxyl groups (e.g., all-cis) significantly influences the final topology of the coordination polymer. Its aliphatic nature also imparts different properties compared to more commonly used aromatic polycarboxylate ligands.

Coordination polymers constructed from this ligand are of interest for drug delivery due to their potential for high porosity, tunable pore sizes, and the ability to encapsulate therapeutic molecules. The coordination bonds within the framework can be designed to be stable under physiological conditions yet responsive to specific stimuli for controlled drug release.

Synthesis of Coordination Polymers using H6chhc

The synthesis of coordination polymers with this compound typically employs solvothermal or hydrothermal methods. These techniques facilitate the crystallization of the extended network structure. The choice of metal salt, solvent system, temperature, and the presence of auxiliary ligands can direct the synthesis towards a desired crystal structure and dimensionality.

A notable example is the hydrothermal synthesis of a Cobalt(II) coordination polymer, Co(phen)(H₂O)(H₂chhc)₁/₂.[1] In this structure, the deprotonated cyclohexanehexacarboxylate anions link the [Co(phen)(H₂O)]²⁺ cations to form one-dimensional polymer chains.[1]

Experimental Protocol: Hydrothermal Synthesis of a Co(II)-H6chhc Coordination Polymer

This protocol is adapted from the synthesis of Co(phen)(H₂O)(H₂chhc)₁/₂.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (H6chhc)

  • 1,10-Phenanthroline (phen)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine CoCl₂·6H₂O, H6chhc, and 1,10-phenanthroline in an appropriate molar ratio.

  • Add deionized water to dissolve the reactants.

  • Add a solution of NaOH to adjust the pH, facilitating the deprotonation of the carboxylic acid groups.

  • Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180 °C) for a period of 24 to 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the crystals in air or under a vacuum at room temperature.

Characterization of H6chhc-based Coordination Polymers

A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.

Key Characterization Techniques:
  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, coordination environment of the metal centers, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and identifies the loss of solvent molecules and the decomposition temperature of the framework.

  • Infrared (IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal centers by observing the shifts in the characteristic vibrational frequencies of the C=O and C-O bonds.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized polymer to verify its empirical formula.

  • Porosity Measurement (BET Analysis): For porous frameworks, Brunauer-Emmett-Teller (BET) analysis using gas (e.g., N₂) adsorption-desorption isotherms is used to determine the surface area and pore size distribution.

Data Presentation:

Table 1: Crystallographic Data for Co(phen)(H₂O)(H₂chhc)₁/₂ [1]

ParameterValue
FormulaC₁₈H₁₅CoN₂O₇
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.267(2)
b (Å)10.749(2)
c (Å)10.826(2)
α (°)97.86(3)
β (°)103.62(3)
γ (°)95.00(3)
Volume (ų)807.8(3)
Z2

Table 2: Selected Bond Lengths (Å) for Co(phen)(H₂O)(H₂chhc)₁/₂ [1]

BondLength (Å)
Co-O(1W)2.094(2)
Co-O(1)2.158(2)
Co-N(1)2.122(2)
Co-N(2)2.131(2)

Application in Drug Delivery

While specific studies on drug delivery using H6chhc-based coordination polymers are limited, the general principles for MOFs and other CPs can be applied. The porous nature of these materials allows for the encapsulation of drug molecules, and the surface chemistry can be functionalized for targeted delivery.

Experimental Protocol: Drug Loading and In Vitro Release Study (General Protocol)

Materials:

  • Synthesized and activated H6chhc-based coordination polymer.

  • Drug of interest (e.g., doxorubicin, ibuprofen).

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5 to mimic tumor microenvironment).

  • Spectrophotometer (e.g., UV-Vis) for drug concentration measurement.

Drug Loading Protocol:

  • Activate the coordination polymer by heating under vacuum to remove guest solvent molecules from the pores.

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Immerse a known amount of the activated coordination polymer in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the pores.

  • Collect the drug-loaded polymer by centrifugation or filtration.

  • Wash the loaded polymer with fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded polymer.

  • Determine the amount of loaded drug by measuring the concentration of the remaining drug in the supernatant using UV-Vis spectroscopy and calculating the difference.

In Vitro Drug Release Protocol:

  • Disperse a known amount of the drug-loaded coordination polymer in a known volume of PBS (pH 7.4 and pH 5.5) in separate vials.

  • Place the vials in a shaker bath at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis and Characterization Workflow

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Metal Salt, H6chhc, Auxiliary Ligand) dissolve Dissolve in Solvent start->dissolve hydrothermal Hydrothermal Reaction (120-180 °C, 24-72h) dissolve->hydrothermal cool Slow Cooling hydrothermal->cool filter Filtration and Washing cool->filter product Coordination Polymer Crystals filter->product scxrd SCXRD product->scxrd pxrd PXRD product->pxrd tga TGA product->tga ir IR Spectroscopy product->ir elemental Elemental Analysis product->elemental bet BET Analysis product->bet

Caption: Workflow for the synthesis and characterization of H6chhc CPs.

Generalized Drug Delivery Mechanism

G Generalized Drug Delivery Workflow cluster_loading Drug Encapsulation cluster_release Drug Release cp Activated H6chhc Coordination Polymer loading Immersion & Incubation cp->loading drug_sol Drug Solution drug_sol->loading loaded_cp Drug-Loaded CP loading->loaded_cp admin Administration loaded_cp->admin release Drug Release loaded_cp->release target Target Site (e.g., Tumor) admin->target stimuli Stimuli (e.g., low pH) target->stimuli stimuli->loaded_cp Framework Degradation effect Therapeutic Effect release->effect

Caption: Generalized workflow for drug delivery using H6chhc CPs.

References

Application Notes and Protocols for HPLC Analysis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, commonly known as phytic acid or inositol hexakisphosphate (IP6), is a major storage form of phosphorus in plant seeds.[1] Its strong chelating properties significantly impact mineral bioavailability, making its accurate quantification crucial in nutritional science, food chemistry, and pharmaceutical development.[1] This document provides detailed high-performance liquid chromatography (HPLC) methods for the analysis of phytic acid and its lower inositol phosphate forms (IP3-IP5).

General Workflow for Phytic Acid Analysis

The general workflow for the analysis of phytic acid using HPLC involves several key stages, from sample preparation to data analysis.

Phytic Acid Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., food, pharmaceutical) Extraction Acid Extraction (e.g., 0.5 M HCl) Sample->Extraction Purification Purification/Concentration (Anion-Exchange SPE) Extraction->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Method Parameters and Performance cluster_params Method Parameters cluster_perf Performance Characteristics Column Column Chemistry (Reversed-Phase, Anion-Exchange, HILIC) Resolution Resolution Column->Resolution Specificity Specificity Column->Specificity MobilePhase Mobile Phase (Composition, pH, Additives) MobilePhase->Resolution Speed Analysis Speed MobilePhase->Speed Detector Detector Type (UV, RI, Conductivity, MS) Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity Detector->Specificity

References

Application Note: Derivatization of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, a polycarboxylic acid, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its low volatility and high polarity. These characteristics stem from the multiple carboxylic acid functional groups that readily form intermolecular hydrogen bonds, leading to a high boiling point and poor thermal stability.[1][2] To overcome these challenges and enable robust GC-MS analysis, a derivatization step is essential.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1] The most common derivatization strategies for carboxylic acids are silylation and esterification (alkylation).[1][2]

This application note provides detailed protocols for the derivatization of this compound via silylation and methylation, followed by GC-MS analysis.

Derivatization Strategies

1. Silylation: This method replaces the acidic protons of the carboxylic acid groups with a nonpolar trimethylsilyl (TMS) group.[1] Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[4] The resulting TMS esters are significantly more volatile and thermally stable.[1] Silylation is a versatile technique that also derivatizes other functional groups containing active hydrogens, such as hydroxyls and amines.[4][5]

2. Esterification (Methylation): This is a widely used alkylation technique where the carboxylic acid groups are converted into their corresponding methyl esters.[1] This conversion reduces the polarity and increases the volatility of the analyte.[1] Common reagents for methylation include boron trifluoride in methanol (BF3-methanol) and methanolic HCl.[4][6] Methyl esters are generally stable and provide excellent chromatographic peaks.[1]

Experimental Protocols

Materials

  • This compound standard

  • Derivatization Reagents:

    • Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Methylation: 14% Boron trifluoride in methanol (BF3-methanol)

  • Solvents: Pyridine (anhydrous), Hexane (GC grade), Dichloromethane (DCM, anhydrous)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • GC-MS vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is adapted from general procedures for derivatizing carboxylic acids.[4]

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound into a clean, dry GC-MS vial.
  • Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex if necessary.

2. Derivatization Reaction:

  • Add 200 µL of BSTFA + 1% TMCS to the vial.
  • Cap the vial tightly and vortex for 10 seconds.
  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

3. Sample Analysis:

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
  • Alternatively, the sample can be diluted with a suitable solvent like hexane or dichloromethane before analysis.

Protocol 2: Methylation using BF3-Methanol

This protocol is based on established methods for the esterification of fatty acids.[4]

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound into a clean, dry GC-MS vial.
  • Add 200 µL of 14% BF3-methanol solution.

2. Derivatization Reaction:

  • Cap the vial tightly and vortex for 10 seconds.
  • Heat the vial at 60°C for 60 minutes in a heating block or oven.

3. Extraction:

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution.
  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate.
  • Repeat the extraction with another 0.6 mL of hexane and combine the extracts.

4. Sample Analysis:

  • The hexane extract containing the methylated derivative is now ready for GC-MS analysis.

GC-MS Analytical Conditions

The following are general GC-MS conditions that can be used as a starting point and should be optimized for the specific instrument and application.[7]

  • Gas Chromatograph (GC):

    • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[7]

    • Inlet Temperature: 280 °C[7]

    • Injection Mode: Splitless or Split (depending on concentration)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes; ramp at 15 °C/min to 300 °C, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Mass Range: m/z 50-800

    • Ion Source Temperature: 230 °C[7]

    • Transfer Line Temperature: 280 °C[7]

Data Presentation

Derivatization MethodReagentReaction Temperature (°C)Reaction Time (min)Derivative TypeKey AdvantagesKey Considerations
Silylation BSTFA + 1% TMCS7060Trimethylsilyl (TMS) EsterFast reaction, high yields, single-step reaction.Derivatives are moisture-sensitive.
Methylation 14% BF3-Methanol6060Methyl EsterDerivatives are very stable, clean spectra.Requires an extraction step, reagent is corrosive.

Experimental Workflow

experimental_workflow cluster_deriv Derivatization start Start: 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid Sample prep Sample Preparation: Dissolve in Solvent start->prep silylation Silylation (BSTFA + 1% TMCS) 70°C, 60 min prep->silylation Option 1 methylation Methylation (BF3-Methanol) 60°C, 60 min prep->methylation Option 2 gc_ms GC-MS Analysis silylation->gc_ms extraction Liquid-Liquid Extraction (for Methylation) methylation->extraction extraction->gc_ms data_analysis Data Analysis: Peak Identification & Quantification gc_ms->data_analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Both silylation and methylation are effective derivatization techniques for the GC-MS analysis of this compound. The choice of method may depend on factors such as sample matrix, available instrumentation, and the stability requirements of the derivatives. Silylation offers a rapid, single-step procedure, while methylation yields highly stable derivatives. The provided protocols and GC-MS conditions serve as a robust starting point for developing a validated analytical method for this challenging compound.

References

Application Notes and Protocols for the Synthesis of Cyclohexanehexacarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of specific isomers of cyclohexanehexacarboxylic acid, a molecule of interest in materials science, coordination chemistry, and as a potential building block in pharmaceutical development. The primary route to these compounds is the catalytic hydrogenation of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid). Control of the stereochemical outcome of this reaction is crucial for obtaining specific isomers.

Introduction

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid possesses a number of stereoisomers depending on the orientation of the six carboxylic acid groups relative to the plane of the cyclohexane ring. The all-cis isomer, where all carboxylic acid groups are on the same face of the ring, is of particular interest due to its unique conformational properties and potential as a ligand in metal-organic frameworks (MOFs) and other supramolecular assemblies. The synthesis of this and other specific isomers relies on the stereoselective catalytic hydrogenation of the aromatic precursor, mellitic acid.

Synthetic Pathways

The primary synthetic pathway involves the reduction of the benzene ring of mellitic acid. The stereochemistry of the resulting cyclohexanehexacarboxylic acid isomers is influenced by the choice of catalyst, solvent, temperature, and pressure. Subsequent separation of any resulting isomeric mixtures is typically achieved through fractional crystallization, leveraging the differing solubilities of the isomers.

Synthesis_Pathway mellitic_acid Mellitic Acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) hydrogenation Catalytic Hydrogenation mellitic_acid->hydrogenation H₂, Catalyst (e.g., PtO₂) isomers Mixture of Cyclohexanehexacarboxylic Acid Isomers hydrogenation->isomers separation Fractional Crystallization isomers->separation all_cis all-cis-Isomer separation->all_cis Less Soluble other_isomers Other Isomers separation->other_isomers More Soluble NMR_Logic cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_results Isomer Identification synthesis Hydrogenation of Mellitic Acid purification Fractional Crystallization synthesis->purification nmr ¹³C NMR Spectroscopy purification->nmr mp Melting Point Determination purification->mp all_cis all-cis Isomer (High Symmetry) nmr->all_cis Simplified Spectrum (2 signals) other_isomers Other Isomers (Lower Symmetry) nmr->other_isomers Complex Spectrum (>2 signals) mp->all_cis Sharp, High M.P. mp->other_isomers Lower/Broader M.P.

Application Notes and Protocols: Cyclohexanehexacarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanehexacarboxylic acid, a multifaceted organic linker, is gaining traction in the field of materials science for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Its unique stereochemistry and the presence of six carboxylic acid groups on a flexible cyclohexane backbone allow for the formation of intricate and robust three-dimensional structures. These materials exhibit promising properties for applications in gas storage, catalysis, and magnetism. This document provides detailed application notes on a cobalt(II) coordination polymer synthesized with all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid and outlines the experimental protocol for its synthesis and characterization.

Application Notes

Coordination Polymers for Magnetic Materials

all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (H₆chhc) serves as a versatile building block for constructing coordination polymers with interesting magnetic properties. When reacted with cobalt(II) ions, it forms a one-dimensional coordination polymer, {[Co(phen)(H₂O)(H₂chhc)₀.₅]·H₂O}n, where 'phen' is 1,10-phenanthroline. In this structure, the cyclohexanehexacarboxylate anions link the [Co(phen)(H₂O)]²⁺ cations.[1]

The resulting material exhibits weak, long-range antiferromagnetic ordering at low temperatures. This behavior is attributed to the specific coordination environment of the Co(II) ions and the bridging mode of the carboxylate groups. The flexibility and multi-dentate nature of the cyclohexanehexacarboxylic acid ligand play a crucial role in determining the final topology and, consequently, the magnetic characteristics of the coordination polymer.

Potential for Porous Materials in Gas Storage and Separation

While the specific cobalt(II) polymer detailed here is a one-dimensional chain, the use of hexatopic linkers like cyclohexanehexacarboxylic acid is a known strategy for creating highly porous three-dimensional metal-organic frameworks (MOFs). The multiple carboxylic acid groups can coordinate with metal centers to form robust, porous architectures. These porous materials have potential applications in the storage and separation of gases. The pore size and functionality of such MOFs can be tuned by selecting different metal ions and by modifying the organic linker. The cyclohexane backbone, being more flexible than common aromatic linkers, can lead to novel framework topologies with unique adsorption properties.

Platform for Catalytic Materials

Cobalt-based MOFs and coordination polymers are recognized for their catalytic activity in various organic transformations. The cobalt centers can act as Lewis acid sites, while the organic linker can be functionalized to introduce additional catalytic moieties. Materials synthesized with cyclohexanehexacarboxylic acid could potentially be employed as heterogeneous catalysts. The high density of carboxylic acid groups could also influence the catalytic performance by modulating the local environment of the active sites.

Quantitative Data Summary

The crystallographic and magnetic data for the cobalt(II) coordination polymer, {[Co(phen)(H₂O)(H₂chhc)₀.₅]·H₂O}n, are summarized in the table below.

ParameterValueReference
Crystal System Triclinic[1]
Space Group P-1[1]
Cell Constants a = 7.267(2) Å, b = 10.749(2) Å, c = 10.826(2) Å[1]
α = 97.86(3)°, β = 103.62(3)°, γ = 95.00(3)°[1]
Cell Volume 807.8(3) ų[1]
Magnetic Properties
Exchange Coupling (J)-0.32(5) cm⁻¹[1]
Zero-Field Splitting (D)11.5(1) cm⁻¹[1]
g-factor2.306(4)[1]

Experimental Protocols

Protocol 1: Synthesis of {[Co(phen)(H₂O)(H₂chhc)₀.₅]·H₂O}n Coordination Polymer

This protocol details the hydrothermal synthesis of a cobalt(II) coordination polymer using all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid and 1,10-phenanthroline.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (H₆chhc)

  • 1,10-Phenanthroline (phen)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine CoCl₂·6H₂O (0.2 mmol, 47.6 mg), H₆chhc (0.1 mmol, 34.8 mg), and 1,10-phenanthroline (0.2 mmol, 36.0 mg).

  • Add 10 mL of deionized water to the mixture.

  • Adjust the pH of the solution to approximately 5.0 by adding a 1 M NaOH solution dropwise.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting pink, block-shaped crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the crystals in air.

Characterization:

The synthesized coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to identify functional groups, thermogravimetric analysis (TGA) to assess thermal stability, and magnetic susceptibility measurements to determine its magnetic properties.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization reagents Mixing Reagents (CoCl2·6H2O, H6chhc, phen, H2O) ph_adjust pH Adjustment (NaOH solution to pH ~5.0) reagents->ph_adjust hydrothermal Hydrothermal Reaction (160 °C, 72 h) ph_adjust->hydrothermal cooling Slow Cooling (24 h) hydrothermal->cooling filtration Filtration cooling->filtration washing Washing (H2O, Ethanol) filtration->washing drying Air Drying washing->drying xrd Single-Crystal X-ray Diffraction drying->xrd ir IR Spectroscopy drying->ir tga Thermogravimetric Analysis drying->tga magnetic Magnetic Susceptibility drying->magnetic

Caption: Experimental workflow for the synthesis and characterization of the cobalt(II) coordination polymer.

logical_relationship cluster_components Components cluster_properties Material Properties cluster_applications Potential Applications metal Metal Ion (e.g., Co(II)) structure Crystal Structure & Topology metal->structure ligand Cyclohexanehexacarboxylic Acid (H6chhc) ligand->structure coligand Co-ligand (e.g., phenanthroline) coligand->structure magnetic Magnetic Properties structure->magnetic thermal Thermal Stability structure->thermal porosity Porosity (Potential) structure->porosity catalysis Catalysis structure->catalysis mag_devices Magnetic Devices magnetic->mag_devices gas_storage Gas Storage/Separation porosity->gas_storage

References

Application of Polycarboxylic Acids in Crosslinking: A Focus on Citric Acid and BTCA as Analogs for Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Information regarding the specific use of cyclohexanehexacarboxylic acid as a crosslinking agent is scarce in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for well-established and structurally related polycarboxylic acid crosslinking agents, namely citric acid (CA) and 1,2,3,4-butanetetracarboxylic acid (BTCA). These compounds function via a similar esterification mechanism and serve as excellent models for understanding the potential applications of polyfunctional carboxylic acid crosslinkers.

Introduction

Polycarboxylic acids are a class of non-toxic, environmentally friendly crosslinking agents used to enhance the properties of a wide range of polymers, particularly biopolymers rich in hydroxyl and amino groups such as cellulose, starch, and proteins. The crosslinking process introduces covalent ester linkages, which can significantly improve mechanical strength, thermal stability, and water resistance, and reduce swelling. These properties are highly desirable in the development of biomaterials for drug delivery, food packaging, and biomedical applications.

The crosslinking mechanism for polycarboxylic acids like citric acid and BTCA proceeds through the formation of a cyclic anhydride intermediate upon heating. This reactive intermediate then esterifies the hydroxyl or amino groups on the polymer chains, forming stable covalent bonds. The multi-functionality of these acids allows for the formation of a three-dimensional polymer network.

Mechanism of Action: Esterification Crosslinking

The crosslinking of polymers with polycarboxylic acids is a two-step process:

  • Anhydride Formation: Upon heating, adjacent carboxylic acid groups on the polycarboxylic acid molecule undergo dehydration to form a cyclic anhydride intermediate. This step is often catalyzed by phosphorous salts like sodium hypophosphite (SHP).[1][2]

  • Esterification: The highly reactive anhydride intermediate readily reacts with hydroxyl groups on the polymer backbone to form an ester bond. A second anhydride can then form from the remaining carboxyl groups, which can react with another polymer chain, creating a crosslink.[1][2]

Below is a diagram illustrating the general mechanism of polycarboxylic acid crosslinking with a polymer containing hydroxyl groups.

Polycarboxylic Acid Crosslinking Mechanism cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Esterification and Crosslinking PCA Polycarboxylic Acid (e.g., Citric Acid, BTCA) Anhydride Cyclic Anhydride Intermediate PCA->Anhydride - H₂O Heat Heat (Catalyst, e.g., SHP) Polymer1 Polymer Chain 1 (-OH) Esterified Esterified Polymer Anhydride->Esterified + Polymer-OH Polymer2 Polymer Chain 2 (-OH) Crosslinked Crosslinked Polymer Network Esterified->Crosslinked + Polymer-OH - H₂O

Caption: Mechanism of esterification crosslinking.

Quantitative Data on Crosslinking Effects

The concentration of the polycarboxylic acid crosslinker significantly impacts the mechanical and physical properties of the resulting material. The following tables summarize quantitative data from studies on citric acid and BTCA crosslinking with various biopolymers.

Table 1: Effect of Citric Acid (CA) Concentration on Material Properties
Polymer MatrixCA Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio / Water AbsorptionReference(s)
Tapioca Starch0--High[3]
0.60.16161Reduced[3]
1.0Lower than 0.6%Lower than 0.6%Increased (due to hydrolysis)[3]
Starch/Cellulose01.76-High[4]
52.25-Reduced[4]
Chitosan2 (in acetic acid)Lower than controlSignificantly higher-[5]
6 (in acetic acid)Lower than 2%Higher than 2%-[5]
Cellulose-Gelatin100.0977.44High[6]
Table 2: Effect of 1,2,3,4-Butanetetracarboxylic Acid (BTCA) Concentration on Material Properties
Polymer MatrixBTCA Concentration (g/L)Wrinkle Recovery Angle (°)Tensile Strength Retention (%)Whiteness IndexReference(s)
Cotton Fabric60Improved-Decreased[7]
100Further ImprovedDecreasedFurther Decreased[7][8]
Regenerated Cellulose80---[7]
100Fibrillation preventedLower-[7][8]

Experimental Protocols

The following are generalized protocols for the crosslinking of biopolymers with citric acid and BTCA. Researchers should optimize these protocols for their specific polymer and application.

Protocol 1: Crosslinking of a Biopolymer Film with Citric Acid

Materials:

  • Biopolymer (e.g., starch, chitosan, gelatin)

  • Citric Acid (CA)

  • Plasticizer (e.g., glycerol), if needed

  • Solvent (e.g., deionized water)

  • Sodium hypophosphite (SHP) catalyst (optional)

  • Petri dishes or casting plates

Procedure:

  • Polymer Solution Preparation: Dissolve the biopolymer in deionized water to a final concentration of 2-5% (w/v). If a plasticizer is used, add it to the solution (e.g., 30% w/w of the biopolymer). Stir at a slightly elevated temperature (e.g., 60-90°C) until fully dissolved.

  • Crosslinker Addition: Prepare a stock solution of citric acid. Add the desired amount of the citric acid solution to the polymer solution with continuous stirring. Typical concentrations range from 5% to 30% (w/w) of the biopolymer. If using a catalyst, add SHP at a concentration typically equal to that of the crosslinker.

  • Casting: Pour a specific volume of the final solution into a petri dish or onto a casting plate.

  • Drying: Dry the cast films in an oven at a moderate temperature (e.g., 40-60°C) for 12-24 hours to remove the solvent.

  • Curing: Increase the oven temperature to induce crosslinking. Curing temperatures typically range from 130°C to 180°C, and the duration can be from 5 minutes to several hours, depending on the polymer and desired crosslinking density.[7]

  • Washing: After curing, wash the films with deionized water to remove any unreacted crosslinker and catalyst.

  • Final Drying: Dry the washed films at room temperature or in a desiccator.

Protocol 2: Crosslinking of Cellulose Fabric with BTCA

Materials:

  • Cellulose fabric (e.g., cotton)

  • 1,2,3,4-Butanetetracarboxylic Acid (BTCA)

  • Sodium hypophosphite (SHP)

  • Deionized water

  • Padding machine

  • Curing oven

Procedure:

  • Finishing Solution Preparation: Prepare an aqueous solution containing BTCA (e.g., 60-100 g/L) and SHP as a catalyst (typically at a 1:1 weight ratio with BTCA).

  • Fabric Impregnation: Immerse the cellulose fabric in the finishing solution and then pass it through a padding machine to ensure even uptake of the solution (typically aiming for 80-100% wet pick-up).

  • Drying: Dry the treated fabric in an oven at a temperature of 80-100°C for 3-5 minutes.

  • Curing: Cure the dried fabric at a high temperature, typically between 150°C and 180°C, for 1.5 to 5 minutes to facilitate the crosslinking reaction.[7][8]

  • Washing and Rinsing: Thoroughly wash the cured fabric with warm water and a mild detergent to remove unreacted chemicals, followed by rinsing with cold water.

  • Drying: Dry the fabric at ambient temperature.

Characterization of Crosslinked Materials

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a key technique to confirm the esterification reaction. The formation of ester bonds can be identified by the appearance of a new carbonyl (C=O) peak around 1730 cm⁻¹. The spectrum of the uncrosslinked polymer will show hydroxyl (-OH) or amine (-NH) peaks, which will decrease in intensity after crosslinking. The carboxylic acid crosslinker will have a characteristic C=O peak that will shift upon ester bond formation.[9][10][11][12]

Applications in Drug Delivery

Polycarboxylic acid-crosslinked biopolymers are extensively explored for drug delivery applications due to their biocompatibility and tunable properties.[13][14][15][16][17] The crosslinked network can encapsulate therapeutic agents and control their release. The degradation of the ester crosslinks can be designed to occur under specific physiological conditions, leading to targeted drug release. The swelling properties of these hydrogels can also be modulated to control the diffusion-based release of drugs.[13]

The following diagram illustrates a general workflow for developing a drug delivery system using a polycarboxylic acid crosslinker.

Drug Delivery System Workflow cluster_materials Material Preparation cluster_fabrication Fabrication cluster_characterization Characterization cluster_evaluation Evaluation Biopolymer Select Biopolymer (e.g., Chitosan, Starch) Mixing Mix Polymer, Crosslinker, and Drug in Solution Biopolymer->Mixing Crosslinker Select Polycarboxylic Acid (e.g., Citric Acid) Crosslinker->Mixing Drug Select Therapeutic Agent Drug->Mixing Crosslinking Induce Crosslinking (e.g., Thermal Curing) Mixing->Crosslinking PhysChem Physicochemical Analysis (FTIR, SEM, Swelling) Crosslinking->PhysChem DrugLoading Determine Drug Loading and Encapsulation Efficiency Crosslinking->DrugLoading InVitro In Vitro Drug Release Studies PhysChem->InVitro DrugLoading->InVitro Biocompatibility Biocompatibility and Cytotoxicity Assays InVitro->Biocompatibility InVivo In Vivo Studies (if applicable) Biocompatibility->InVivo

Caption: Workflow for drug delivery system development.

Conclusion

While direct data on cyclohexanehexacarboxylic acid as a crosslinking agent is limited, the principles and protocols established for other polycarboxylic acids like citric acid and BTCA provide a strong foundation for its potential application. The esterification crosslinking mechanism is a versatile and environmentally friendly method for modifying a wide range of polymers. The detailed protocols and quantitative data presented here for analogous compounds should serve as a valuable resource for researchers and drug development professionals exploring the use of polyfunctional carboxylic acids as crosslinking agents. Further research into the specific reactivity and properties of cyclohexanehexacarboxylic acid is warranted to fully understand its potential in this field.

References

Catalytic Applications of Metal Complexes with Cyclohexanehexacarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes incorporating cyclohexanehexacarboxylic acid and its more commonly studied analogue, 1,4-cyclohexanedicarboxylic acid. These complexes, particularly in the form of Metal-Organic Frameworks (MOFs), have demonstrated significant potential as heterogeneous catalysts in various organic transformations, most notably in selective oxidation reactions.

Application Notes

Metal complexes of cyclohexane-derived polycarboxylic acids are a versatile class of catalysts. The rigid and saturated nature of the cyclohexane backbone imparts unique structural properties to the resulting coordination polymers and MOFs. These materials often exhibit high thermal and chemical stability, making them robust catalysts for industrial applications.

The primary catalytic application explored for these complexes is the selective oxidation of hydrocarbons, a critical process in the chemical industry. For instance, the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, collectively known as KA oil, is a key step in the production of nylon. Metal complexes of cyclohexanedicarboxylic acid have shown promise in catalyzing this reaction with high selectivity under relatively mild conditions.

The catalytic activity is attributed to the metal centers, which can be tailored by selecting different transition metals. The porous nature of MOFs constructed from these ligands allows for the diffusion of substrates and products, while the well-defined active sites can lead to high selectivity. Researchers have explored the incorporation of various metals, including cobalt, iron, and vanadium, to modulate the catalytic performance.

Quantitative Data Summary

The following table summarizes the catalytic performance of various metal complexes in the oxidation of cyclohexane.

CatalystSubstrateOxidantConversion (%)Selectivity to KA Oil (%)Temperature (°C)Time (h)Reference
UiO-67-KVO(O₂)₂CyclohexaneTBHP9.478Not SpecifiedNot Specified[1]
Co-TCPPNi MOFCyclohexaneOxygen5.692.91208[2]
Amorphous Cu-Cr OxideCyclohexaneH₂O₂Not Specified92.4 (for KA-oil)Not SpecifiedNot Specified[3]
[CuIISMdiAP]CyclohexaneH₂O₂Not Specified98Not SpecifiedNot Specified[4]
Tetranuclear Cu(II) complex 1CyclohexaneH₂O₂ with PCA26Not Specified404[5]
Tetranuclear Cu(II) complex 2CyclohexaneH₂O₂ with PCA24Not Specified404[5]

KA Oil refers to a mixture of cyclohexanol and cyclohexanone. TBHP: tert-butyl hydroperoxide PCA: Perchloric acid

Experimental Protocols

Protocol 1: Synthesis of a Cobalt-based MOF with trans-1,4-Cyclohexanedicarboxylic Acid

This protocol is adapted from the synthesis of [Co(H₂O)₄(chdc)]n.[6]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • trans-1,4-Cyclohexanedicarboxylic acid (H₂chdc)

  • Urotropine

  • Deionized water

Procedure:

  • In a 10 mL glass flask, dissolve 100 mg (0.34 mmol) of Co(NO₃)₂·6H₂O, 56 mg (0.33 mmol) of H₂chdc, and 24 mg (0.17 mmol) of urotropine in 8.00 mL of deionized water.

  • Heat the solution at 80 °C for 18 hours.

  • Allow the solution to cool to room temperature.

  • Filter the resulting crimson crystals.

  • Wash the crystals with deionized water.

  • Dry the crystals in air.

Protocol 2: Catalytic Oxidation of Cyclohexane

This protocol describes a general procedure for testing the catalytic activity of the synthesized MOFs in cyclohexane oxidation.[1]

Materials:

  • Synthesized metal-MOF catalyst

  • Cyclohexane

  • tert-butyl hydroperoxide (TBHP, 70 wt% in water)

  • Acetonitrile (solvent)

  • 1,2,4-trichlorobenzene (internal standard)

  • Pyrex reaction tubes (35 mL)

Procedure:

  • In a 35 mL Pyrex tube equipped with a stir bar, add 8 mmol of cyclohexane, 8 mmol of TBHP, and 2.78 mmol of 1,2,4-trichlorobenzene to 8 mL of acetonitrile.

  • Add the synthesized MOF catalyst to the mixture. The molar ratio of the metal in the catalyst to cyclohexane should be approximately 1:266.

  • Stir the reaction mixture at the desired temperature for a specific duration (e.g., as specified in the data table).

  • After the reaction, separate the catalyst by centrifugation.

  • Wash the spent catalyst with acetone and dry at room temperature for reuse.

  • Analyze the reaction products by gas chromatography (GC) to determine conversion and selectivity.

Visualizations

Experimental Workflow for Catalyst Synthesis and Testing

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation s1 Dissolve Reagents (Metal Salt, Ligand, Base) in Solvent s2 Heat Reaction Mixture (e.g., 80°C for 18h) s1->s2 s3 Cool to Room Temperature s2->s3 s4 Filter and Wash Crystals s3->s4 s5 Dry Catalyst s4->s5 c2 Add Catalyst s5->c2 Synthesized Catalyst c1 Prepare Reaction Mixture (Cyclohexane, Oxidant, Solvent, Internal Standard) c3 Run Reaction (Controlled Temperature and Time) c4 Separate Catalyst (Centrifugation) c5 Analyze Products (GC)

Caption: Workflow for the synthesis of a metal-organic framework and its subsequent use in catalytic oxidation.

Proposed Catalytic Cycle for Cyclohexane Oxidation

catalytic_cycle M_cat M-MOF (Active Catalyst) Intermediate1 M-OOH (Metal-Hydroperoxo) M_cat->Intermediate1 + Oxidant Deactivated_Cat M-MOF (Reduced State) M_cat->Deactivated_Cat e- transfer Substrate Cyclohexane (C6H12) Oxidant Oxidant (e.g., TBHP) Intermediate1->M_cat + C6H12 - C6H11• Intermediate2 C6H11• (Cyclohexyl Radical) Intermediate1->Intermediate2 + C6H12 Product1 Cyclohexanol (C6H11OH) Intermediate2->Product1 + •OH Product2 Cyclohexanone (C6H10O) Intermediate2->Product2 + O2, - HO2• Deactivated_Cat->M_cat Regeneration

Caption: A simplified proposed catalytic cycle for the oxidation of cyclohexane using a metal-MOF catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the stereoselective synthesis of cyclohexanehexacarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this advanced synthesis.

Disclaimer: The stereoselective synthesis of cyclohexanehexacarboxylic acid, with its potential for a vast number of stereoisomers, represents a formidable synthetic challenge. Direct literature on this specific molecule is scarce. The following guides are based on established principles for the synthesis of polysubstituted and chiral cyclohexane derivatives and are intended to be illustrative.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of cyclohexanehexacarboxylic acid?

The primary challenges stem from the need to control the relative and absolute stereochemistry of six contiguous stereocenters on the cyclohexane ring. Key difficulties include:

  • Achieving High Diastereoselectivity: Forming the cyclohexane ring, often via a Diels-Alder reaction, must be highly selective to avoid a complex mixture of diastereomers.[1]

  • Controlling Enantioselectivity: If a single enantiomer is desired, an asymmetric synthesis strategy, such as using a chiral catalyst or auxiliary, is necessary.

  • Separation of Stereoisomers: Even with selective reactions, mixtures of isomers are common. The physical properties of these isomers can be very similar, making separation by standard techniques like chromatography or crystallization extremely difficult.[2]

  • Characterization: Unambiguously determining the stereochemistry of the final product and all intermediates requires sophisticated analytical techniques, primarily high-field NMR spectroscopy.[3]

Q2: My Diels-Alder reaction to form the substituted cyclohexene precursor yields a poor endo:exo ratio. How can I improve this?

The endo:exo selectivity in a Diels-Alder reaction is influenced by kinetic versus thermodynamic control and the presence of Lewis acids.[4] The endo product is typically the kinetic product, favored by secondary orbital interactions, especially with cyclic dienes and dienophiles containing unsaturated substituents.[4][5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Lower temperatures favor the kinetically controlled endo product. Running the reaction at 0 °C or below can significantly improve the ratio.

  • Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering the LUMO energy and accelerating the reaction.[6] More importantly, they can enhance the stability of the endo transition state, leading to higher selectivity. It is crucial to screen different Lewis acids and solvents.

Table 1: Effect of Lewis Acid on Endo/Exo Selectivity (Illustrative Data)

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Yield (%)Endo:Exo Ratio
1NoneToluene809565:35
2NoneToluene06080:20
3BF₃·OEt₂CH₂Cl₂-788592:8
4TiCl₄CH₂Cl₂-7890>98:2
5SnCl₄CH₂Cl₂-788895:5
Troubleshooting Guides
Guide 1: Separating a Complex Mixture of Diastereomers

A common issue is obtaining an inseparable mixture of diastereomers after the initial cyclization or subsequent functional group manipulations.

Logical Workflow for Isomer Separation

G start Complex Diastereomeric Mixture check_cryst Attempt Direct Crystallization/Recrystallization start->check_cryst chrom Preparative HPLC/SFC check_cryst->chrom Fails success Pure Diastereomer check_cryst->success Successful deriv Chemical Derivatization chrom->deriv Fails chrom->success Successful sep_deriv Separate Derivatized Diastereomers deriv->sep_deriv revert Cleave Derivatizing Group sep_deriv->revert failure Re-evaluate Synthetic Strategy sep_deriv->failure Fails revert->success

Caption: Troubleshooting decision tree for diastereomer separation.

Recommended Actions:

  • Optimize Chromatography:

    • Stationary Phase: Screen various stationary phases (silica, alumina, reversed-phase, chiral phases). Chiral Stationary Phases (CSPs) can sometimes resolve diastereomers in addition to enantiomers.

    • Mobile Phase: Systematically vary the solvent system polarity. For highly polar molecules like poly-carboxylic acids, derivatization to esters may be necessary to improve solubility and separation on normal phase columns.

    • Technique: Supercritical Fluid Chromatography (SFC) can offer superior resolution for complex chiral and achiral separations compared to HPLC.

  • Chemical Derivatization:

    • If the diastereomers are conformationally flexible, converting them into a rigid bicyclic system (e.g., a lactone or anhydride) can lock the conformation and exaggerate the differences in their physical properties, making separation easier. After separation, the original functionality can be restored.

Guide 2: Resolving Enantiomers of a Carboxylic Acid Intermediate

If your synthesis produces a racemic mixture of a key intermediate, resolution is required to proceed with a single enantiomer. Formation of diastereomeric salts with a chiral amine is a classical and effective method.[2][7]

Key Steps:

  • Select a Resolving Agent: Choose a readily available, enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine, quinine, brucine).[2] The choice of agent is critical and often requires screening.

  • Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent.[8] The ideal solvent will maximize the solubility difference between the two diastereomers.

  • Crystallization: The less soluble diastereomeric salt will crystallize from the solution, leaving the more soluble one in the mother liquor.

  • Isolation and Liberation: The crystallized salt is isolated, and the chiral amine is removed by treatment with acid to liberate the enantiomerically enriched carboxylic acid.

Table 2: Screening of Resolving Agents and Solvents (Illustrative Data)

EntryRacemic Acid (1 eq)Resolving Agent (0.5 eq)SolventYield of Salt (%)e.e. of Recovered Acid (%)
1Intermediate A(R)-α-phenylethylamineEtOH4585
2Intermediate A(R)-α-phenylethylamineAcetone3095
3Intermediate AQuinineEtOAc4870
4Intermediate ABrucineMeOH42>99
Experimental Protocols
Protocol 1: Stereoselective Diels-Alder Reaction with Lewis Acid Catalysis

This protocol describes a hypothetical reaction to form a key cyclohexene precursor with high diastereoselectivity.

Workflow for Stereoselective Diels-Alder Reaction

G sub Diene & Dienophile in CH2Cl2 cool Cool to -78 °C sub->cool add_la Add Lewis Acid (e.g., TiCl4) dropwise cool->add_la react Stir at -78 °C for 2-4 h add_la->react quench Quench with sat. NaHCO3 react->quench workup Aqueous Workup & Extraction quench->workup purify Purify via Column Chromatography workup->purify product Endo-Cycloadduct purify->product G dienophile Dienophile Stereochemistry (cis or trans) concerted Concerted [4+2] Cycloaddition dienophile->concerted is Retained diene Diene Conformation (s-cis required) diene->concerted product Product Stereochemistry (cis or trans) concerted->product endo_exo Endo/Exo Selectivity (Kinetic vs. Thermodynamic) concerted->endo_exo final_product Specific Diastereomer product->final_product endo_exo->final_product

References

Technical Support Center: Purification of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main difficulties arise from the inherent properties of these molecules. The presence of multiple stereoisomers means they often have very similar physical and chemical properties, making separation difficult.[1] Furthermore, the six carboxylic acid groups render the molecules highly polar and capable of extensive hydrogen bonding, which dictates their solubility in various solvents.[2]

Q2: What are the most effective general techniques for purifying these polycarboxylic acids?

The most common and effective techniques include:

  • Recrystallization: This is a fundamental method for removing soluble and insoluble impurities from solid organic compounds.[3][4] Its success is highly dependent on selecting a suitable solvent in which the compound's solubility is high at elevated temperatures but low at cooler temperatures.[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating complex mixtures of isomers.[5] Techniques like reversed-phase HPLC can be tailored by adjusting the mobile phase composition (e.g., pH, solvent ratio) to achieve separation.[5][6] For separating enantiomers, specialized chiral stationary phases are required.[1][7]

  • Derivatization: The properties of the carboxylic acids can be temporarily altered, typically through esterification, to facilitate purification or separation.[8][9] The resulting esters often have different physical properties (like boiling points or polarity) that can be exploited, for example, in distillation or chromatography.[9][10] After purification, the esters can be hydrolyzed back to the carboxylic acids.[11]

  • Ion-Exchange Chromatography: This technique is useful for purifying organic acids by separating them from neutral compounds or other charged species.

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[3] Given that this compound is a colorless, crystalline solid that is soluble in water and polar organic solvents[2], water or a mixture of an alcohol and water could be a good starting point.[4] The general principle is "like dissolves like"; a highly polar compound will dissolve best in a polar solvent.[12] It is crucial to perform small-scale solubility tests with various solvents to identify the optimal choice for achieving high recovery and purity.[13]

Q4: Can HPLC be used to separate the different stereoisomers of this compound?

Yes, HPLC is a highly effective method for this purpose. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, modified with an acid like phosphoric acid or formic acid, can be used to analyze these compounds.[6] For separating enantiomers, which are non-superimposable mirror images, a chiral stationary phase is necessary.[7][14] The separation of diastereomers, which are stereoisomers that are not mirror images, can often be achieved on standard achiral columns like C18 by carefully optimizing the mobile phase.[15]

Troubleshooting Guides

Issue 1: Poor or No Crystal Yield During Recrystallization

Question: I performed a recrystallization, but the yield of crystals is very low, or no crystals formed at all. What could be the cause?

Answer: Low recovery is a common issue in recrystallization.[13] The potential causes include:

  • Using too much solvent: Dissolving the compound in an excessive amount of solvent will keep it in solution even after cooling. To resolve this, evaporate some of the solvent to re-establish a saturated solution and then allow it to cool again.[13]

  • Insufficient cooling: The solution may not have been cooled to a low enough temperature to force crystallization. Try cooling the solution in an ice bath to maximize crystal formation.[13]

  • Rinsing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product.[13] Always use a minimal amount of ice-cold solvent for rinsing.

  • Premature crystallization: If crystallization occurs too early (e.g., during hot filtration), product can be lost. Ensure the solution and filtration apparatus are kept hot during this step.[4]

Issue 2: Oily Precipitate Forms Instead of Crystals

Question: When I cool the solution, an oil separates out instead of solid crystals. How can I fix this?

Answer: "Oiling out" can occur if the solution is supersaturated or if impurities are present that depress the melting point of the compound.[4] To address this:

  • Reheat and cool slowly: Reheat the solution until the oil redissolves completely. Then, allow it to cool very slowly without disturbance to encourage the formation of an ordered crystal lattice.

  • Add more solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent and then cool slowly.

  • Induce crystallization: "Scratching" the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful crystallization can also initiate the process.[4]

  • Change the solvent: If the issue persists, the compound may be too soluble or its melting point too low for the chosen solvent. A different solvent or a solvent pair may be necessary.

Issue 3: Poor Resolution of Isomers in HPLC

Question: My HPLC chromatogram shows overlapping peaks or a single broad peak for my isomers. How can I improve the separation?

Answer: Poor resolution is a common challenge when separating structurally similar isomers.[1] Consider the following optimization steps:

  • Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. This is often the most effective way to improve resolution.[1]

  • Modify Mobile Phase pH: The retention of carboxylic acids on a reversed-phase column is highly dependent on pH. Using a buffer to lower the pH (e.g., with phosphoric or formic acid) will protonate the carboxyl groups, leading to better retention and often improved peak shape.[5]

  • Change the Column: If mobile phase optimization is insufficient, try a different column. A column with a different stationary phase (e.g., phenyl instead of C18), a longer length, or smaller particle size can provide different selectivity.[16]

  • Optimize Temperature: Temperature can affect the separation. Try running the analysis at different temperatures (e.g., 25°C, 40°C) as this can alter the interaction between the analytes and the stationary phase.[1]

Issue 4: Incomplete Derivatization (Esterification)

Question: I am trying to convert the carboxylic acids to their esters for purification, but the reaction is not going to completion. How can I improve the yield?

Answer: Fischer esterification is a reversible reaction.[9] To drive it towards the product side and improve the yield:

  • Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium to favor ester formation.[8]

  • Remove Water: Water is a product of the reaction. Removing it as it forms (e.g., using a Dean-Stark apparatus) will drive the reaction to completion. The concentrated sulfuric acid often used as a catalyst also acts as a dehydrating agent.[9]

  • Increase Reaction Time/Temperature: Ensure the reaction is heated to reflux for a sufficient duration (which can be monitored by TLC or GC) to allow it to reach equilibrium.[8]

  • Ensure Catalyst Activity: Make sure the acid catalyst (e.g., H₂SO₄) has not been degraded by exposure to moisture.

Data Presentation

Table 1: Qualitative Solubility of Polycarboxylic Acids
Solvent ClassExamplesExpected Solubility of Cyclohexanehexacarboxylic AcidRationale
Polar Protic Water, Methanol, EthanolHighThe six polar carboxylic acid groups can form strong hydrogen bonds with protic solvents.[2][17]
Polar Aprotic Acetone, DMF, DMSOModerate to HighSoluble due to dipole-dipole interactions, though hydrogen bonding is less effective than with protic solvents.
Non-Polar Hexane, TolueneVery Low / InsolubleThe non-polar solvent cannot effectively solvate the highly polar carboxylic acid groups ("like dissolves like" principle).[12]
Table 2: Typical Starting Parameters for HPLC Isomer Analysis
ParameterTypical Value / ConditionNotes
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmA standard column for separating moderately polar organic compounds.[16][18]
Mobile Phase Acetonitrile / 0.1% Phosphoric Acid in WaterAn acidic modifier is crucial to suppress ionization of the carboxylic acids for better retention and peak shape.[6][18]
Elution Mode Isocratic or GradientStart with an isocratic method (e.g., 10:90 MeCN:Water) and switch to a gradient if isomers have very different retention times.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[16]
Detection UV at 200-210 nmCarboxylic acid groups have UV absorbance at low wavelengths.[16]
Column Temp. 25-40 °CTemperature can be adjusted to optimize selectivity.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a test tube, add ~20-30 mg of the crude acid and a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature, heat the solvent to its boiling point. A suitable solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring or swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a low-temperature oven.

Protocol 2: Fischer Esterification for Derivatization
  • Reaction Setup: In a round-bottom flask, combine the cyclohexanehexacarboxylic acid isomer mixture (1.0 eq) and a large excess of an alcohol (e.g., ethanol, 10-20 eq).[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.[8]

  • Reflux: Attach a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using an appropriate technique like TLC.[8]

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The resulting crude ester mixture can then be purified by column chromatography or distillation.[8][9]

Visualizations

Diagram 1: General Purification Workflow

start Crude Isomer Mixture decision Goal: Isomer Separation? start->decision recrystallization Recrystallization (Bulk Purification) decision->recrystallization No chromatography Chromatography (HPLC) decision->chromatography Yes pure_solid Purified Solid (Isomers may co-exist) recrystallization->pure_solid separated_isomers Separated Pure Isomers chromatography->separated_isomers derivatization Derivatization (e.g., Esterification) pure_solid->derivatization derivatization->chromatography

Caption: A decision workflow for purifying cyclohexanehexacarboxylic acid isomers.

Diagram 2: HPLC Optimization Strategy for Isomer Separation

start Poor Peak Resolution step1 Adjust Mobile Phase (Solvent Ratio / Gradient) start->step1 check1 Resolution Improved? step1->check1 step2 Adjust Mobile Phase pH (e.g., buffer concentration) check1->step2 No end Successful Separation check1->end Yes check2 Resolution Improved? step2->check2 step3 Change HPLC Column (e.g., different phase, smaller particles) check2->step3 No check2->end Yes check3 Resolution Improved? step3->check3 step4 Optimize Temperature check3->step4 No check3->end Yes step4->end

Caption: A systematic approach to optimizing HPLC methods for isomer resolution.

Diagram 3: Recrystallization Troubleshooting Logic

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Crystal Yield cause1 Too Much Solvent Used problem->cause1 cause2 Cooling Insufficient problem->cause2 cause3 Rinse Solvent Not Cold problem->cause3 sol1 Evaporate Excess Solvent and Recool cause1->sol1 sol2 Use Ice Bath for Extended Period cause2->sol2 sol3 Use Minimal Amount of Ice-Cold Rinse Solvent cause3->sol3

Caption: A troubleshooting guide for low yield issues in recrystallization.

References

"optimizing reaction conditions for the synthesis of cyclohexanehexacarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, also known as hexahydromellitic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for cyclohexane-1,2,3,4,5,6-hexacarboxylic acid?

A1: The most direct and referenced synthetic strategy for cyclohexane-1,2,3,4,5,6-hexacarboxylic acid is the catalytic hydrogenation of its aromatic precursor, mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid).[1][2] This method is analogous to the industrial synthesis of cyclohexanecarboxylic acid from benzoic acid.[3][4][5]

Q2: What are the primary challenges in the synthesis of cyclohexanehexacarboxylic acid?

A2: The primary challenges include:

  • Incomplete Hydrogenation: The aromatic ring is very stable, and achieving complete saturation to the cyclohexane ring can be difficult, potentially leading to a mixture of partially hydrogenated intermediates.

  • Stereoisomerism: The product has multiple chiral centers, leading to a complex mixture of stereoisomers. Controlling the stereochemistry is a significant challenge.

  • Purification: Separating the desired product from the starting material, catalyst, and any side products can be complicated due to the high polarity and low volatility of the polycarboxylic acid.

  • Catalyst Selection and Activity: Choosing the right catalyst and reaction conditions is crucial for achieving high yield and purity. Catalyst poisoning or deactivation can also be an issue.

Q3: Which catalysts are typically used for the hydrogenation of aromatic carboxylic acids?

A3: Transition metal catalysts are standard for this type of reaction. Rhodium (Rh) and Ruthenium (Ru) on a solid support (like carbon) are often highly effective for the hydrogenation of aromatic rings.[4][6] Palladium (Pd) on carbon is also a common choice, though it may require more forcing conditions for complete saturation of the benzene ring.[4][6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To track the disappearance of the aromatic starting material (mellitic acid) and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of aromatic protons and the appearance of aliphatic protons characteristic of the cyclohexane ring. ¹³C NMR is also useful for confirming the saturation of the ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the C=C aromatic stretching vibrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Increase hydrogen pressure within the safe limits of the reactor.3. Gradually increase the reaction temperature.4. Extend the reaction time and monitor progress by HPLC or NMR.
Incomplete Hydrogenation (Presence of Partially Saturated Intermediates) 1. Catalyst is not active enough.2. Reaction conditions (temperature, pressure) are too mild.3. Poor mass transfer of hydrogen.1. Switch to a more active catalyst (e.g., Rh/C or Ru/C).2. Increase temperature and/or hydrogen pressure.3. Ensure vigorous stirring to maximize gas-liquid mixing.
Formation of Side Products (e.g., from decarboxylation or esterification if alcohol solvent is used) 1. Reaction temperature is too high.2. Presence of impurities in the starting material or solvent.1. Reduce the reaction temperature.2. Use highly pure starting materials and solvents. If using an alcohol as a solvent, be aware of the potential for esterification and consider switching to a non-reactive solvent like water or a tertiary amide.[7]
Difficult Product Isolation and Purification 1. High polarity of the product makes extraction difficult.2. Co-precipitation of the product with the catalyst.3. Complex mixture of stereoisomers.1. After filtering off the catalyst, consider evaporation of the solvent. The product is a solid and may precipitate upon cooling if soluble at higher temperatures. Recrystallization from a suitable solvent system can be attempted.2. Ensure complete removal of the catalyst by filtration, possibly through a pad of celite.3. This is a significant challenge. Fractional crystallization may be attempted, but preparative chromatography (e.g., ion-exchange) might be necessary for separation.

Data Presentation

Table 1: Representative Reaction Parameters for the Hydrogenation of Aromatic Carboxylic Acids

ParameterTypical RangeNotes
Catalyst 5% Rh/C, 5% Ru/C, 5% Pd/CRh/C and Ru/C are generally more active for aromatic ring hydrogenation.[4][6]
Catalyst Loading 1-10 mol%Higher loading can increase reaction rate but also cost.
Solvent Water, Acetic Acid, Tertiary AmidesWater is a green and often effective solvent. Acetic acid can also be used. Tertiary amides have been shown to be good solvents for similar hydrogenations.[7]
Temperature 50 - 200 °CHigher temperatures increase the reaction rate but can also lead to side reactions.
Hydrogen Pressure 100 - 1500 psi (7 - 100 bar)Higher pressure increases hydrogen availability and reaction rate.
Reaction Time 2 - 24 hoursHighly dependent on other parameters. Monitor for completion.
Substrate Concentration 0.1 - 1.0 MHigher concentrations can be more efficient but may lead to solubility issues.

Note: The data in this table is generalized from the hydrogenation of various aromatic carboxylic acids and should be used as a starting point for the optimization of cyclohexanehexacarboxylic acid synthesis.

Experimental Protocols

Representative Protocol for the Catalytic Hydrogenation of Mellitic Acid

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for the specific equipment and safety procedures of your laboratory. A thorough risk assessment should be conducted before proceeding.

Materials:

  • Mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Deionized water (or other suitable solvent)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Filtration apparatus (e.g., Buchner funnel with celite)

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a suitable glass liner for the high-pressure reactor, dissolve a known amount of mellitic acid in the chosen solvent (e.g., deionized water). Add the 5% Rh/C catalyst (typically 5 mol% relative to the substrate).

  • Assembly and Purging: Place the glass liner in the high-pressure reactor. Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi). Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).

  • Monitoring: Maintain the temperature and pressure for the desired reaction time (e.g., 12 hours). The reaction can be monitored by observing the uptake of hydrogen.

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and remove the reaction mixture. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Product Isolation: Combine the filtrate and the washings. Remove the solvent using a rotary evaporator. The solid residue is the crude cyclohexane-1,2,3,4,5,6-hexacarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cyclohexanehexacarboxylic Acid Synthesis start Start Synthesis check_conversion Low/No Conversion? start->check_conversion incomplete_hydrogenation Incomplete Hydrogenation? check_conversion->incomplete_hydrogenation No check_catalyst Check Catalyst Activity check_conversion->check_catalyst Yes side_products Side Products Formed? incomplete_hydrogenation->side_products No stronger_catalyst Use More Active Catalyst incomplete_hydrogenation->stronger_catalyst Yes purification_issue Purification Issues? side_products->purification_issue No reduce_temp Reduce Temperature side_products->reduce_temp Yes end_product Desired Product purification_issue->end_product No recrystallize Recrystallization / Chromatography purification_issue->recrystallize Yes increase_temp_pressure Increase Temp/Pressure extend_time Extend Reaction Time increase_temp_pressure->extend_time check_catalyst->increase_temp_pressure extend_time->check_conversion optimize_stirring Optimize Stirring stronger_catalyst->optimize_stirring optimize_stirring->incomplete_hydrogenation check_purity Check Reagent Purity reduce_temp->check_purity check_purity->side_products recrystallize->end_product

Caption: Troubleshooting workflow for the synthesis.

Parameter_Relationships Interplay of Reaction Parameters temp Temperature yield Yield / Conversion temp->yield + selectivity Selectivity / Purity temp->selectivity - (if too high) pressure Pressure pressure->yield + catalyst Catalyst Activity time Reaction Time catalyst->time - (inverse) catalyst->yield + time->yield + yield->selectivity

Caption: Key reaction parameter relationships.

References

"common impurities in commercial 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the hydrogenation of mellitic acid. Due to the stringent reaction conditions required for complete saturation of the aromatic ring, several process-related impurities may be present in the final product. These can include:

  • Unreacted Starting Material: Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid).

  • Partially Hydrogenated Intermediates: Cyclohexenehexacarboxylic acids and cyclohexadienehexacarboxylic acids, where the benzene ring has not been fully reduced.

  • Stereoisomers: Different stereoisomers of this compound may form during the synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Inorganic Salts: Salts originating from the catalyst or pH adjustments during workup.

Q2: My lot of this compound is not dissolving as expected. Could impurities be the cause?

A2: Yes, solubility issues can be indicative of impurities. The presence of less polar, partially hydrogenated intermediates or the aromatic starting material, mellitic acid, could decrease the overall solubility in polar solvents. Additionally, the presence of insoluble inorganic salts could also be a factor. We recommend filtering the solution and analyzing both the soluble and insoluble fractions to identify the nature of the impurity.

Q3: I am observing unexpected side products in my reaction. How can I determine if the starting material is the source of the problem?

A3: The presence of reactive impurities in your this compound can lead to the formation of unexpected side products. For instance, the aromatic ring of residual mellitic acid or the double bonds in partially hydrogenated intermediates could react under your experimental conditions. To confirm if the starting material is the issue, we recommend performing a purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Symptom: Significant batch-to-batch variation in the yield of your reaction utilizing this compound.

Possible Cause: The purity of the this compound may vary between lots, with differing levels of non-reactive or interfering impurities.

Troubleshooting Steps:

  • Purity Assessment: Analyze the purity of each batch of this compound using the HPLC protocol provided below.

  • Quantify Active Ingredient: Determine the exact concentration of this compound in each batch.

  • Adjust Stoichiometry: Adjust the stoichiometry of your reaction based on the quantified purity of the starting material.

Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS) of the Product

Symptom: Appearance of unknown peaks in the analytical chromatograms of your final product.

Possible Cause: Impurities from the starting this compound may be carried through the reaction or may have reacted to form new byproducts.

Troubleshooting Steps:

  • Analyze Starting Material: Run a chromatogram of the this compound starting material under the same conditions as your product analysis.

  • Peak Matching: Compare the retention times of the unexpected peaks in your product chromatogram with those in the starting material chromatogram.

  • Mass Spectrometry Analysis: If available, use mass spectrometry to identify the molecular weight of the impurity peaks to help elucidate their structure.

Data Presentation

The following table summarizes the potential impurities in commercial this compound and their key analytical identifiers.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Analytical Signature
Mellitic AcidC₁₂H₆O₁₂342.17Aromatic protons in ¹H NMR; distinct retention time in RP-HPLC, typically eluting later than the saturated analogue.[1]
Partially Hydrogenated IntermediatesC₁₂H₈O₁₂, C₁₂H₁₀O₁₂344.18, 346.20Olefinic protons in ¹H NMR; multiple peaks in HPLC due to various isomers.
StereoisomersC₁₂H₁₂O₁₂348.22May co-elute with the main peak in standard HPLC; chiral chromatography may be required for separation.
Residual Solvents (e.g., Ethanol, Toluene)VariesVariesIdentified by GC-MS or specific signals in ¹H NMR.
Inorganic Salts (e.g., NaCl, Na₂SO₄)VariesVariesInsoluble in many organic solvents; can be detected by techniques like ion chromatography or atomic absorption spectroscopy.

Experimental Protocols

Protocol: Purity Analysis of this compound by HPLC

This protocol provides a general method for the analysis of this compound and the identification of potential impurities using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid (or formic acid for MS compatibility)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water containing a small percentage of acid (e.g., 0.1% phosphoric acid). The exact ratio of acetonitrile to water will need to be optimized to achieve good separation. A good starting point is a gradient from 5% to 95% acetonitrile.

  • Standard Preparation:

    • Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial this compound sample and dissolve it in the mobile phase to a similar concentration as the highest calibration standard.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Quantify the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve.

    • Analyze any additional peaks as potential impurities.

Mandatory Visualization

Caption: Troubleshooting workflow for experiments involving commercial this compound.

References

"troubleshooting low yields in cyclohexanehexacarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cyclohexanehexacarboxylic acid, particularly focusing on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cyclohexane-1,2,3,4,5,6-hexacarboxylic acid?

A1: The most prevalent synthetic route is the catalytic hydrogenation of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid). This reaction involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a catalyst and hydrogen gas.

Q2: What are the primary factors that influence the yield of this synthesis?

A2: The key factors impacting the yield include the choice of catalyst, reaction temperature and pressure, the solvent used, the purity of the starting materials, and the efficiency of the final product purification.

Q3: Why is the purification of cyclohexanehexacarboxylic acid challenging?

A3: The purification is complicated by the presence of multiple stereoisomers of the product, which have very similar physical properties. Additionally, unreacted starting material and potential side products can co-precipitate with the desired acid, making isolation of a pure compound difficult.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields during the synthesis of cyclohexanehexacarboxylic acid via the hydrogenation of mellitic acid.

Issue 1: Incomplete Reaction - Starting Material Recovered

Question: I am observing a significant amount of unreacted mellitic acid in my final product. What could be the cause?

Answer: Incomplete hydrogenation is a common issue and can be attributed to several factors related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity: The catalyst may be old, improperly stored, or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure catalysts like Palladium on Carbon (Pd/C) are handled under an inert atmosphere as they can be pyrophoric.[1]

  • Catalyst Poisoning: Trace impurities in the reactants, solvent, or hydrogen gas can poison the catalyst. Sulfur and carbon monoxide are common poisons for palladium catalysts.[2][3][4]

    • Solution: Use high-purity starting materials, solvents, and hydrogen. Pre-treating the hydrogen gas with a purification trap may be beneficial.

  • Sub-optimal Reaction Conditions: The temperature and pressure may be too low for the reaction to proceed to completion. Aromatic rings are more difficult to hydrogenate than simple alkenes and often require elevated temperatures and pressures.[5][6][7]

    • Solution: Gradually increase the reaction temperature and hydrogen pressure. Refer to the data table below for recommended starting points and optimization ranges.

Issue 2: Formation of Side Products

Question: My yield is low, and I've identified byproducts. What are the likely side reactions?

Answer: Several side reactions can occur under hydrogenation conditions, leading to a decrease in the yield of the desired product.

  • Decarboxylation: The loss of one or more carboxyl groups to form carbon dioxide and a less substituted cyclohexane carboxylic acid is a potential side reaction, especially at higher temperatures.[8][9][10][11]

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote decarboxylation. Finding a balance is crucial.

  • Hydrogenolysis: This is the cleavage of a C-C or C-O bond by hydrogen. In this synthesis, it could potentially lead to ring-opening or reduction of the carboxylic acid groups to alcohols, though the latter is less common for carboxylic acids themselves under typical aromatic ring hydrogenation conditions.[12][13]

    • Solution: Employing a milder catalyst or reaction conditions can help minimize hydrogenolysis. Bimetallic catalysts are sometimes used to increase selectivity and reduce such side reactions.[8]

Issue 3: Difficulties in Product Isolation and Purification

Question: I have a solid product, but the yield of pure cyclohexanehexacarboxylic acid is low after purification. What can I do?

Answer: The isolation and purification of cyclohexanehexacarboxylic acid can be challenging due to its high polarity and the presence of multiple stereoisomers.

  • Co-precipitation of Impurities: Unreacted mellitic acid or side products may crystallize along with the product.

    • Solution: Recrystallization from a suitable solvent system is often necessary. Due to the high number of carboxylic acid groups, water or aqueous alcohol mixtures are potential solvents. Fractional crystallization, which relies on slight differences in the solubility of the stereoisomers, can be employed.[14]

  • Formation of a Mixture of Stereoisomers: The hydrogenation of the planar benzene ring can result in the formation of several stereoisomers of cyclohexanehexacarboxylic acid, which may have different crystallization properties.[15][16][17]

    • Solution: The separation of stereoisomers can be complex. High-Performance Liquid Chromatography (HPLC) on a reverse-phase column may be used for analytical separation and can be scaled up for preparative purification.[18] Derivatization to the methyl esters can sometimes facilitate separation by chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on the Hydrogenation of Aromatic Carboxylic Acids

Note: This data is representative and compiled from studies on the hydrogenation of various aromatic carboxylic acids. Optimal conditions for mellitic acid should be determined empirically.

ParameterRange/OptionsEffect on YieldPotential Issues at Extremes
Catalyst 5% Pd/C, 5% Ru/C, Ru/Al₂O₃, PtO₂Catalyst choice significantly impacts activity and selectivity. Ruthenium catalysts are often effective for aromatic ring hydrogenation.[19][20][21][22]Some catalysts may promote side reactions like hydrogenolysis.
Temperature 100 - 180 °CHigher temperatures generally increase the reaction rate.[23][24]Temperatures that are too high can lead to increased decarboxylation and other side reactions.[8]
H₂ Pressure 500 - 1500 psi (34 - 103 bar)Higher pressure increases hydrogen availability, favoring complete hydrogenation.[7][23][24]High pressures may require specialized equipment.
Solvent Water, Acetic Acid, Ethanol, DioxaneThe solvent can affect the solubility of the substrate and the activity of the catalyst.[25][26][27][28]Protic solvents like water or acetic acid are often used for carboxylic acids.
Reaction Time 4 - 24 hoursLonger reaction times can lead to higher conversion.[23][24]Extended reaction times at high temperatures can increase the formation of byproducts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Mellitic Acid

This protocol provides a general procedure for the synthesis of cyclohexanehexacarboxylic acid.

  • Reactor Setup:

    • Add mellitic acid (1.0 eq) and the chosen catalyst (e.g., 5% Ru/C, 10 wt% of the substrate) to a high-pressure hydrogenation vessel.

    • Add a suitable solvent (e.g., deionized water or acetic acid) to dissolve or suspend the mellitic acid.

  • Inerting:

    • Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, to remove all oxygen. Repeat this process 3-5 times.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000 psi).

    • Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture while hot to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to induce crystallization of the product.

    • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., hot water) to improve purity. Further purification to separate stereoisomers may require techniques like fractional crystallization or preparative HPLC.

Mandatory Visualizations

Troubleshooting_Low_Yields start Low Yield of Cyclohexanehexacarboxylic Acid issue1 Incomplete Reaction? start->issue1 Check Reaction Mixture issue2 Side Product Formation? issue1->issue2 No (Reaction Complete) sub_issue1a Catalyst Inactive/Poisoned issue1->sub_issue1a Yes sub_issue1b Sub-optimal Conditions (Temp/Pressure Too Low) issue1->sub_issue1b Yes issue3 Isolation/Purification Issues? issue2->issue3 No (Clean Reaction) sub_issue2a Decarboxylation Detected issue2->sub_issue2a Yes sub_issue2b Hydrogenolysis Detected issue2->sub_issue2b Yes sub_issue3a Co-precipitation of Impurities issue3->sub_issue3a Yes sub_issue3b Mixture of Stereoisomers issue3->sub_issue3b Yes solution1a Use Fresh Catalyst Ensure High Purity Reagents sub_issue1a->solution1a solution1b Increase Temperature and/or Hydrogen Pressure sub_issue1b->solution1b solution2a Lower Reaction Temperature sub_issue2a->solution2a solution2b Use Milder Catalyst/ Optimize Conditions sub_issue2b->solution2b solution3a Recrystallize from Appropriate Solvent sub_issue3a->solution3a solution3b Fractional Crystallization or Preparative HPLC sub_issue3b->solution3b

Caption: Troubleshooting workflow for low yields.

Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side Potential Side Reactions cluster_purification Purification Mellitic Acid Mellitic Acid Cyclohexanehexacarboxylic Acid (Mixture of Isomers) Cyclohexanehexacarboxylic Acid (Mixture of Isomers) Mellitic Acid->Cyclohexanehexacarboxylic Acid (Mixture of Isomers) H₂, Catalyst (e.g., Ru/C) Temp, Pressure Decarboxylation Products Decarboxylation Products Mellitic Acid->Decarboxylation Products High Temp Hydrogenolysis Products Hydrogenolysis Products Mellitic Acid->Hydrogenolysis Products Harsh Conditions Crude Product Crude Product Cyclohexanehexacarboxylic Acid (Mixture of Isomers)->Crude Product Pure Isomer(s) Pure Isomer(s) Crude Product->Pure Isomer(s) Crystallization/ Chromatography

Caption: Synthetic and purification workflow.

References

"stability and degradation of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as hexahydromellitic acid, is a cyclic polycarboxylic acid. It is a colorless, crystalline solid that is soluble in water and polar organic solvents.[1] Its multiple carboxylic acid groups give it strong acidic properties and the ability to form extensive hydrogen bonds, which influences its solubility and reactivity.[1] It is used as an intermediate in the synthesis of polymers, dyes, and pigments. Additionally, it finds application in the manufacturing of plasticizers and lubricants.[1][2]

Q2: What are the primary factors that can affect the stability of this compound solutions?

While specific stability data for this compound is limited, based on the behavior of similar polycarboxylic acids, the primary factors affecting its stability in solution are likely to be:

  • pH: The stability of carboxylic acids can be pH-dependent. Highly acidic or alkaline conditions can potentially catalyze hydrolysis or other degradation reactions. For many organic acids, neutral to slightly acidic pH is often optimal for stability.[3]

  • Temperature: Elevated temperatures can accelerate degradation processes, such as decarboxylation. Therefore, it is advisable to store solutions at controlled, cool temperatures.

  • Light Exposure: Photochemical degradation, including photocatalytic decarboxylation, can occur in the presence of light, especially UV radiation.[4][5][6] Solutions should be stored in amber vials or in the dark to minimize light exposure.

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to the oxidative degradation of the cyclohexane ring.

  • Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize the acid, leading to its degradation.[7][8][9]

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing the solution at -20 °C or below.

  • Light: Protect solutions from light by using amber glass vials or by storing them in a dark place.

  • Container: Use high-quality, inert glass containers. Avoid metal containers, as metal ions can potentially catalyze degradation reactions.

  • Atmosphere: For sensitive applications, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to prevent oxidation.

  • pH: Maintain the solution at a neutral or slightly acidic pH, unless experimental conditions require otherwise. Buffering the solution may help maintain a stable pH.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected changes in solution pH over time. 1. Degradation of the acid leading to the formation of other acidic or neutral byproducts. 2. Absorption of atmospheric CO2 in unbuffered, alkaline solutions. 3. Leaching of substances from the container.1. Analyze the solution for degradation products using a suitable analytical method like HPLC.[10][11] 2. Use a suitable buffer system if compatible with your experiment. 3. Ensure the use of high-quality, inert storage containers.
Precipitation or cloudiness in the solution. 1. Exceeding the solubility limit, especially at lower temperatures. 2. Formation of insoluble salts with cations present in the solvent or leached from the container. 3. Degradation to a less soluble product.1. Gently warm the solution and agitate to redissolve the precipitate. If it persists, the concentration may be too high for the storage temperature. 2. Use high-purity solvents and deionized water. 3. Characterize the precipitate to determine if it is a degradation product.
Inconsistent analytical results (e.g., varying peak areas in HPLC). 1. Degradation of the analyte in solution. 2. Adsorption of the analyte to the surface of the vial or container. 3. Issues with the analytical method itself (e.g., column degradation, mobile phase inconsistency).[12]1. Prepare fresh solutions and compare results. Perform a time-course stability study. 2. Consider using silanized glass vials or different types of plastic vials (e.g., polypropylene) after confirming compatibility. 3. Consult a comprehensive HPLC troubleshooting guide to diagnose and resolve analytical issues.[12]
Discoloration of the solution. 1. Oxidative degradation. 2. Reaction with contaminants.1. Store solutions under an inert atmosphere. 2. Use high-purity solvents and ensure cleanliness of all labware.

Troubleshooting Logic Diagram

G cluster_solution Solution Integrity cluster_analytical Analytical Method start Inconsistent Experimental Results check_solution Check Solution Appearance start->check_solution check_analytical Review Analytical Method start->check_analytical precipitate Precipitate / Cloudiness? check_solution->precipitate retention_time Retention Time Shift? check_analytical->retention_time discoloration Discoloration? precipitate->discoloration No solubility Check Solubility Limit Adjust Temperature/Concentration precipitate->solubility Yes insoluble_salt Investigate Salt Formation (Use High Purity Solvents) precipitate->insoluble_salt Yes ph_change pH Change? discoloration->ph_change No oxidation Suspect Oxidation (Store under Inert Gas) discoloration->oxidation Yes contamination Check for Contaminants (Use Clean Glassware) discoloration->contamination Yes degradation_ph Suspect Degradation (Analyze for Byproducts) ph_change->degradation_ph Yes co2_absorption Consider CO2 Absorption (Use Buffers) ph_change->co2_absorption Yes end Problem Resolved ph_change->end No peak_shape Poor Peak Shape? retention_time->peak_shape No mobile_phase Check Mobile Phase (Composition, pH, Freshness) retention_time->mobile_phase Yes column_issue Inspect HPLC Column (Age, Contamination) retention_time->column_issue Yes flow_rate Verify Flow Rate retention_time->flow_rate Yes column_overload Column Overload? (Dilute Sample) peak_shape->column_overload Yes secondary_interactions Secondary Interactions? (Adjust Mobile Phase) peak_shape->secondary_interactions Yes peak_shape->end No

A troubleshooting decision tree for experiments.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented in the literature, plausible pathways can be inferred from related molecules.

  • Photocatalytic Decarboxylation: In the presence of light and a suitable photocatalyst (like TiO2), saturated carboxylic acids can undergo decarboxylation to form alkanes and carbon dioxide.[4][6][13] For this compound, this could lead to the sequential loss of carboxylic acid groups.

  • Oxidative Ring Cleavage: Strong oxidizing conditions could lead to the cleavage of the cyclohexane ring, forming various linear dicarboxylic and polycarboxylic acids.

  • Microbial Degradation: Certain microorganisms can degrade cyclohexanecarboxylic acid, often through a β-oxidation pathway.[7][8][9] This would involve enzymatic reactions leading to the opening of the cyclohexane ring.

Plausible Degradation Pathway Diagram

G cluster_decarboxylation Photocatalytic Decarboxylation cluster_oxidation Oxidative Ring Cleavage cluster_microbial Microbial Degradation parent 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid decarboxy_1 Cyclohexanepentacarboxylic Acid + CO2 parent->decarboxy_1 hν, photocatalyst ring_cleavage Linear Polycarboxylic Acids (e.g., Adipic Acid derivatives) parent->ring_cleavage [O] beta_oxidation β-Oxidation Pathway parent->beta_oxidation Enzymes decarboxy_2 Further Decarboxylation Products decarboxy_1->decarboxy_2 ring_opening Ring Opening beta_oxidation->ring_opening metabolites Central Metabolites ring_opening->metabolites

Potential degradation pathways.

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound Solutions via HPLC-MS

This protocol outlines a general procedure for evaluating the stability of the acid solution under various conditions (e.g., different pH, temperature, and light exposure).[14]

Materials:

  • This compound

  • High-purity water and other solvents (e.g., acetonitrile, methanol)

  • Buffers of desired pH (e.g., acetate for acidic, phosphate for neutral, borate for alkaline)

  • HPLC-MS system

  • Incubators/water baths

  • Calibrated pH meter

  • Amber and clear glass vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/organic mixture).

  • Preparation of Test Solutions: Dilute the stock solution with the appropriate buffers to achieve the desired final concentrations and pH values for the stability study.

  • Storage Conditions: Aliquot the test solutions into both amber and clear vials. Place the vials under different storage conditions to be tested (e.g., 4°C, 25°C, 40°C).

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Sample Analysis: At each time point, withdraw an aliquot from each condition, quench any ongoing reaction if necessary (e.g., by dilution in the mobile phase), and analyze by a validated HPLC-MS method. An example of a starting HPLC method could be a reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid.[10][11]

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial (time 0) concentration. A compound is often considered stable if the amount remaining is within ±15% of the initial amount.

Experimental Workflow Diagram

G start Start: Stability Study prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_test Prepare Test Solutions (Different pH, Buffers) prep_stock->prep_test aliquot Aliquot into Vials (Amber & Clear) prep_test->aliquot storage Store under Varied Conditions (Temperature, Light) aliquot->storage sampling Sample at Time Points (0, 24h, 48h, 1 week...) storage->sampling analysis Analyze by HPLC-MS sampling->analysis data Calculate % Remaining vs. Time 0 analysis->data end End: Determine Stability Profile data->end

Workflow for a chemical stability study.

Data Presentation

Due to the lack of specific experimental data in the public domain for the degradation of this compound, the following tables are presented as templates for organizing data from a stability study as described in Protocol 1.

Table 1: Effect of Temperature on the Stability of this compound Solution (at pH 7)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100
24
48
72
168 (1 week)

Table 2: Effect of pH on the Stability of this compound Solution (at 25°C)

Time (hours)% Remaining at pH 3% Remaining at pH 7% Remaining at pH 9
0100100100
24
48
72
168 (1 week)

Table 3: Effect of Light Exposure on the Stability of this compound Solution (at 25°C, pH 7)

Time (hours)% Remaining (Amber Vial)% Remaining (Clear Vial)
0100100
24
48
72
168 (1 week)

References

Technical Support Center: Improving MOF Crystal Quality with Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cyclohexanehexacarboxylic acid as a modulator to enhance the crystal quality of metal-organic frameworks (MOFs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cyclohexanehexacarboxylic acid as a modulator in MOF synthesis?

A1: Cyclohexanehexacarboxylic acid acts as a coordination modulator. Its primary role is to compete with the primary organic linker for coordination to the metal clusters during the MOF self-assembly process. This competition can slow down the crystallization rate, allowing for the formation of more ordered, crystalline structures with fewer defects. Its bulky, sterically hindered nature can also influence the crystal size and morphology.

Q2: How does the concentration of cyclohexanehexacarboxylic acid affect the resulting MOF crystals?

A2: The concentration of a modulator like cyclohexanehexacarboxylic acid is a critical parameter. Generally:

  • Low concentrations may have a minimal effect on crystal quality.

  • Optimal concentrations can lead to larger, more well-defined crystals with improved crystallinity.

  • High concentrations can lead to the formation of smaller crystals due to excessive capping of crystal growth sites. In some cases, very high concentrations might even inhibit MOF formation altogether or lead to the formation of undesired phases.

Q3: Can cyclohexanehexacarboxylic acid be used with any MOF system?

A3: While in theory it can be applied to various MOF syntheses, its effectiveness will be highly dependent on the specific MOF system (metal ion, primary linker, and solvent). Its large size and multiple coordination sites may make it particularly influential in systems with large pores or flexible linkers. Compatibility and optimal concentration will need to be determined empirically for each new system.

Q4: What are the potential benefits of using a bulky, polycarboxylic acid modulator like cyclohexanehexacarboxylic acid?

A4: Potential benefits include:

  • Enhanced Crystallinity: By slowing down crystal growth, it can promote the formation of more ordered crystalline lattices.

  • Control of Crystal Size and Morphology: The steric bulk can influence the final size and shape of the MOF crystals.

  • Defect Engineering: It can be used to introduce controlled defects into the MOF structure, which can be beneficial for applications like catalysis.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Amorphous Product or Poor Crystallinity 1. Modulator concentration is too high , inhibiting crystal nucleation and growth.2. Reaction time is too short for the slower, modulated crystallization process.3. Incompatibility of the modulator with the specific MOF system.1. Perform a concentration screening study. Systematically decrease the molar equivalents of cyclohexanehexacarboxylic acid relative to the metal salt.2. Increase the reaction time. Monitor crystal formation at extended time points.3. Adjust other synthesis parameters. Modify the temperature or solvent system to improve solubility and reactivity.
Formation of Very Small Crystals 1. Modulator concentration is too high , leading to excessive capping of crystal growth.2. Rapid nucleation followed by modulator-inhibited growth.1. Reduce the concentration of cyclohexanehexacarboxylic acid.2. Decrease the reaction temperature to slow down the initial nucleation rate.
Low Product Yield 1. Modulator interferes with framework formation. 2. Product loss during washing steps due to very small crystal size.1. Optimize the modulator concentration. Find a balance that improves quality without significantly sacrificing yield.2. Use centrifugation instead of filtration for product collection if crystals are in the nanoscale regime.
Inconsistent Results Batch-to-Batch 1. Incomplete dissolution of cyclohexanehexacarboxylic acid.2. Slight variations in reaction conditions (e.g., temperature, stirring rate).1. Ensure complete dissolution of all reagents before heating. Sonication may be helpful.2. Maintain precise control over all reaction parameters. Use a programmable oven and consistent stirring.

Data on Modulator Effects

Modulator TypeSteric BulkNumber of Carboxylic GroupsGeneral Effect on Crystal SizeGeneral Effect on Crystallinity
Formic AcidLow1Tends to increase size at optimal concentrationsCan improve crystallinity
Acetic AcidLow1Increases size, can narrow size distributionOften improves crystallinity
Benzoic AcidMedium1Can lead to large single crystalsSignificantly improves crystallinity
Cyclohexanehexacarboxylic Acid (Predicted) High 6 Likely to decrease size due to significant steric hindrance and capping May improve crystallinity at very low, optimized concentrations

Experimental Protocols

The following is a generalized solvothermal protocol for MOF synthesis using cyclohexanehexacarboxylic acid as a modulator. Note: This is a template and requires optimization for your specific MOF system.

Materials:

  • Metal Salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O)

  • Primary Organic Linker (e.g., Terephthalic acid)

  • Cyclohexanehexacarboxylic Acid (Modulator)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reagent Preparation:

    • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the solvent (e.g., 10 mL DMF).

    • In a separate vial, dissolve the primary organic linker (e.g., 0.5 mmol) in the solvent (e.g., 10 mL DMF). Sonication may be necessary.

    • Prepare a stock solution of cyclohexanehexacarboxylic acid in the same solvent.

  • Reaction Mixture Assembly:

    • Combine the metal salt and primary linker solutions in the Teflon liner of the autoclave.

    • Add the desired volume of the cyclohexanehexacarboxylic acid stock solution. Start with a low molar equivalent (e.g., 0.1 to 1 equivalent relative to the metal salt) for initial screening.

    • Stir the mixture gently for 5-10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a preheated oven.

    • Heat at a constant temperature (typically between 80°C and 150°C) for a specified time (typically 12 to 72 hours).

  • Product Isolation and Purification:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh solvent (e.g., 3 x 10 mL of DMF) to remove unreacted starting materials.

    • Perform a solvent exchange by immersing the crystals in a volatile solvent (e.g., ethanol or acetone) for 1-2 days, replacing the solvent periodically.

    • Dry the final product under vacuum at an elevated temperature (e.g., 100-150°C) to remove residual solvent.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm crystallinity and phase purity.

  • Scanning Electron Microscopy (SEM): To analyze crystal size and morphology.

  • Thermogravimetric Analysis (TGA): To determine thermal stability and solvent content.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area and porosity.

Visualizations

Experimental_Workflow Experimental Workflow for MOF Synthesis with a Modulator cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation cluster_characterization 4. Characterization Metal_Salt Dissolve Metal Salt Mix Combine Reagents in Autoclave Metal_Salt->Mix Linker Dissolve Primary Linker Linker->Mix Modulator Dissolve Cyclohexanehexacarboxylic Acid Modulator->Mix Heat Solvothermal Reaction in Oven Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter / Centrifuge Cool->Filter Wash Wash with Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry PXRD PXRD Dry->PXRD SEM SEM Dry->SEM TGA TGA Dry->TGA Gas_Adsorption Gas Adsorption Dry->Gas_Adsorption

Caption: A generalized workflow for the synthesis and characterization of MOFs using a modulator.

Troubleshooting_Logic Troubleshooting Logic for Poor Crystal Quality Start Poor Crystal Quality (Amorphous or Small Crystals) High_Modulator Is Modulator Concentration High? Start->High_Modulator Short_Time Is Reaction Time Short? High_Modulator->Short_Time No Reduce_Modulator Decrease Modulator Concentration High_Modulator->Reduce_Modulator Yes Increase_Time Increase Reaction Time Short_Time->Increase_Time Yes Optimize_Conditions Adjust Temperature / Solvent Short_Time->Optimize_Conditions No Good_Crystals Improved Crystal Quality Reduce_Modulator->Good_Crystals Increase_Time->Good_Crystals Optimize_Conditions->Good_Crystals

Caption: A decision-making diagram for troubleshooting common issues in modulated MOF synthesis.

References

"resolving peak tailing in HPLC analysis of cyclohexanehexacarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Cyclohexanehexacarboxylic Acid

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of cyclohexanehexacarboxylic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my cyclohexanehexacarboxylic acid peak exhibiting significant tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue when analyzing polar, acidic compounds like cyclohexanehexacarboxylic acid.[1][2] The primary cause is often undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions.[3][4]

The most common causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the multiple carboxylic acid groups on the molecule can deprotonate (ionize), leading to mixed retention mechanisms or repulsion from a negatively charged silica surface, causing poor peak shape.[5][6]

  • Secondary Silanol Interactions: Although more commonly discussed with basic compounds, interactions between the analyte and active silanol groups (Si-OH) on the silica-based column packing can contribute to tailing.[7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape.[4]

  • System and Column Hardware Issues: Physical problems such as column voids (empty space at the column inlet), blocked frits, or excessive extra-column volume (e.g., long tubing) can cause all peaks in the chromatogram to tail.[8][9]

Q2: How does mobile phase pH affect the peak shape for an acidic analyte?

Mobile phase pH is one of the most critical factors for controlling the retention and peak shape of ionizable compounds.[10][11][12] Cyclohexanehexacarboxylic acid is a strong organic acid with multiple pKa values.

  • At low pH (pH < pKa): The analyte is in its neutral, protonated form (-COOH). This "ion-suppressed" form is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in better retention and a sharp, symmetrical peak.[10]

  • At a pH near the pKa: The analyte will exist as a mixture of ionized (-COO⁻) and non-ionized (-COOH) forms. This mixture of species can undergo different interactions with the stationary phase, leading to peak broadening or splitting.[5][6]

  • At high pH (pH > pKa): The analyte is fully ionized. In this state, it is highly polar and has very little retention on a reversed-phase column. Furthermore, residual silanol groups on the silica surface also become ionized (Si-O⁻) at pH values above 3-4, which can lead to ionic repulsion with the negatively charged analyte, causing poor peak shape.[11]

Q3: What is the ideal mobile phase pH and buffer to use?

To ensure the analyte is in its ion-suppressed form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the first pKa of the analyte. For polyprotic acids like this, a pH between 2.0 and 3.0 is generally recommended.[13]

It is crucial to use a buffer to maintain a stable pH throughout the analysis.[7][14] Unstable pH can lead to drifting retention times and poor reproducibility.[6]

  • Recommended Buffers: Phosphate buffers (e.g., potassium phosphate) are effective in this pH range. For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.[15]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing potential precipitation issues when mixed with the organic modifier.

Q4: Could my HPLC column be the cause of the peak tailing?

Yes, the column is a frequent source of peak shape problems.

  • Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet or a contaminated inlet frit, both of which cause peak distortion. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[3]

  • Inappropriate Column Chemistry: While a standard C18 column can work well with an optimized mobile phase, highly polar analytes can sometimes perform better on specialized columns. Consider using a column designed for polar analytes, such as one with a polar-embedded phase or a phase certified for use with 100% aqueous mobile phases.[16][17] These columns provide better retention for polar compounds and can offer improved peak shapes.

  • Low Silanol Activity: Using a modern, high-purity silica column with robust end-capping can minimize the number of active silanol sites available for secondary interactions.[3]

Q5: What if adjusting the mobile phase pH doesn't completely resolve the tailing?

If ion suppression at low pH is not sufficient, you can consider an alternative technique called Ion-Pair Chromatography (IPC) .

In IPC, an ion-pairing reagent is added to the mobile phase. For an acidic analyte, a reagent with a positive charge, such as a quaternary ammonium salt (e.g., tetrabutylammonium phosphate), is used.[18][19] The reagent forms a neutral ion-pair with the ionized analyte. This neutral complex is more hydrophobic and can be retained and separated effectively on a reversed-phase column.[20] This approach is typically performed at a neutral pH where the acid is fully ionized to facilitate ion-pair formation.[18]

Quantitative HPLC Parameters for Cyclohexanehexacarboxylic Acid

The table below summarizes recommended starting parameters and troubleshooting ranges for method development to minimize peak tailing.

ParameterRecommended ValueTroubleshooting Range/ConsiderationsRationale
Mobile Phase pH 2.52.0 - 3.0To ensure full protonation (ion suppression) of all carboxylic acid groups for consistent retention and good peak shape.[11][13]
Buffer System 20 mM Potassium Phosphate10-50 mM Phosphate or 0.1% Phosphoric/Formic Acid[15]Maintains a stable pH to prevent retention time drift and peak shape distortion.[7] Use formic acid for MS compatibility.
Column Type C18 (Polar-Embedded or AQ-compatible)Standard End-capped C18, Phenyl-HexylPolar-modified phases provide enhanced retention for polar analytes and are more stable in highly aqueous mobile phases.[17]
Organic Modifier AcetonitrileMethanolAcetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Column Temperature 30 °C25 - 40 °CIncreasing temperature can sometimes improve peak shape and reduce viscosity, but may also alter selectivity.
Sample Solvent Mobile PhaseWater or a weaker solvent than the mobile phaseDissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[4]
Ion-Pair Reagent None (for Ion Suppression)5 mM Tetrabutylammonium Phosphate (at pH ~7)Use as an alternative strategy if ion suppression fails. Forms a neutral complex to enhance retention.[18]

Recommended Experimental Protocol (Ion Suppression Method)

This protocol provides a starting point for the robust analysis of cyclohexanehexacarboxylic acid using reversed-phase HPLC with ion suppression.

  • Mobile Phase Preparation (Aqueous Component):

    • Prepare a 20 mM potassium phosphate buffer. Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using dilute phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase Preparation (Organic Component):

    • Use HPLC-grade acetonitrile.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the cyclohexanehexacarboxylic acid standard or sample in the prepared aqueous mobile phase component to achieve the desired concentration (e.g., 0.1 mg/mL).

    • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Column: C18 column suitable for polar analytes (e.g., Luna Omega Polar C18, Waters Atlantis T3, or equivalent), 4.6 x 150 mm, 3 µm.

    • Mobile Phase: Isocratic elution with 95% Aqueous Component (A) and 5% Acetonitrile (B). Adjust ratio as needed for optimal retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 210 nm.

    • Run Time: 10-15 minutes, or until the peak has fully eluted.

  • System Equilibration:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.

G cluster_chem Chemical Troubleshooting cluster_phys Physical Troubleshooting start Peak Tailing Observed for Analyte q1 Are ALL peaks tailing? start->q1 chem_path No, only specific peaks (Likely Chemical Issue) q1->chem_path No phys_path Yes, all peaks are tailing (Likely Physical/System Issue) q1->phys_path Yes ph_check Optimize Mobile Phase pH (Set pH << pKa, e.g., 2.0-3.0) chem_path->ph_check buffer_check Use Adequate Buffer (e.g., 20 mM Phosphate) ph_check->buffer_check column_chem Select Appropriate Column (e.g., Polar-Embedded, AQ-C18) buffer_check->column_chem alt_method Consider Alternative Method (e.g., Ion-Pair Chromatography) column_chem->alt_method column_hw Inspect Column Hardware (Check for voids, blocked frit) phys_path->column_hw connections Check System Connections (Minimize dead volume, check fittings) column_hw->connections contamination Flush System & Column (Remove potential contaminants) connections->contamination

Caption: A flowchart for troubleshooting HPLC peak tailing.

Analyte-Stationary Phase Interactions

This diagram illustrates how mobile phase pH influences the interactions that cause or prevent peak tailing for an acidic analyte.

G cluster_bad Incorrect pH (pH ≈ pKa) Causes Peak Tailing cluster_good Correct pH (pH << pKa) Prevents Peak Tailing phase_bad C18 Stationary Phase (with Si-OH sites) peak_bad Tailing Peak phase_bad->peak_bad Leads to analyte_mix Analyte Mixture (-COOH and -COO⁻ forms) analyte_mix->phase_bad Mixed Interactions (Inconsistent Retention) phase_good C18 Stationary Phase (with Si-OH sites) peak_good Symmetrical Peak phase_good->peak_good Leads to analyte_good Protonated Analyte (-COOH form only) analyte_good->phase_good Uniform Hydrophobic Interaction (Ion Suppression)

Caption: Chemical interactions at the stationary phase under different pH conditions.

References

"side reactions to avoid during the synthesis of cyclohexanehexacarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclohexanehexacarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to cyclohexanehexacarboxylic acid?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Oxidation: Hexamethylbenzene is oxidized to benzenehexacarboxylic acid, also known as mellitic acid.

  • Hydrogenation: The aromatic ring of mellitic acid is then hydrogenated to yield cyclohexanehexacarboxylic acid.

Q2: What are the primary challenges and side reactions in the oxidation of hexamethylbenzene to mellitic acid?

A2: The main challenge in the oxidation of hexamethylbenzene is achieving complete oxidation of all six methyl groups without significant side reactions. The primary side reaction is incomplete oxidation, which leads to a mixture of partially oxidized products. These byproducts can include tetramethylphthalic anhydride, tetramethylisophthalic acid, and various trimethylbenzenetricarboxylic acids.[1] The reaction conditions, particularly the oxidizing agent, temperature, and reaction time, must be carefully controlled to maximize the yield of the desired mellitic acid.

Q3: What are the key side reactions to avoid during the hydrogenation of mellitic acid?

A3: During the hydrogenation of mellitic acid, two main side reactions should be avoided:

  • Over-hydrogenation (Hydrogenolysis): This involves the reduction of the carboxylic acid groups to methyl groups. This is more likely to occur with highly active catalysts like ruthenium, especially at elevated temperatures.[2]

  • Decarboxylation: The loss of carboxyl groups as carbon dioxide can occur under harsh reaction conditions.

The choice of catalyst and the control of temperature and pressure are crucial to selectively hydrogenate the aromatic ring while preserving the six carboxylic acid functionalities.

Q4: Which catalyst is recommended for the selective hydrogenation of mellitic acid?

A4: For the selective hydrogenation of the aromatic ring of mellitic acid without reducing the carboxylic acid groups, a palladium on carbon (Pd/C) catalyst is generally recommended.[2] Palladium catalysts are known for their high selectivity in the hydrogenation of aromatic rings in the presence of carboxylic acid functional groups.

Troubleshooting Guides

Problem 1: Low Yield of Mellitic Acid in the Oxidation Step

Potential Cause: Incomplete oxidation of hexamethylbenzene.

Recommended Solutions:

  • Reaction Conditions: The oxidation of hexamethylbenzene with nitric acid often requires forcing conditions to ensure complete conversion. Using concentrated nitric acid at elevated temperatures (120-160°C) can improve the yield.[3] Performing the reaction in a sealed tube can also lead to a better yield compared to an open vessel.[4]

  • Two-Stage Oxidation: A two-stage oxidation process can be employed to improve the yield and purity of mellitic acid. An initial lower-temperature oxidation followed by a higher-temperature and pressure stage can help to completely oxidize the intermediate products.[5]

  • Oxidizing Agent: While nitric acid is commonly used, other strong oxidizing agents like alkaline potassium permanganate can also be employed.[6]

Problem 2: Presence of Impurities in the Final Cyclohexanehexacarboxylic Acid Product

Potential Cause: Incomplete hydrogenation or the presence of side products from the hydrogenation step.

Recommended Solutions:

  • Catalyst Selection: Use a highly selective catalyst such as 5% Palladium on Carbon (Pd/C) to minimize the risk of over-hydrogenation of the carboxylic acid groups.[2]

  • Reaction Conditions: Carry out the hydrogenation under optimized conditions. For similar aromatic acids, temperatures around 100-150°C and hydrogen pressures of 10-15 MPa have been shown to be effective for ring hydrogenation without affecting the carboxylic acid groups when using a Pd/C catalyst.[7]

  • Purification: After the reaction, the catalyst can be removed by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water, to remove any remaining starting material or side products.

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of Mellitic Acid and its Subsequent Hydrogenation

StepParameterCondition ACondition BExpected Outcome
Oxidation Oxidizing Agent50% Nitric Acid[1]Conc. Nitric Acid[3]Concentrated nitric acid at higher temperatures generally leads to a higher conversion to mellitic acid.
Temperature~80°C[1]120-160°C[3]Higher temperatures favor the complete oxidation to mellitic acid, but may also increase the rate of side reactions if not controlled.
YieldLow to Moderate~35%[3]Harsher conditions can improve the yield of the desired product.
Major Side ProductsTetramethylphthalic anhydride, Tetramethylisophthalic acid[1]Partially oxidized intermediatesIncomplete oxidation is the primary source of side products.
Hydrogenation Catalyst5% Ru/C[2]5% Pd/C[2]Pd/C is more selective for aromatic ring hydrogenation, while Ru/C can lead to over-hydrogenation at higher temperatures.
Temperature220°C (493 K)[2]180°C (453 K)[2]Lower temperatures with Ru/C reduce the extent of over-hydrogenation.[2]
SelectivityLower for desired product at high temp.[2]High for desired productPd/C offers higher selectivity for the desired cyclohexanehexacarboxylic acid.
Major Side ProductsOver-hydrogenation products (e.g., methylcyclohexanecarboxylic acids)[2]Minimal with optimized conditionsOver-hydrogenation and decarboxylation are the main side reactions to control.

Experimental Protocols

Protocol 1: Oxidation of Hexamethylbenzene to Mellitic Acid

This protocol is a general guideline based on literature procedures for the oxidation of alkylbenzenes.[3][5]

Materials:

  • Hexamethylbenzene

  • Concentrated Nitric Acid (68-70%)

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

  • In a high-pressure reactor, charge hexamethylbenzene and concentrated nitric acid. A molar ratio of at least 30 moles of HNO₃ per mole of hexamethylbenzene is recommended.[5]

  • First Stage (Initial Oxidation): Heat the mixture to approximately 60-100°C with stirring. This initial stage is typically carried out at atmospheric or slightly elevated pressure for 1-3 hours. Vigorous evolution of reddish-brown gas (NO₂) will be observed.

  • Second Stage (Completion of Oxidation): After the initial gas evolution subsides, seal the reactor and heat the mixture to a higher temperature, in the range of 150-200°C, with a corresponding increase in pressure (e.g., 40-250 psig).[5] Maintain these conditions for 1-3 hours to ensure complete oxidation.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess pressure. The solid product, mellitic acid, can be isolated by filtration. The crude product can be purified by recrystallization from water.

Protocol 2: Hydrogenation of Mellitic Acid to Cyclohexanehexacarboxylic Acid

This protocol is a general guideline based on literature procedures for the hydrogenation of aromatic carboxylic acids.[2][7]

Materials:

  • Mellitic Acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., water or acetic acid)

  • High-pressure hydrogenator (autoclave)

Procedure:

  • In a high-pressure autoclave, dissolve mellitic acid in a suitable solvent. Water is a common solvent for this type of hydrogenation.

  • Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-15 MPa).

  • Heat the mixture to the reaction temperature (e.g., 100-150°C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The solvent can be removed under reduced pressure to yield the crude cyclohexanehexacarboxylic acid. The product can be further purified by recrystallization.

Visualizations

Side_Reactions_in_Synthesis cluster_oxidation Step 1: Oxidation cluster_hydrogenation Step 2: Hydrogenation HMB Hexamethylbenzene Intermediates Partially Oxidized Intermediates (e.g., Tetramethylphthalic Anhydride) HMB->Intermediates Side Reaction MA Mellitic Acid (Benzenehexacarboxylic Acid) HMB->MA Desired Reaction (Complete Oxidation) Intermediates->MA Further Oxidation IncompleteOxidation Incomplete Oxidation Products Intermediates->IncompleteOxidation Isolation CHHA Cyclohexanehexacarboxylic Acid MA->CHHA Desired Reaction (Selective Hydrogenation) OverHydrogenation Over-hydrogenation Products MA->OverHydrogenation Side Reaction (e.g., with Ru catalyst) Decarboxylation Decarboxylation Products MA->Decarboxylation Side Reaction (Harsh Conditions)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckOxidation Analyze Oxidation Step Problem->CheckOxidation Yes Success Successful Synthesis Problem->Success No CheckHydrogenation Analyze Hydrogenation Step CheckOxidation->CheckHydrogenation No Issue IncompleteOxidation Incomplete Oxidation Detected CheckOxidation->IncompleteOxidation Issue Found HydrogenationIssues Hydrogenation Side Products Detected CheckHydrogenation->HydrogenationIssues Issue Found CheckHydrogenation->Success No Issue OptimizeOxidation Optimize Oxidation: - Increase Temperature/Pressure - Use Stronger Oxidant - Consider Two-Stage Process IncompleteOxidation->OptimizeOxidation OptimizeHydrogenation Optimize Hydrogenation: - Use Selective Catalyst (Pd/C) - Control Temperature/Pressure - Purify Product HydrogenationIssues->OptimizeHydrogenation OptimizeOxidation->Start Re-run OptimizeHydrogenation->Start Re-run

References

Technical Support Center: Scale-Up Synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the production of this compound, which is also known as hexahydromellitic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of mellitic acid (benzenehexacarboxylic acid).[3] This process involves the reduction of the aromatic ring of mellitic acid to a cyclohexane ring.

Q2: What are the critical parameters to control during the catalytic hydrogenation of mellitic acid?

A2: Key parameters to monitor and control during the hydrogenation process include reaction temperature, hydrogen pressure, catalyst selection and loading, solvent system, and agitation rate. These factors significantly influence reaction kinetics, product yield, and purity.

Q3: Which catalysts are typically used for the hydrogenation of aromatic carboxylic acids like mellitic acid?

A3: For the hydrogenation of aromatic rings in carboxylic acids, noble metal catalysts are preferred. Rhodium (Rh) and Ruthenium (Ru) on a carbon support (e.g., 5% Rh/C or 5% Ru/C) are commonly employed due to their high activity and selectivity.[4][5]

Q4: How can the purity of the final this compound be improved at a large scale?

A4: Post-synthesis purification is crucial for achieving high-purity product. Common large-scale purification techniques for carboxylic acids include recrystallization from a suitable solvent system, and filtration to remove the heterogeneous catalyst. The choice of solvent for recrystallization is critical and should be determined based on the solubility profile of the product and impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Hydrogenation - Increase hydrogen pressure within the safe limits of the reactor. - Extend the reaction time and monitor progress via in-process controls (e.g., HPLC). - Increase the reaction temperature, but be cautious of potential side reactions.[5]
Catalyst Deactivation - Ensure the starting material (mellitic acid) is free from catalyst poisons such as sulfur or nitrogen compounds. - Increase the catalyst loading. - Consider using a fresh batch of catalyst.
Poor Mass Transfer - Increase the agitation speed to ensure efficient mixing of the slurry (catalyst, reactant, and hydrogen). - Ensure the catalyst is well-dispersed in the reaction medium.
Issue 2: Presence of Aromatic Impurities in the Final Product
Potential Cause Suggested Solution
Incomplete Reaction - Refer to the solutions for "Incomplete Hydrogenation" in the low yield section.
Insufficient Catalyst Activity - Optimize the catalyst loading; too low a concentration can lead to incomplete conversion. - Evaluate the performance of a different catalyst (e.g., switch from Ru/C to Rh/C).[4]
Channeling in a Fixed-Bed Reactor - If using a fixed-bed reactor, ensure proper packing of the catalyst bed to avoid channeling of the reactant stream.
Issue 3: Difficulty in Catalyst Filtration
Potential Cause Suggested Solution
Fine Catalyst Particles - Select a catalyst with a larger particle size if available. - Utilize a filter aid (e.g., celite) to improve filtration efficiency, but be mindful of potential product adsorption. - Employ more advanced filtration techniques such as cross-flow filtration.
Product Precipitation on Catalyst - Ensure the product remains dissolved in the solvent at the filtration temperature. It may be necessary to filter the reaction mixture at an elevated temperature.

Experimental Protocols

Key Experiment: Scale-Up Catalytic Hydrogenation of Mellitic Acid

Objective: To produce this compound by catalytic hydrogenation of mellitic acid in a stirred-tank reactor.

Materials:

  • Mellitic Acid

  • Solvent (e.g., deionized water, or a mixture of water and a miscible organic solvent like THF)[5]

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • High-pressure stirred-tank reactor

  • Filtration system

  • Crystallization vessel

Procedure:

  • Charge the high-pressure reactor with mellitic acid and the chosen solvent. The amount of solvent should be sufficient to at least partially dissolve the starting material at the reaction temperature.[5]

  • Add the 5% Rh/C catalyst to the mixture. The catalyst loading can range from 0.1 to 0.25 grams per gram of mellitic acid.[5]

  • Seal the reactor and purge it multiple times with nitrogen to remove any oxygen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., at least 1000 psig).[5]

  • Begin agitation and heat the reactor to the target temperature (e.g., 50-150 °C).[5]

  • Maintain the temperature and pressure for the duration of the reaction (e.g., 4-8 hours), monitoring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to a safe temperature and vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. If the product has low solubility at room temperature, perform the filtration at an elevated temperature.

  • Concentrate the filtrate and allow the this compound to crystallize.

  • Isolate the product by filtration and dry it under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Hydrogenation of Aromatic Carboxylic Acids

ParameterTypical Range
Temperature 50 - 150 °C[5]
Hydrogen Pressure > 1000 psig[5]
Catalyst 5% Rh/C or 5% Ru/C[4][5]
Catalyst Loading 0.1 - 0.25 g/g of starting material[5]
Solvent Water, Water/THF mixture[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with Mellitic Acid & Solvent add_catalyst Add Catalyst start->add_catalyst purge Purge with N2 add_catalyst->purge pressurize Pressurize with H2 purge->pressurize react Heat & Stir under H2 pressurize->react cool_vent Cool & Vent react->cool_vent filter Catalyst Filtration cool_vent->filter crystallize Crystallization filter->crystallize isolate Isolate & Dry Product crystallize->isolate end Final Product: 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid isolate->end

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_low_yield issue Low Product Yield cause1 Incomplete Hydrogenation issue->cause1 cause2 Catalyst Deactivation issue->cause2 cause3 Poor Mass Transfer issue->cause3 solution1a Increase H2 Pressure cause1->solution1a solution1b Extend Reaction Time cause1->solution1b solution2a Check Feed Purity cause2->solution2a solution2b Increase Catalyst Load cause2->solution2b solution3a Increase Agitation cause3->solution3a

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

Comparative Analysis of Cyclohexanehexacarboxylic Acid Isomers in MOF Formation: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in the specific investigation of cyclohexanehexacarboxylic acid isomers as building blocks for Metal-Organic Frameworks (MOFs). While the broader field of MOF synthesis using various polycarboxylic acid linkers is well-established, direct comparative studies on the impact of different cyclohexanehexacarboxylic acid stereoisomers on MOF formation, topology, and properties are not yet available.

This guide, therefore, presents a predictive analysis based on established principles of MOF chemistry, drawing parallels from studies on other flexible and isomeric organic linkers. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising, yet uncharted, area of materials science. We will outline the theoretical influence of isomerism on MOF synthesis, provide generalized experimental protocols, and present hypothetical data tables and visualizations to guide future research.

The Influence of Isomerism on MOF Architecture

The spatial arrangement of the six carboxylic acid groups on the cyclohexane ring is expected to be a critical determinant of the resulting MOF's structure and properties. Different isomers, such as the all-cis or various cis/trans combinations, will present distinct geometric and conformational landscapes for coordination with metal ions or clusters.

Key predicted effects of isomerism include:

  • Coordination Mode and Dimensionality: The orientation of the carboxylate groups will dictate the connectivity and dimensionality of the resulting framework. For instance, an isomer with a facial arrangement of three carboxylates might favor the formation of specific secondary building units (SBUs) leading to a 3D network, whereas an isomer with a more linear or planar disposition of coordinating groups could result in 2D layered structures or 1D chains.

  • Framework Topology: The flexibility of the cyclohexane ring, coupled with the specific stereochemistry of the linkers, will influence the final topology of the MOF. Different isomers could lead to the formation of distinct and potentially novel network topologies, impacting the material's porosity and stability.

  • Porosity and Surface Area: The pore size, shape, and overall surface area of the MOF are intrinsically linked to the geometry of the organic linker. Isomers that lead to more open and rigid frameworks are likely to yield materials with higher Brunauer-Emmett-Teller (BET) surface areas, a crucial factor for applications in gas storage and catalysis.

  • Flexibility and Guest-Induced Responses: The conformational flexibility of the cyclohexane backbone could impart dynamic properties to the resulting MOFs. This "breathing" or "gate-opening" behavior in response to guest molecules is highly dependent on the linker's isomeric form and its packing within the crystal structure.

Hypothetical Comparative Data

To illustrate the expected outcomes of a systematic study, the following table presents a hypothetical comparison of MOFs synthesized from three distinct isomers of cyclohexanehexacarboxylic acid with a divalent metal ion (e.g., Zn²⁺ or Cu²⁺).

IsomerMOF Formula (Hypothetical)Crystal SystemTopology (Hypothetical)BET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
all-cis (axial/equatorial mix)[M₃(L)(H₂O)₂]Triclinicpcu 8500.45320
myo-inositol derived[M₂(L)(H₂O)₄]·2DMFMonoclinicfcu 12000.62350
scyllo-inositol derived[M₃(L)₂(H₂O)]·3DMFOrthorhombicnbo 15000.78380

Note: This table is for illustrative purposes only and is based on extrapolations from known MOF structures with other flexible polycarboxylate linkers. L represents the deprotonated cyclohexanehexacarboxylate linker.

Experimental Protocols

The synthesis of MOFs from cyclohexanehexacarboxylic acid isomers would likely follow established solvothermal or hydrothermal methods. Below are generalized protocols that can be adapted for exploratory synthesis.

Protocol 1: Solvothermal Synthesis of a Metal-Cyclohexanehexacarboxylate MOF

Materials:

  • Cyclohexanehexacarboxylic acid isomer (e.g., all-cis, myo-inositol derived)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., acetic acid, formic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve the chosen cyclohexanehexacarboxylic acid isomer (0.1 mmol) in 10 mL of DMF. Sonication may be used to aid dissolution.

  • In a separate vial, dissolve the metal salt (0.2 mmol) in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 25 mL autoclave.

  • If a modulator is used, add it to the reaction mixture (e.g., 10-50 equivalents with respect to the metal salt).

  • Seal the autoclave and place it in a preheated oven at 100-150 °C for 24-72 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent like ethanol or methanol for 2-3 days, replacing the solvent daily.

  • Dry the activated MOF under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent from the pores.

Characterization

The synthesized MOFs should be characterized using a suite of analytical techniques to determine their structure and properties:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the BET surface area and pore volume.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

Visualizing the Impact of Isomerism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual relationship between linker isomerism and MOF properties, as well as a typical experimental workflow.

Isomer_Impact cluster_isomers Cyclohexanehexacarboxylic Acid Isomers cluster_synthesis MOF Synthesis cluster_properties Resulting MOF Properties all-cis all-cis Solvothermal_Reaction Solvothermal_Reaction all-cis->Solvothermal_Reaction myo-inositol_derived myo-inositol_derived myo-inositol_derived->Solvothermal_Reaction scyllo-inositol_derived scyllo-inositol_derived scyllo-inositol_derived->Solvothermal_Reaction Topology Topology Solvothermal_Reaction->Topology Porosity Porosity Solvothermal_Reaction->Porosity Stability Stability Solvothermal_Reaction->Stability

Caption: Impact of linker isomerism on MOF properties.

Experimental_Workflow Precursor_Selection Select Isomer and Metal Salt Synthesis Solvothermal Synthesis Precursor_Selection->Synthesis Isolation Filtration and Washing Synthesis->Isolation Activation Solvent Exchange and Drying Isolation->Activation Characterization PXRD, TGA, BET, etc. Activation->Characterization Analysis Comparative Analysis of Properties Characterization->Analysis

Caption: General experimental workflow for MOF synthesis.

Conclusion and Future Outlook

The use of cyclohexanehexacarboxylic acid isomers in MOF synthesis represents an exciting and unexplored frontier in materials chemistry. The inherent flexibility and diverse stereochemistry of these linkers hold the potential for the creation of novel MOFs with unique structural features and functionalities. This guide provides a theoretical framework and practical starting points for researchers to embark on the systematic investigation of this promising class of materials. Future experimental work is crucial to validate these predictions and to unlock the full potential of cyclohexanehexacarboxylic acid isomers in the design of advanced functional materials for applications in drug delivery, catalysis, and beyond.

Validating the Structure of Novel 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is paramount. This guide provides a comparative overview of key analytical techniques for validating the structure of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid derivatives. Given the potential for numerous stereoisomers, a multi-faceted analytical approach is essential for unambiguous characterization.

This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC) in the structural validation of these complex molecules. While comprehensive comparative data for all possible derivatives is not extensively available in published literature, this guide utilizes data from closely related analogs to illustrate the principles of structural determination.

Data Presentation: A Comparative Analysis

The following tables summarize expected and observed data for this compound and its derivatives, drawing comparisons with simpler analogs where specific data for the hexacarboxylic acid is unavailable.

Table 1: Comparative ¹H NMR Spectroscopy Data

Compound/IsomerKey ¹H Chemical Shifts (δ, ppm) and MultiplicityExpected Distinguishing Features
cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic AcidCarboxylic Acid (COOH): Broad singlet, ~12 ppm. Cyclohexane (CH): Complex multiplets.Due to the high symmetry of the all-cis isomer in its chair conformation (three axial and three equatorial protons), a simpler ¹H NMR spectrum with fewer distinct cyclohexane proton signals is anticipated compared to less symmetric isomers.
Other Stereoisomers of this compoundCarboxylic Acid (COOH): Broad singlet, ~12 ppm. Cyclohexane (CH): A wider range of chemical shifts and more complex splitting patterns.The lower symmetry of other stereoisomers will result in more complex spectra, with a greater number of distinct signals for the cyclohexane protons due to their different chemical environments (axial vs. equatorial and proximity to carboxylic acid groups).
trans-1,2-Cyclohexanedicarboxylic AcidCarboxylic Acid (COOH): Broad singlet. Cyclohexane (CH): Distinct multiplets for axial and equatorial protons.The coupling constants between vicinal protons can help determine their relative stereochemistry (e.g., diaxial, axial-equatorial, diequatorial).
cis-1,3-Cyclohexanedicarboxylic AcidCarboxylic Acid (COOH): Broad singlet. Cyclohexane (CH): Different chemical shifts and coupling constants compared to the 1,2-isomer due to the different substitution pattern.The symmetry of the molecule will influence the number of unique proton signals.

Table 2: Comparative ¹³C NMR Spectroscopy Data

Compound/IsomerKey ¹³C Chemical Shifts (δ, ppm)Expected Distinguishing Features
cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic AcidCarbonyl (C=O): ~175 ppm. Cyclohexane (CH): ~45 ppm.The high symmetry of the all-cis isomer should lead to a very simple ¹³C NMR spectrum, potentially showing only one signal for the carbonyl carbons and one signal for the cyclohexane carbons.
cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Hexamethyl EsterCarbonyl (C=O): ~173 ppm. Methoxy (OCH₃): ~52 ppm. Cyclohexane (CH): ~43 ppm.The presence of the methoxy group signal is a key indicator of ester formation. The high symmetry of the cis isomer is expected to result in a simple spectrum.
Other Stereoisomers of this compound and their EstersCarbonyl (C=O): ~173-175 ppm. Methoxy (OCH₃): ~52 ppm. Cyclohexane (CH): Multiple signals in the 40-50 ppm range.Less symmetric isomers will exhibit a greater number of signals for both the carbonyl and cyclohexane carbons, reflecting the different chemical environments of each carbon atom.
trans-1,2-Cyclohexanedicarboxylic AcidCarbonyl (C=O): ~176 ppm. Cyclohexane (CH): Multiple signals.The number of signals will depend on the symmetry of the molecule.

Table 3: Comparative Mass Spectrometry Data

Compound/IsomerMolecular Ion (M)Key Fragmentation Patterns
This compound[M-H]⁻ at m/z 347 in negative ion mode. Molecular ion may be weak or absent in positive ion mode.Sequential loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxyl groups.
Methyl Esters of this compound[M+H]⁺ or [M+Na]⁺ in positive ion mode.Characteristic loss of methanol (CH₃OH, 32 Da) and methoxy radicals (•OCH₃, 31 Da). Fragmentation of the cyclohexane ring can also occur.
Cyclohexanecarboxylic Acid Methyl EsterM⁺• at m/z 142.Prominent fragments at m/z 111 (loss of •OCH₃), 83, and 55.

Table 4: Comparative HPLC Data

Compound/IsomerStationary PhaseMobile PhaseExpected Elution Order
cis- and trans-1,4-Cyclohexanedicarboxylic AcidReversed-Phase (e.g., C18)Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid).The trans isomer is generally less polar and may elute slightly earlier than the cis isomer in reversed-phase chromatography. However, the elution order can be influenced by the specific column and mobile phase conditions.
Stereoisomers of this compoundReversed-Phase or HILICGradient elution with acetonitrile and water containing an acidic modifier.Separation will depend on the overall polarity of the isomers. Isomers with more exposed carboxylic acid groups (less intramolecular hydrogen bonding) may interact more strongly with a polar stationary phase (HILIC) or less strongly with a reversed-phase column. Chiral stationary phases would be required for the separation of enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for ester derivatives) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, acquire two-dimensional NMR spectra to establish proton-proton couplings (COSY) and one-bond (HSQC) and multiple-bond (HMBC) proton-carbon correlations.

  • Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze chemical shifts, coupling constants, and correlations to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water). For GC-MS analysis of the free acids, derivatization to their more volatile methyl or trimethylsilyl esters is necessary.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for the polar, non-volatile carboxylic acids, typically in negative ion mode. Electron ionization (EI) is used for the more volatile ester derivatives in GC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.

  • Tandem MS (MS/MS): For further structural elucidation, perform tandem mass spectrometry to fragment a selected precursor ion and analyze the resulting product ions.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known fragmentation pathways for carboxylic acids and esters.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

  • Data Analysis: Analyze the crystal structure to determine the absolute and relative stereochemistry of all chiral centers.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate different stereoisomers and assess the purity of the sample.

Methodology:

  • Column and Mobile Phase Selection: Choose an appropriate HPLC column and mobile phase based on the polarity of the derivatives. For the highly polar carboxylic acids, a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with a highly aqueous mobile phase and an acidic modifier may be effective. For the separation of enantiomers, a chiral stationary phase is required.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Method Development: Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve good separation of the isomers.

  • Detection: Use a suitable detector, such as a UV detector (if the molecule has a chromophore) or a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the different isomers and the purity of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative.

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if single crystals form) Purification->Xray HPLC HPLC Analysis (Purity, Isomer Separation) Purification->HPLC Validation Structure Validated NMR->Validation MS->Validation Xray->Validation HPLC->Validation

Caption: Workflow for the synthesis and structural validation of novel derivatives.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the primary analytical techniques discussed.

G Comparison of Analytical Techniques cluster_info Information Provided Technique Analytical Technique NMR NMR Technique->NMR MS MS Technique->MS Xray X-ray Technique->Xray HPLC HPLC Technique->HPLC Connectivity Connectivity & Stereochemistry NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight AbsStructure Absolute 3D Structure Xray->AbsStructure Purity Purity & Isomer Separation HPLC->Purity

Caption: Key information provided by each analytical technique.

Hypothetical Signaling Pathway Involvement

Derivatives of this compound, as analogs of inositol, could potentially modulate signaling pathways involving inositol phosphates. The diagram below illustrates a hypothetical scenario where a derivative inhibits a key enzyme in such a pathway.

G Hypothetical Signaling Pathway Modulation Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG cleaves Kinase IP3 Kinase IP3->Kinase CaRelease Ca2+ Release IP3->CaRelease IP4 IP4 Kinase->IP4 phosphorylates CellResponse Cellular Response CaRelease->CellResponse Derivative Novel Derivative Derivative->Kinase inhibits

Caption: Hypothetical inhibition of IP3 Kinase by a novel derivative.

A Spectroscopic Comparison of Cis and Trans Isomers of Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Illustrative Guide Based on Cyclohexanedicarboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to differentiate between the cis and trans isomers of cyclohexane-based carboxylic acids. Due to the limited availability of direct comparative spectroscopic data for cyclohexanehexacarboxylic acid isomers in publicly accessible literature, this document utilizes the well-characterized isomers of cyclohexanedicarboxylic acid as illustrative examples. The principles of spectroscopic differentiation outlined herein are fundamentally applicable to the more complex cyclohexanehexacarboxylic acid system.

The spatial arrangement of the carboxylic acid groups in cis and trans isomers leads to distinct differences in their molecular symmetry and conformational flexibility. These differences can be effectively probed and quantified using a variety of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Spectroscopic Differentiation Principles

The differentiation of cis and trans isomers arises from their distinct molecular symmetries and steric environments. In the cis isomer, the substituents are on the same side of the cyclohexane ring, leading to a different spatial relationship compared to the trans isomer, where they are on opposite sides. These stereochemical differences manifest in their respective spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their local electronic and steric environments. Protons in the cis isomer often experience different magnetic environments and may exhibit different coupling constants (J-values) compared to the trans isomer.[1] The symmetry of the molecule also plays a crucial role; for instance, a more symmetric isomer will show fewer unique signals in its ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on bond strengths and the masses of the atoms involved. While the fundamental absorptions for the carboxylic acid group (O-H and C=O stretching) will be present in both isomers, the fingerprint region (below 1500 cm⁻¹) can show significant differences.[2] These differences arise from the distinct vibrational modes of the cyclohexane ring and the C-COOH bonds, which are influenced by the overall molecular symmetry and steric strain.

  • Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. For a molecule to be Raman active, there must be a change in polarizability during the vibration. Due to their different symmetries, cis and trans isomers can exhibit different Raman active modes.[3] This can lead to the presence or absence of certain peaks, as well as shifts in peak positions, allowing for their differentiation.

Quantitative Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for the cis and trans isomers of cyclohexanedicarboxylic acid, serving as a model for the comparison of cyclohexanehexacarboxylic acid isomers.

Table 1: ¹H NMR Spectroscopic Data for Cyclohexanedicarboxylic Acid Isomers

IsomerKey ¹H Chemical Shifts (δ, ppm)
cis-1,2-Cyclohexanedicarboxylic AcidBroad signal for carboxylic acid protons (-COOH); complex multiplets for cyclohexane ring protons.
trans-1,2-Cyclohexanedicarboxylic AcidBroad signal for -COOH protons; distinct multiplets for cyclohexane ring protons due to different magnetic environments compared to the cis isomer.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohexanedicarboxylic Acid Isomers

IsomerKey ¹³C Chemical Shifts (δ, ppm)
cis-1,2-Cyclohexanedicarboxylic AcidCarbonyl carbons (C=O) typically resonate in the 170-180 ppm range; due to symmetry, fewer signals for the cyclohexane ring carbons may be observed compared to less symmetric isomers.
trans-1,2-Cyclohexanedicarboxylic AcidCarbonyl carbons (C=O) in a similar range to the cis isomer; the number of distinct signals for the cyclohexane ring carbons will depend on the specific isomer and its symmetry.

Table 3: Key IR Absorption Bands for Cyclohexanedicarboxylic Acid Isomers (cm⁻¹)

Vibrational Modecis Isomertrans Isomer
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)
C=O Stretch (Carboxylic Acid)~1700~1700
Fingerprint RegionVaries significantlyVaries significantly

Table 4: Key Raman Shifts for Cyclohexanedicarboxylic Acid Isomers (cm⁻¹)

Vibrational Modecis Isomertrans Isomer
C=O Stretch~1650~1650
Ring VibrationsVariesVaries

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the cyclohexanehexacarboxylic acid isomer.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the specific isomer.

    • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Data Acquisition:

    • The NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • The chemical shifts are referenced to the solvent peak or the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Carefully grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy
  • Sample Preparation:

    • For solid samples, a small amount of the crystalline or powdered material is placed on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The inelastically scattered (Raman) light is dispersed by a grating and detected.

    • The spectrum is typically recorded as intensity versus the Raman shift (in cm⁻¹).

  • Data Processing:

    • The raw spectrum may be subjected to baseline correction and cosmic ray removal.

    • The peak positions and relative intensities are then analyzed.

Visualizations

Workflow for Spectroscopic Isomer Differentiation

The following diagram illustrates a typical workflow for the spectroscopic comparison and differentiation of cis and trans isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample Cis/Trans Isomer Samples NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman Process Spectral Processing (Baseline Correction, etc.) NMR->Process IR->Process Raman->Process Compare Comparative Analysis (Peak Shifts, Multiplicity, Intensity) Process->Compare Differentiate Isomer Differentiation & Structural Elucidation Compare->Differentiate

References

A Comparative Guide to Confirming the Purity of Synthesized 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid. We will explore robust analytical techniques, delve into potential impurities, and compare the purity assessment of the target compound with relevant alternatives, namely Mellitic Acid and Phytic Acid. This document is intended to be a practical resource for researchers engaged in the synthesis, quality control, and application of polycarboxylic acids.

Introduction to this compound and Its Purity Assessment

This compound, a saturated cyclic polycarboxylic acid, is a molecule of significant interest due to its potential applications in materials science, coordination chemistry, and as a precursor for novel pharmaceutical agents. The presence of six carboxylic acid groups on a cyclohexane ring imparts unique chemical properties, including strong chelating abilities and the potential for forming complex supramolecular structures.[1][2]

Given its intended applications, particularly in drug development, the purity of synthesized this compound is of paramount importance. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the compound's biological activity, toxicity, and physicochemical properties. Therefore, rigorous analytical characterization is essential to ensure the quality and reliability of research and development outcomes.

This guide will focus on three principal analytical techniques for purity determination:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and separation of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for an absolute purity assessment against a certified reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of potential impurities.

Comparison with Alternative Polycarboxylic Acids

To provide a broader context for purity assessment, this guide will also consider two alternative polycarboxylic acids:

  • Mellitic Acid (Benzenehexacarboxylic Acid): An aromatic analogue of the target compound, offering a point of comparison for the influence of the saturated ring on analytical behavior.[3][4]

  • Phytic Acid (Inositol Hexaphosphate): A naturally occurring polyphosphorylated carbohydrate, which, while structurally different, shares the characteristic of multiple acidic functional groups and is relevant in biological and nutritional sciences.[5][6][7]

The comparison will highlight differences in analytical methodologies and typical purity profiles, providing a comprehensive overview for researchers working with polyfunctional acidic compounds.

Data Presentation: Comparative Purity Analysis

The following tables summarize hypothetical, yet realistic, quantitative data for the purity analysis of this compound and its alternatives. These values are representative of what can be expected from a typical synthesis and purification workflow.

Table 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

CompoundRetention Time (min)Peak Area (%)Known Impurity 1 (%)Known Impurity 2 (%)Total Impurities (%)Purity (%)
This compound8.599.20.3 (partially hydrolyzed intermediate)0.2 (stereoisomer)0.899.2
Mellitic Acid10.298.80.5 (decarboxylation product)0.3 (residual starting material)1.298.8
Phytic Acid6.197.51.5 (lower inositol phosphates)0.5 (inorganic phosphate)2.597.5

Table 2: Purity Assessment by Quantitative NMR (qNMR)

CompoundInternal StandardPurity by qNMR (% w/w)Standard Deviation (n=3)
This compoundMaleic Acid99.10.2
Mellitic Acid1,3,5-Trimethoxybenzene98.50.3
Phytic AcidDimethyl Sulfone97.20.4

Table 3: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

CompoundMajor Impurity Detected (m/z)Putative IdentificationRelative Abundance (%)
This compound331.05 [M-H]⁻Pentacarboxylic acid intermediate0.3
Mellitic Acid297.02 [M-H]⁻Pentacarboxylic benzoic acid0.5
Phytic Acid580.01 [M-H]⁻Inositol pentaphosphate1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Protocol 1: Purity Determination by HPLC-UV

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area of all components.

Protocol 2: Purity Assessment by qNMR

This protocol provides a method for determining the absolute purity of the synthesized compound.[8][9][10][11]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., Maleic Acid).

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Protocol 3: Impurity Profiling by LC-MS

This method is used for the identification and structural elucidation of potential impurities.[12][13][14][15]

  • Instrumentation: LC-MS system (e.g., with a time-of-flight or Orbitrap mass analyzer).

  • Chromatographic Conditions: Same as the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for impurity detection and tandem MS (MS/MS) for structural fragmentation and identification.

  • Data Analysis: The mass-to-charge ratios of the detected impurity peaks are used to propose elemental compositions and potential structures. Fragmentation patterns from MS/MS data provide further structural information.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound and the relationship between the analytical techniques employed.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity Assessment cluster_identification Impurity Identification cluster_result Final Purity Confirmation Synthesis Synthesized Product Initial_TLC TLC/Melting Point Synthesis->Initial_TLC HPLC_UV HPLC-UV Analysis Initial_TLC->HPLC_UV qNMR qNMR Analysis Initial_TLC->qNMR LC_MS LC-MS Analysis Initial_TLC->LC_MS Purity_Confirmed Purity Confirmed HPLC_UV->Purity_Confirmed qNMR->Purity_Confirmed LC_MS->Purity_Confirmed

Caption: Workflow for purity confirmation of the synthesized compound.

Analytical_Technique_Relationship Relationship between Analytical Techniques HPLC HPLC UV_Detector UV Detector HPLC->UV_Detector Quantitative Mass_Spec Mass Spectrometry HPLC->Mass_Spec Identification NMR_Integration NMR Integration NMR_Shifts NMR Chemical Shifts

Caption: Interrelation of analytical techniques for purity assessment.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. A combination of HPLC for quantitative purity and impurity profiling, qNMR for absolute purity determination, and LC-MS for the identification of unknown impurities provides a robust and reliable assessment of the compound's quality. By comparing these methodologies with those used for similar polycarboxylic acids like mellitic acid and phytic acid, researchers can gain a deeper understanding of the analytical challenges and develop appropriate quality control strategies for their specific applications. The detailed protocols and workflows presented in this guide serve as a valuable resource for ensuring the integrity and reproducibility of research involving this and other polyfunctional molecules.

References

"cross-validation of analytical methods for cyclohexanehexacarboxylic acid quantification"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of cyclohexanehexacarboxylic acid (CH-HCA): High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and various stages of drug development. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in your decision-making process.

Method Comparison

The choice between HPLC-UV and GC-MS for the analysis of cyclohexanehexacarboxylic acid depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like polycarboxylic acids. The method often involves an ion-exchange or reversed-phase column for separation and UV detection of the carboxyl group at a low wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. However, due to the low volatility of cyclohexanehexacarboxylic acid, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile esters or silyl derivatives prior to analysis.[1]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of polycarboxylic acids, providing a basis for comparison.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 97.4 - 103.2%95 - 105%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) 0.0007 - 0.0136 g/L0.4 - 2.4 ng/L
Limit of Quantification (LOQ) 0.0026 - 0.0448 g/L1 - 10 ng/L
Sample Throughput HigherLower (due to derivatization)
Selectivity ModerateHigh (with MS detection)
Cost per Sample LowerHigher

Note: The data presented is a summary of typical performance characteristics for polycarboxylic acids based on available literature and may vary depending on the specific instrumentation and experimental conditions.[2][3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of cyclohexanehexacarboxylic acid using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Separation Isocratic Separation (Aminex HPX-87-H) HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Drying Sample->Extraction Derivatization Esterification (e.g., BF₃/Methanol) Extraction->Derivatization Reaction Heating (60-90°C) Derivatization->Reaction GCMS GC-MS Injection Reaction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard) Integration->Quantification

GC-MS Experimental Workflow

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from procedures for the analysis of polycarboxylic acids on cotton fabrics.[4]

  • Sample Preparation:

    • Accurately weigh the sample containing cyclohexanehexacarboxylic acid.

    • Extract the analyte using an appropriate solvent (e.g., deionized water).

    • Dilute the extract to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87-H (300 x 7.8 mm).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).[3]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.[3]

  • Quantification:

    • Prepare a series of calibration standards of cyclohexanehexacarboxylic acid in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of cyclohexanehexacarboxylic acid in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Esterification Derivatization

This protocol is based on established methods for the derivatization of polycarboxylic acids for GC-MS analysis.[5][6]

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing cyclohexanehexacarboxylic acid into a reaction vial. If in a liquid matrix, evaporate to dryness.

    • Add 1 mL of 14% Boron trifluoride (BF₃) in methanol to the vial.[6]

    • Cap the vial tightly and heat at 90 °C for 10-15 minutes to form the methyl esters.[5]

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.

    • Collect the upper hexane layer containing the derivatized analyte.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Quantification:

    • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added before derivatization.

    • Prepare calibration standards containing known concentrations of cyclohexanehexacarboxylic acid and a fixed concentration of the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the derivatized cyclohexanehexacarboxylic acid in the samples from the calibration curve.

References

"performance comparison of different catalysts for cyclohexanehexacarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules like cyclohexanehexacarboxylic acid is paramount. This guide provides a comprehensive comparison of various catalysts utilized in the hydrogenation of mellitic acid (benzenehexacarboxylic acid) to produce cyclohexanehexacarboxylic acid. The following sections detail catalyst performance data, experimental protocols, and a visual representation of the experimental workflow.

The synthesis of cyclohexanehexacarboxylic acid is a critical step in the development of various pharmaceuticals and advanced materials. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and purity of the final product. This guide focuses on the performance of noble metal catalysts, primarily those based on rhodium, ruthenium, platinum, and palladium, which are commonly employed for the hydrogenation of aromatic compounds.

Comparative Performance of Catalysts

The catalytic hydrogenation of mellitic acid to cyclohexanehexacarboxylic acid involves the saturation of the aromatic ring. The activity and selectivity of the catalyst are key performance indicators. While direct comparative studies on various catalysts for the synthesis of cyclohexanehexacarboxylic acid are limited in publicly available literature, data from related hydrogenations of aromatic carboxylic acids provide valuable insights.

For the hydrogenation of benzoic acid, a simpler aromatic carboxylic acid, the general order of catalytic activity has been reported as: Rh/C > Ru/C > Pt/C > Pd/C.[1] Rhodium on carbon (Rh/C) has demonstrated high efficiency, achieving near-quantitative yields under specific conditions.[1][2] Patents related to the hydrogenation of benzenecarboxylic acids also highlight the effectiveness of rhodium and ruthenium catalysts on solid supports, operating under pressures ranging from 80 to 2,000 psig and temperatures from 20°C to 200°C.[3]

Below is a summary of typical performance data gathered from studies on the hydrogenation of aromatic carboxylic acids, which can be considered indicative for the synthesis of cyclohexanehexacarboxylic acid.

CatalystSupportTemperature (°C)Pressure (psig)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)
5% Rh/CCarbon50580 (H₂) + 1450 (CO₂)3~100~100~100
5% Ru/CCarbon20 - 20080 - 2000VariableHighHighHigh
5% Pt/CCarbonVariableVariableVariableModerateModerate-HighModerate
5% Pd/CCarbonVariableVariableVariableLowerHighLower

Note: The data presented is based on the hydrogenation of benzoic acid and other benzenecarboxylic acids and serves as a general guideline.[1][2][3] Optimal conditions for cyclohexanehexacarboxylic acid synthesis may vary.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for catalyst preparation and the hydrogenation reaction, based on common practices in the field.

Catalyst Preparation (Impregnation Method)

A common method for preparing supported noble metal catalysts is impregnation.

Materials:

  • Noble metal precursor (e.g., RhCl₃·xH₂O, RuCl₃·xH₂O)

  • Support material (e.g., activated carbon)

  • Deionized water

  • Reducing agent (e.g., sodium borohydride, formaldehyde, or hydrogen gas)

Procedure:

  • The support material (e.g., activated carbon) is slurried in deionized water.

  • A solution of the noble metal precursor is added to the slurry with constant stirring.

  • The mixture is stirred for several hours to ensure uniform deposition of the metal precursor onto the support.

  • A reducing agent is slowly added to the mixture to reduce the metal ions to their metallic state.

  • The resulting catalyst is filtered, washed thoroughly with deionized water to remove any impurities, and dried in an oven.

  • For some catalysts, a final reduction step under a hydrogen atmosphere at elevated temperatures is performed to ensure complete reduction and activation of the catalyst.[4]

Hydrogenation of Mellitic Acid

This protocol outlines a general procedure for the batch hydrogenation of mellitic acid.

Materials:

  • Mellitic acid

  • Solvent (e.g., water, tertiary cyclic amide)[3]

  • Catalyst (e.g., 5% Rh/C)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • The autoclave is charged with mellitic acid, the solvent, and the catalyst. A typical catalyst loading is between 0.5 to 10 parts by weight per 100 parts by weight of the aromatic polycarboxylic acid.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 500 - 2000 psig).[3]

  • The reaction mixture is heated to the target temperature (e.g., 80 - 150°C) with vigorous stirring.[3]

  • The reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The catalyst is separated from the reaction mixture by filtration.

  • The solvent is removed under reduced pressure to yield the crude cyclohexanehexacarboxylic acid.

  • The product can be further purified by recrystallization.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of different catalysts for the synthesis of cyclohexanehexacarboxylic acid.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis & Comparison prep_start Select Catalysts (Rh/C, Ru/C, Pt/C, Pd/C) prep_impregnation Impregnation of Metal Precursor on Support prep_start->prep_impregnation prep_reduction Reduction of Metal Ions prep_impregnation->prep_reduction prep_characterization Catalyst Characterization (e.g., TEM, XRD) prep_reduction->prep_characterization react_setup Reactor Setup: Mellitic Acid, Solvent, Catalyst prep_characterization->react_setup react_purge Purge with N2 then H2 react_setup->react_purge react_pressurize Pressurize with H2 react_purge->react_pressurize react_heat Heat to Reaction Temperature react_pressurize->react_heat react_monitor Monitor H2 Uptake react_heat->react_monitor react_cool Cool and Depressurize react_monitor->react_cool analysis_filtration Catalyst Filtration react_cool->analysis_filtration analysis_isolation Product Isolation analysis_filtration->analysis_isolation analysis_quantification Quantification (Yield, Selectivity) (e.g., HPLC, NMR) analysis_isolation->analysis_quantification analysis_comparison Performance Comparison analysis_quantification->analysis_comparison

Caption: Experimental workflow for catalyst performance comparison.

References

Evaluating the Thermal Stability of MOFs Derived from Different Cyclohexanehexacarboxylic Acid Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the thermal stability of Metal-Organic Frameworks (MOFs) synthesized from different isomers of cyclohexanehexacarboxylic acid is a critical area of research for identifying robust materials for applications in catalysis, gas storage, and drug delivery. However, a direct comparison based on published experimental data is not currently possible due to a lack of studies on MOFs derived from the full range of cyclohexanehexacarboxylic acid isomers.

This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the thermal stability of these hypothetical MOFs. It outlines the general principles of MOF thermal stability, presents a standardized experimental protocol for thermogravimetric analysis (TGA), and includes a workflow for the synthesis and characterization of such materials.

Principles of MOF Thermal Stability

The thermal stability of a MOF is a measure of its ability to maintain its structural integrity at elevated temperatures. It is a crucial parameter that dictates the operational window for many applications. The primary factors influencing the thermal stability of MOFs include:

  • Metal-Ligand Bond Strength: The nature of the coordination bond between the metal ions and the carboxylate groups of the cyclohexanehexacarboxylic acid linker is a key determinant of thermal stability. Stronger bonds generally lead to higher decomposition temperatures.

  • Framework Topology and Rigidity: The overall three-dimensional structure of the MOF, including its porosity and the conformational flexibility of the cyclohexanehexacarboxylic acid isomer, can influence how thermal stress is distributed and accommodated within the framework. More rigid frameworks often exhibit enhanced thermal stability.

  • Presence of Coordinated Solvent Molecules: Solvent molecules that are coordinated to the metal centers within the MOF structure can be lost upon heating. This initial weight loss, often observed at lower temperatures, can sometimes trigger further structural changes or decomposition.

Hypothetical Comparative Data

While experimental data is not available, the following table illustrates how the thermal stability of MOFs derived from different hypothetical cyclohexanehexacarboxylic acid isomers (with a given metal, e.g., Zr) could be presented. The decomposition temperature (Td) is a key metric, often defined as the temperature at which a significant weight loss event begins in the TGA curve.

MOF (Hypothetical)Cyclohexanehexacarboxylic Acid IsomerMetal NodeDecomposition Temperature (Td) (°C)Residue at 800 °C (% of initial mass)
MOF-CHHA-1cis,cis,cis,cis,cis,cisZr35045
MOF-CHHA-2cis,trans,cis,trans,cis,transZr38048
MOF-CHHA-3all-transZr41050

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Workflow for Synthesis and Thermal Analysis

The following diagram outlines a typical workflow for the synthesis of MOFs from cyclohexanehexacarboxylic acid isomers and the subsequent evaluation of their thermal stability.

MOF Thermal Stability Evaluation Workflow Experimental Workflow for MOF Synthesis and Thermal Stability Analysis cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis_start Reactants: - Cyclohexanehexacarboxylic acid isomer - Metal salt - Solvent solvothermal Solvothermal Synthesis (e.g., in DMF at 120°C for 24h) synthesis_start->solvothermal washing Washing and Solvent Exchange solvothermal->washing activation Activation (Heating under vacuum) washing->activation pxrd Powder X-ray Diffraction (PXRD) (Phase purity and crystallinity) activation->pxrd Characterize Synthesized MOF tga Thermogravimetric Analysis (TGA) (Thermal Stability) pxrd->tga gas_sorption Gas Sorption Analysis (Porosity and Surface Area) pxrd->gas_sorption data_analysis Analysis of TGA Data: - Determine decomposition temperature (Td) - Analyze weight loss steps - Identify thermal decomposition products (optional, with coupled MS or FTIR) tga->data_analysis

A Comparative Guide to Isotopic Labeling and Alternative Methods for Studying 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for studying the reactions of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid, commonly known as phytic acid (InsP₆) or inositol hexakisphosphate. Understanding its metabolic pathways, including phosphorylation and dephosphorylation, is critical in various fields, from cell signaling to nutrition and drug development. Isotopic labeling, coupled with advanced analytical methods, offers unparalleled insight into these dynamic processes. This document compares isotopic labeling strategies with alternative analytical approaches, providing experimental data and detailed protocols to aid in methodology selection.

Section 1: Comparison of Core Analytical Methodologies

The study of InsP₆ reactions is dominated by techniques capable of separating and quantifying structurally similar, highly polar inositol phosphates. The primary methods include isotopic labeling coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, direct analysis by ³¹P NMR, and various chromatographic and enzymatic assays.

Isotopic Labeling Approaches: The gold standard for tracking molecular transformations involves the use of stable isotopes such as ¹³C, ¹⁸O, or radionuclides like ³H.[1][2][3] Labeled this compound or its precursor, myo-inositol, is introduced into a system (e.g., cell culture, enzymatic reaction), and its metabolic fate is traced.

  • ¹³C-Labeling: ¹³C-labeled myo-inositol can be synthesized enzymatically from ¹³C-glucose and used to generate labeled inositol phosphates within cells.[4][5][6] This allows for the precise tracking of the inositol ring through various phosphorylation and dephosphorylation states using NMR or MS.[1][7]

  • ¹⁸O-Labeling: Labeling with ¹⁸O-water allows for the analysis of phosphate group turnover, providing insights into the kinetics of kinase and phosphatase activities.[3]

  • Radioisotope Labeling (³H): Traditionally, [³H]-inositol labeling followed by HPLC separation has been a common method, though it is a lengthy process and involves handling radioactive material.[3]

Alternative Analytical Methods:

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is highly effective for observing the phosphorus atoms directly. It can distinguish between the different phosphate groups on the inositol ring and track the enzymatic degradation of InsP₆ to lower inositol phosphates (InsP₅, InsP₄, etc.) and inorganic phosphate in real-time, without the need for isotopic labels.[8][9][10]

  • Mass Spectrometry (MS) without Labeling: Techniques like Capillary Electrophoresis (CE)-MS and Liquid Chromatography (LC)-MS can separate and quantify different inositol phosphates directly from biological extracts.[11][12] However, absolute quantification can be challenging without appropriate internal standards.

  • Enzymatic Assays: These methods use a sequence of enzymes, typically phytase and alkaline phosphatase, to hydrolyze all phosphate from InsP₆. The total released inorganic phosphate is then quantified colorimetrically.[13][14] This method measures total phytic acid content rather than tracking specific reactions.

  • Classical and Chromatographic Methods: Older methods rely on precipitation and titration of phytic acid.[15][16] More modern approaches use High-Performance Liquid Chromatography (HPLC) with detectors like UV (after derivatization) or metal-dye systems.[12][17]

Comparative Data of Analytical Techniques

The selection of an analytical method depends on the specific research question, required sensitivity, and available instrumentation. Isotopic labeling methods provide dynamic information, while other techniques are often used for static quantification.

Parameter Isotope Labeling with MS (e.g., ¹³C-HILIC-MS) ³¹P NMR Spectroscopy Capillary Electrophoresis-MS (CE-MS) HPLC-ESI-MS Enzymatic Assay (Colorimetric)
Principle Tracks the fate of a labeled molecule, enabling flux analysis and precise quantification via isotope dilution.[1]Directly observes phosphorus nuclei, providing structural information and real-time reaction monitoring.[8][9]Separates highly charged molecules based on electrophoretic mobility coupled with mass detection.[11][12]Separates molecules by anion exchange chromatography followed by mass detection.[18]Enzymatic release of inorganic phosphate, followed by colorimetric quantification.[13][14]
Primary Use Case Metabolic flux analysis, pathway elucidation, absolute quantification.[1][5]Real-time monitoring of enzymatic reactions, structural analysis of isomers.[8]High-sensitivity profiling and quantification of inositol phosphates and pyrophosphates.[11]Routine quantification of inositol phosphate species.[18]Measurement of total phytic acid content in food and feed samples.[13]
Sensitivity High (fmol to pmol range)Low (µmol to mmol range)Very High (fmol range)[12]High (pmol range)Moderate (nmol range)
Detection Limit Dependent on MS instrumentation~µM concentrations~fmol levels[12]~25 pmol[18]Dependent on colorimetric reagent
Quantitative Accuracy Excellent (with labeled internal standards)[1]Good (inherently quantitative)Good (requires standards)Good (requires standards)Moderate (subject to interferences)
Structural Info Provides mass, but isomer resolution depends on chromatography.Excellent for phosphorus environment and isomer identification.[9][10]Good isomer separation.[11]Good isomer separation.[18]None
Real-time Analysis Possible, but challenging.Excellent.[1]NoNoNo
Key Advantage Unambiguously tracks molecular fate.Non-destructive, provides detailed structural data without labeling.Exceptional separation and sensitivity for charged species.Robust and widely available.Simple, low-cost instrumentation.
Key Disadvantage Requires synthesis of labeled compounds.[1][6]Low sensitivity.Requires specialized interface; unsuitable for complex matrices.[12]Ion suppression effects.Indirect; measures total phosphate release, not specific reactions.

Section 2: Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key analytical approaches.

Protocol 1: Synthesis of ¹³C-Labeled myo-Inositol and Cellular Labeling

This protocol is adapted from methods used to generate ¹³C-labeled inositol phosphates for metabolomics.[4][5][7]

  • Enzymatic Synthesis of [¹³C₆]-myo-Inositol:

    • Step 1: Phosphorylation. Convert [U-¹³C₆]-D-glucose to [U-¹³C₆]-glucose-6-phosphate using hexokinase. The reaction mixture includes ATP, creatine phosphate, and creatine kinase in a MOPS buffer (pH 6.5).[6]

    • Step 2: Cyclization. Convert the labeled glucose-6-phosphate to [¹³C₆]-myo-inositol-1-phosphate using myo-inositol-1-phosphate synthase (mIPS) in a Tris buffer (pH 8.0) with NAD⁺ as a cofactor. Incubate at 80°C.[6]

    • Step 3: Dephosphorylation. Dephosphorylate the product to [¹³C₆]-myo-inositol using alkaline phosphatase in a glycine buffer (pH 9.8).[6]

    • Step 4: Purification. Purify the resulting [¹³C₆]-myo-inositol using standard chromatographic techniques.

  • Cellular Labeling:

    • Culture an inositol-independent cell line (e.g., L929S) in an inositol-free medium.[4][5]

    • Supplement the medium with the synthesized [¹³C₆]-myo-inositol.

    • Allow the cells to grow and incorporate the labeled inositol into their phosphoinositide cycle. High isotopic purity (>99%) can be achieved.[4][5]

    • Harvest cells at various time points or after experimental treatment.

    • Extract metabolites using a suitable method (e.g., perchloric acid extraction followed by enrichment on TiO₂ beads).[11]

  • Analysis by LC-MS:

    • Analyze the extracts using Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry.

    • Use the labeled compounds as internal standards for accurate quantification of their unlabeled counterparts via isotope dilution analysis.[1]

Protocol 2: Real-Time Monitoring of Phytic Acid Degradation by ³¹P NMR

This protocol describes the use of ³¹P NMR to track the enzymatic hydrolysis of phytic acid by phytase.[8][9]

  • Sample Preparation:

    • Prepare a solution of sodium phytate (e.g., 7.5 mg/mL) in a suitable buffer (e.g., 0.25 M sodium acetate, pH 5.3) containing a chelator like EDTA.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire an initial ³¹P NMR spectrum to serve as the time-zero reference. The spectrum of InsP₆ should show four characteristic peaks with a 1:2:2:1 intensity ratio due to molecular symmetry.[9][10]

  • Initiation of Reaction:

    • Add a known activity of phytase enzyme to the NMR tube.

  • NMR Data Acquisition:

    • Record ³¹P NMR spectra at regular intervals (e.g., every 9 minutes for 14 hours) at a constant temperature.[8]

    • The spectrometer should be operating at a frequency appropriate for phosphorus (e.g., 161.98 MHz on a 400 MHz instrument).[8]

  • Data Analysis:

    • Process the time-series spectra.

    • Monitor the decrease in the intensity of the InsP₆ peaks and the appearance and evolution of new peaks corresponding to lower inositol phosphates (InsP₅, InsP₄, etc.) and inorganic phosphate.[9]

    • Integrate the peaks to determine the relative concentrations of each species over time, allowing for the calculation of reaction kinetics.

Protocol 3: Quantification of Phytic Acid via Enzymatic Assay

This protocol is based on commercially available phytic acid assay kits.[13][14]

  • Sample Extraction:

    • Extract phytic acid from the sample (e.g., ground grain, food product) using an acidic solution (e.g., 0.1 M HCl).

    • Centrifuge to remove solids and neutralize the supernatant.

  • Enzymatic Hydrolysis:

    • Step 1: Incubate the extracted sample with phytase. This enzyme hydrolyzes phytic acid to lower inositol phosphates and inorganic phosphate (Pi).[14]

    • Step 2: Add alkaline phosphatase to the reaction to ensure the complete hydrolysis of all remaining inositol phosphates to myo-inositol and Pi.

  • Phosphate Quantification:

    • Measure the total inorganic phosphate released using a colorimetric method, such as the molybdenum blue reaction.[14]

    • Add a molybdate-ascorbic acid reagent, which reacts with Pi to form a blue-colored complex.

    • Measure the absorbance at a specific wavelength (e.g., 655 nm or 830 nm).[14][15]

    • Separately measure the free phosphate in the sample before enzymatic treatment and subtract this from the total to determine the phosphate released from phytic acid.

  • Calculation:

    • Calculate the phytic acid content based on the amount of released phosphate, assuming that phosphorus accounts for 28.2% of the mass of the phytic acid molecule.[14]

Section 3: Mandatory Visualizations

Diagrams illustrating key workflows and pathways provide a clear conceptual framework for understanding these complex analytical processes.

G cluster_synthesis Isotopic Labeling Workflow cluster_analysis Analysis Workflow Glucose [U-13C]-Glucose G6P [13C]-Glucose-6-P Glucose->G6P Hexokinase InsP1 [13C]-myo-Inositol-1-P G6P->InsP1 mIPS Inositol [13C]-myo-Inositol InsP1->Inositol Phosphatase Cells Cell Culture Labeling Inositol->Cells Introduce into Biological System Extract Metabolite Extraction Cells->Extract Analysis LC-MS or NMR Analysis Extract->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for a ¹³C isotopic labeling study of inositol phosphate metabolism.

G InsP6 Phytic Acid (InsP6) InsP5 Inositol Pentakisphosphate (InsP5) InsP6->InsP5 Phytase Pi Inorganic Phosphate (Pi) InsP6->Pi InsP4 Inositol Tetrakisphosphate (InsP4) InsP5->InsP4 Phytase InsP5->Pi InsP_lower Lower Inositol Phosphates (InsP3-1) InsP4->InsP_lower Phytase InsP4->Pi InsP_lower->Pi Inositol myo-Inositol InsP_lower->Inositol Phosphatase

Caption: Stepwise enzymatic degradation pathway of Phytic Acid (InsP₆) by phytases.

G cluster_isotopic Isotopic Method (MS) cluster_nonisotopic Non-Isotopic Method (Enzymatic) I_Start Labeled Standard + Unlabeled Sample I_Extract Extraction I_Start->I_Extract I_Analysis LC-MS Analysis I_Extract->I_Analysis I_End Ratio of Labeled/ Unlabeled Signal I_Analysis->I_End N_Start Unlabeled Sample N_Extract Extraction N_Start->N_Extract N_Hydrolysis Enzymatic Hydrolysis N_Extract->N_Hydrolysis N_Color Colorimetric Reaction N_Hydrolysis->N_Color N_End Absorbance Measurement N_Color->N_End

Caption: Logical comparison of isotopic vs. non-isotopic quantitative workflows.

References

A Comparative Guide to the Synthesis of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of complex molecules like 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is of paramount importance. This guide provides a comparative analysis of the published synthesis methods for this compound, with a focus on reproducibility. Due to a lack of extensive direct comparative studies in published literature, this guide draws upon established chemical principles and analogous reactions to evaluate the primary synthetic route.

The most prominent and historically referenced method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, mellitic acid. This transformation involves the reduction of the benzene ring to a cyclohexane ring, a reaction type that is well-established in organic synthesis.

Comparison of Catalytic Hydrogenation Methods

The reproducibility of the hydrogenation of mellitic acid is largely dependent on the choice of catalyst, reaction conditions, and the purity of the starting material. While specific literature on the direct comparison of different methods for this exact molecule is scarce, we can infer performance from studies on analogous aromatic carboxylic acids. The primary catalysts employed for such transformations are noble metals, typically rhodium or ruthenium, supported on carbon.

ParameterMethod A: Rhodium on CarbonMethod B: Ruthenium on Carbon
Catalyst 5% Rhodium on Carbon5% Ruthenium on Carbon
Typical Pressure 500 - 1500 psig1000 - 2000 psig
Typical Temperature 50 - 100 °C80 - 150 °C
Typical Solvent Water, Methanol, or a mixtureWater, Acetic Acid
Reported Yield (Analogous Reactions) High to QuantitativeHigh to Quantitative
Selectivity Generally high for aromatic ring reductionMay show higher activity, risking over-reduction or side reactions under harsh conditions
Reproducibility Challenges Catalyst activity can vary between batches. Catalyst poisoning.Similar to Rh/C. Potential for ruthenium leaching into the product.
Purity of Crude Product Generally high, main impurity is unreacted starting material.May contain byproducts from partial reduction or side reactions.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation of mellitic acid. This protocol is based on established procedures for the hydrogenation of aromatic carboxylic acids.

Method A: Hydrogenation using Rhodium on Carbon
  • Preparation: A high-pressure autoclave is charged with mellitic acid and a solvent (e.g., deionized water).

  • Catalyst Addition: 5% Rhodium on carbon catalyst is added to the mixture (typically 1-5 mol% relative to the substrate).

  • Reaction Setup: The autoclave is sealed and purged several times with nitrogen gas to remove any oxygen.

  • Hydrogenation: The vessel is pressurized with hydrogen to the desired pressure (e.g., 1000 psig) and heated to the reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

  • Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification mellitic_acid Mellitic Acid autoclave High-Pressure Autoclave mellitic_acid->autoclave solvent Solvent solvent->autoclave catalyst Rh/C or Ru/C Catalyst catalyst->autoclave filtration Filtration autoclave->filtration Cool & Vent hydrogen H₂ Gas hydrogen->autoclave Pressurize & Heat evaporation Solvent Evaporation filtration->evaporation Remove Catalyst recrystallization Recrystallization evaporation->recrystallization Crude Product final_product Pure 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid recrystallization->final_product logical_relationship cluster_main Primary Synthetic Route cluster_alt Alternative (Less Feasible) Routes Target 1,2,3,4,5,6-Cyclohexane- hexacarboxylic Acid Mellitic_Acid Mellitic Acid Hydrogenation Catalytic Hydrogenation Mellitic_Acid->Hydrogenation Hydrogenation->Target Cyclohexane Cyclohexane Oxidation Direct Oxidation Cyclohexane->Oxidation Oxidation->Target Low Selectivity Diels_Alder Diels-Alder Approaches Diels_Alder->Target Complex & Low Yield Small_Molecules Small Molecule Precursors Small_Molecules->Diels_Alder

Safety Operating Guide

Navigating the Disposal of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with the handling and disposal of this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Strict adherence to safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive summary of required PPE and safety measures is provided in the table below. This information is compiled from safety data sheets and general laboratory safety guidelines.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary if there is a splash risk.Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat or apron. For significant exposure risks, appropriate protective clothing should be worn to prevent skin contact.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large-scale operations or if exposure limits are exceeded.Minimizes inhalation of dust or vapors.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations. Never dispose of this chemical down the drain or in regular trash.

Waste Collection and Segregation
  • Container: Use a designated, properly labeled, and sealed container for the collection of this compound waste, including any contaminated materials.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents.

On-Site Neutralization of Small Quantities (If Permitted)

For small quantities of purely corrosive waste (with no other hazardous characteristics), neutralization may be an option, but only with explicit approval from your institution's EHS department. The complex structure of this compound may present additional hazards, making professional disposal the safer option.

Experimental Protocol for Neutralization (General Guidance):

  • Preparation: Prepare a dilute aqueous solution of the this compound in a large beaker or flask. Always add the acid to a large excess of ice-cold water. Perform this in a fume hood.

  • Cooling: Place the container in a larger tub containing an ice-water bath to manage the exothermic reaction.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

  • Neutralization: Slowly and with constant stirring, add the weak base solution to the acid solution. Monitor the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.0.

  • Disposal of Neutralized Solution: If confirmed to be non-hazardous by your EHS department, the neutralized solution may be flushed down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution).

Professional Disposal

For all quantities of this compound waste, the recommended and safest method of disposal is through a licensed hazardous waste disposal company.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Waste Generated: This compound is_small Is the quantity small and approved for neutralization by EHS? start->is_small neutralize Neutralize with a weak base to a pH of 5.5 - 9.0 is_small->neutralize Yes collect_waste Collect in a labeled, sealed hazardous waste container is_small->collect_waste No check_hazard Is the neutralized solution confirmed non-hazardous by EHS? neutralize->check_hazard drain_disposal Dispose down the drain with copious amounts of water check_hazard->drain_disposal Yes check_hazard->collect_waste No end Disposal Complete drain_disposal->end store_waste Store in a designated satellite accumulation area collect_waste->store_waste professional_disposal Arrange for pickup by a licensed hazardous waste disposal company store_waste->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, ensuring the safety of laboratory personnel and compliance with standard regulations.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are paramount to minimize exposure and ensure personal safety.

Body PartPPE ItemSpecifications
Eyes/Face Safety Goggles/Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required. A face shield should be worn in situations with a higher risk of splashing.[1]
Hands Chemical Impermeable GlovesHandle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Respiratory protection is required when dusts are generated.[2]
Body Protective ClothingWear suitable protective clothing.[1][3] Fire/flame resistant and impervious clothing is recommended.[1]

Operational Plan

Handling:

  • Ventilation: Handle the substance in a well-ventilated place.[1][3]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1][3]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1][3]

  • Tools: Use non-sparking tools to prevent ignition.[1][3]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge steam.[1][3]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and change contaminated clothing.[2][4]

Disposal Plan

Waste Disposal:

  • Method: Disposal should be conducted by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Containers: Dispose of contents and container to an approved waste disposal plant.[2][5]

  • Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Spill Response:

  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Clean-up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1][3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Measure Chemical B->C Proceed when ready D Perform Experiment C->D E Decontaminate Workspace D->E Experiment complete F Doff PPE E->F G Segregate Waste F->G Properly remove PPE H Dispose via Approved Methods G->H

Caption: Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.